1,2-Dichloro-1,1,2-trifluoroethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2F3/c3-1(5)2(4,6)7/h1H | |
| Source | PubChem | |
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InChI Key |
YMRMDGSNYHCUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(F)Cl | |
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Molecular Formula |
C2HCl2F3 | |
| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |
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| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |
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DSSTOX Substance ID |
DTXSID1042021 | |
| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |
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Molecular Weight |
152.93 g/mol | |
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Physical Description |
Dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless., 1,2-dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless., Colorless gas; [CAMEO] Colorless liquid; [MSDSonline], Colorless gas; [CAMEO] | |
| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |
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| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |
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| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |
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| Record name | Dichloro-1,1,2-trifluoroethane | |
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Boiling Point |
29.5 °C | |
| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |
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Density |
1.50 g/cu cm at 25 °C | |
| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |
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Vapor Pressure |
620.0 [mmHg], VP: 102.0 kPa at 303.15 K, 102.0 kPa at 303.15 K /620 mm Hg at 25 °C/ | |
| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |
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Impurities |
Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |
| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |
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| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |
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Color/Form |
Volatile liquid or gas | |
CAS No. |
90454-18-5, 354-23-4 | |
| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |
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| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |
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| Record name | HCFC 123a | |
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| Record name | Ethane, 1,2-dichloro-1,1,2-trifluoro- | |
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| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |
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| Record name | 1,2-dichloro-1,1,2-trifluoroethane | |
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| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |
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| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |
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Melting Point |
-78 °C | |
| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dichloro-1,1,2-trifluoroethane (CAS 354-23-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a), a hydrochlorofluorocarbon with the chemical formula C₂HCl₂F₃. This document details its physicochemical properties, synthesis, applications, and toxicological profile, presenting quantitative data in structured tables and outlining key experimental methodologies.
Physicochemical Properties
This compound is a colorless and nearly odorless, non-flammable gas or volatile liquid.[1][2][3] It is chemically inert in many situations but can react violently with strong reducing agents.[1][3] Key physicochemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂HCl₂F₃ | [1] |
| Molecular Weight | 152.93 g/mol | [1][4] |
| CAS Number | 354-23-4 | [1] |
| Melting Point | -78 °C | [1][2][5] |
| Boiling Point | 28 - 29.5 °C | [1][2][6] |
| Density | 1.50 g/cm³ at 25 °C | [1][2] |
| Vapor Pressure | 547 - 620 mmHg at 25 °C | [1][2] |
| Refractive Index | 1.3430 (estimate) | [1][5] |
| Ozone Depletion Potential | 0.06 (CFC-11 = 1) | [2] |
Synthesis and Production
The industrial production of this compound can be achieved through the gas-phase catalytic reaction of tetrachloroethylene (B127269) and hydrofluoric acid.[7] While it can be a by-product in the synthesis of other fluorocarbons, specific process conditions can be optimized to produce it in high yields.[7]
Experimental Protocol: Gas-Phase Catalytic Synthesis
This protocol is based on the process described in European Patent EP 0408004 A1.[7]
Objective: To synthesize this compound in high yields.
Materials:
-
Tetrachloroethylene (C₂Cl₄)
-
Anhydrous Hydrofluoric Acid (HF)
-
Catalyst: Trivalent chromium salt supported on aluminum fluoride (B91410) (AlF₃) with a specific surface area of at least 25 m²/g.
-
Nitrogen gas (for fluidization and drying)
-
Reactor: Fluidized bed reactor suitable for high-temperature gas-phase reactions.
Procedure:
-
Catalyst Preparation: The catalyst is prepared by impregnating aluminum fluoride with an aqueous solution of a trivalent chromium salt (e.g., CrCl₃·6H₂O). The catalyst is then dried. This impregnation and drying process is repeated to achieve the desired catalyst loading.
-
Catalyst Activation: The prepared catalyst is placed in the reactor and fluidized with a stream of nitrogen at approximately 400 °C for about 10 hours.
-
Reaction:
-
The reactor temperature is brought to the operating range of 220-280 °C (preferably 240-250 °C).[7]
-
A gaseous mixture of tetrachloroethylene and anhydrous hydrofluoric acid is introduced into the reactor.
-
The contact time of the reagents in the reactor is maintained between 5 and 30 seconds (preferably 10 to 20 seconds).[7]
-
-
Product Collection and Purification:
-
The gases exiting the reactor are collected.
-
The product stream, containing this compound, unreacted starting materials, and by-products, is then subjected to purification processes such as distillation to isolate the desired product.
-
Unconverted tetrachloroethylene and reaction intermediates can be recycled back into the reactor to improve overall yield.[7]
-
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Applications
This compound (HCFC-123a) is primarily known as an isomer of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), which has been used as a refrigerant, a cleaning agent, and a fire extinguishing agent.[4][8][9] HCFC-123a itself is often found as a significant impurity in commercial HCFC-123.[6] Due to its ozone-depleting potential, its use is regulated under international agreements like the Montreal Protocol.[2]
Toxicology and Metabolism
The toxicological data for this compound (HCFC-123a) is less extensive than for its isomer, HCFC-123. However, studies on HCFC-123a indicate that it is metabolized in the liver.
Metabolism
The metabolism of HCFC-123a has been studied in rat, mouse, and human liver microsomes.[2] The biotransformation is dependent on time, NADPH, and protein concentration.[2] The primary metabolites identified are inorganic fluoride and chlorodifluoroacetic acid.[2] This metabolic process is mediated by cytochrome P450 enzymes.
Metabolic Pathway of this compound:
Caption: Metabolic pathway of HCFC-123a.
Toxicity Profile
The toxicity of its more studied isomer, HCFC-123, has been linked to liver damage.[11] Given the structural similarity, this is a potential area of concern for HCFC-123a as well.
Summary of Toxicological Data for Related Compounds (HCFC-123):
| Endpoint | Species | Route | Value/Effect |
| Acute Toxicity | Rat | Inhalation | Acts as a general anesthetic at concentrations >18,500 ppm.[8] |
| Irritation | - | - | May cause irritation; evaporating liquid can cause frostbite.[8] |
| Organ Toxicity | Rat | Inhalation | Repeated exposure may lead to liver lesions.[11] |
Experimental Protocols: Analysis
The analysis of this compound and related compounds in various matrices, such as air, is typically performed using gas chromatography (GC).
Experimental Protocol: Gas Chromatography Analysis
This protocol provides a general methodology for the analysis of volatile fluorocarbons.
Objective: To detect and quantify this compound in a gaseous sample.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for separating volatile halogenated hydrocarbons.
Procedure:
-
Sample Collection: Air samples can be collected using sorbent tubes containing materials like activated charcoal or specialized polymers.
-
Sample Preparation: The analyte is desorbed from the sorbent tube using a suitable solvent (e.g., carbon disulfide).
-
GC Analysis:
-
An aliquot of the desorbed sample is injected into the GC.
-
The GC oven temperature is programmed to separate the components of the sample.
-
The detector (FID or MS) measures the concentration of the eluting compounds.
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Workflow for Toxicological Assessment:
References
- 1. ecetoc.org [ecetoc.org]
- 2. 1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123) and 1,1,1-trifluoro-2-bromo-2-chloroethane (halothane) cause similar biochemical effects in rats exposed by inhalation for five days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Investigations on the liver toxicity of a blend of HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) and HCFC-124 (2-chloro-1,1,1,2-tetrafluoroethane) in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HCFC-123-induced toxic hepatitis and death at a Korean fire extinguisher manufacturing facility: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. DSpace [iris.who.int]
- 11. EP0881201B1 - Process for preparing HCFC-123 - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of HCFC-123a
Introduction
1,2-Dichloro-1,1,2-trifluoroethane, also known as HCFC-123a or R-123a, is a hydrochlorofluorocarbon (HCFC) that has been of interest as a component in refrigerant mixtures and as an impurity in its more common isomer, HCFC-123.[1] As with all refrigerants, a thorough understanding of its physical properties is crucial for equipment design, performance evaluation, and safety considerations. This technical guide provides a comprehensive overview of the core physical properties of HCFC-123a, details the experimental methodologies used for their determination, and presents logical workflows for these experimental processes.
Core Physical Properties of HCFC-123a
The fundamental physical characteristics of HCFC-123a are summarized in the table below. These values are essential for thermodynamic modeling and engineering calculations in refrigeration and air-conditioning applications.
| Property | Value | Units |
| Molecular Weight | 152.93 | g/mol |
| Boiling Point | 29.5 | °C |
| Melting Point | -78.0 | °C |
| Critical Temperature | 188.5 | °C |
| Vapor Pressure | 82.7 | kPa at 25 °C |
| Liquid Density | 1.50 | g/cm³ at 25 °C |
| Refractive Index (nD) | 1.327 |
Experimental Protocols for Determination of Physical Properties
The accurate determination of the physical properties of refrigerants like HCFC-123a relies on a suite of well-established experimental techniques. While specific detailed protocols for every property of HCFC-123a are not always published in full, the following sections describe the general methodologies employed for these measurements.
1. Boiling Point and Vapor Pressure Determination: The Static Method
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Vapor pressure itself is a critical property that describes a liquid's tendency to evaporate. The static method is a common and accurate technique for measuring the vapor pressure of a liquid at various temperatures.
-
Apparatus: A constant-volume cell made of a material compatible with the refrigerant is immersed in a thermostated bath for precise temperature control. A pressure transducer and a calibrated platinum resistance thermometer are used to measure the pressure and temperature of the sample, respectively.
-
Procedure:
-
A purified sample of the refrigerant is introduced into the evacuated constant-volume cell.
-
The cell is submerged in the thermostated bath, and the temperature is precisely controlled.
-
At thermal equilibrium, the pressure of the vapor in the cell is recorded.
-
This process is repeated at various temperatures to obtain a vapor pressure curve.
-
The normal boiling point is the temperature at which the vapor pressure equals 101.325 kPa.
-
2. Critical Temperature and Pressure Determination
The critical point is the temperature and pressure at which the liquid and gas phases of a substance become indistinguishable. These properties are crucial for understanding the behavior of refrigerants in high-pressure and high-temperature regions of the refrigeration cycle.
-
Methodology: The critical temperature and pressure can be determined by observing the disappearance and reappearance of the vapor-liquid meniscus.
-
Procedure:
-
A small amount of the liquid refrigerant is sealed in a high-pressure optical cell.
-
The cell is slowly heated, and the point at which the meniscus between the liquid and vapor phases disappears is recorded as the critical temperature.
-
The pressure at this point is the critical pressure.
-
3. Liquid Density Measurement: The Pycnometer Method
The density of the liquid refrigerant is essential for calculating mass flow rates and system charge. A pycnometer, a flask with a precisely known volume, is commonly used for accurate density measurements.
-
Apparatus: A glass pycnometer with a ground-glass stopper containing a capillary tube, and an analytical balance.
-
Procedure:
-
The mass of the clean, dry, and empty pycnometer is accurately measured.
-
The pycnometer is filled with the liquid refrigerant, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is forced out through the capillary.
-
The filled pycnometer is brought to a constant temperature in a water bath.
-
The exterior of the pycnometer is carefully dried, and its mass is measured.
-
The mass of the refrigerant is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the refrigerant by the known volume of the pycnometer.
-
4. Speed of Sound Measurements for Thermodynamic Property Derivation
Advanced techniques involve measuring the speed of sound in the gaseous refrigerant to derive various thermodynamic properties, including the ideal gas heat capacity and virial coefficients.[2][3][4][5]
-
Apparatus: A gas-filled spherical cavity with acoustic transducers.
-
Methodology: The speed of sound is determined by measuring the frequencies of the radial acoustic resonances within the cavity.[3][5]
-
Data Analysis: From the speed of sound measurements at different temperatures and pressures, the perfect-gas heat capacity, and the second and third acoustic virial coefficients can be calculated. These can then be used to estimate the density virial coefficients, which are crucial for developing accurate equations of state.[2][3][4][5] Goodwin and Moldover have reported such measurements for HCFC-123a.[2][4]
Visualizations
The following diagrams illustrate the experimental workflow for determining key physical properties and the logical relationships between them.
Caption: Experimental workflow for determining physical properties of HCFC-123a.
Caption: Logical relationships between key physical properties of a substance.
References
In-Depth Technical Guide to the Chemical Structure of 1-Chloro-1,1,2,2-tetrafluoroethane (CClF₂CHClF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and properties of 1-chloro-1,1,2,2-tetrafluoroethane (B1584695), a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂HClF₄. This document consolidates available data on its molecular structure, physicochemical properties, and analytical and synthetic methodologies. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols, where available, are provided for key analytical and synthetic procedures. Visual diagrams generated using Graphviz are included to illustrate the chemical structure and relevant experimental workflows.
Chemical Identity and Structure
1-Chloro-1,1,2,2-tetrafluoroethane is also known by several synonyms, including HCFC-124a. Its unique structure, consisting of a two-carbon backbone with chlorine and fluorine substituents, dictates its chemical and physical behavior.
Chemical Identifiers
| Identifier | Value |
|---|---|
| Chemical Formula | C₂HClF₄ |
| IUPAC Name | 1-chloro-1,1,2,2-tetrafluoroethane |
| CAS Number | 354-25-6 |
| Molecular Weight | 136.47 g/mol |
Below is a two-dimensional representation of the chemical structure of 1-chloro-1,1,2,2-tetrafluoroethane.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-chloro-1,1,2,2-tetrafluoroethane is provided in the table below. These properties are crucial for understanding its behavior in various applications, from its use as a refrigerant to its potential as a chemical intermediate.
Table of Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | -199 °C | [1] |
| Boiling Point | -12.1 °C | [1] |
| Density (liquid) | 1.434 g/cm³ at -12.1 °C | |
| Vapor Pressure | 258.6 kPa at 20 °C | |
| Solubility in Water | 0.15 g/100 mL at 25 °C |
| Ozone Depletion Potential (ODP) | 0.022 |[1] |
Spectroscopic Data
Predicted Spectroscopic Data
| Spectroscopy | Functional Group | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | -CHClF | 5.5 - 6.5 ppm (doublet of quartets) |
| ¹³C NMR | -CClF₂ | 120 - 130 ppm (triplet) |
| -CHClF | 90 - 100 ppm (doublet of triplets) | |
| ¹⁹F NMR | -CClF₂ | -70 to -90 ppm (doublet) |
| -CHClF | -130 to -150 ppm (quartet) | |
| Infrared (IR) | C-H stretch | 2950 - 3050 cm⁻¹ |
| C-F stretch | 1000 - 1350 cm⁻¹ (strong, multiple bands) | |
| C-Cl stretch | 700 - 850 cm⁻¹ |
| | C-C stretch | 900 - 1100 cm⁻¹ |
Experimental Protocols
Synthesis of 1-Chloro-1,1,2,2-tetrafluoroethane
Reaction Scheme:
C₂Cl₄ + 4HF → CClF₂CHClF + 3HCl
General Experimental Procedure (based on industrial processes):
-
Catalyst Preparation: A chromium-based catalyst, often supported on a high-surface-area material like activated carbon or alumina, is typically used. The catalyst is activated by treatment with a stream of HF at elevated temperatures.
-
Reaction: Gaseous tetrachloroethylene (B127269) and anhydrous hydrogen fluoride (B91410) are fed into a heated reactor containing the activated catalyst. The reaction is typically carried out in the gas phase at temperatures ranging from 200 to 400°C and at pressures from 1 to 10 atm.
-
Product Separation and Purification: The product stream, containing the desired 1-chloro-1,1,2,2-tetrafluoroethane, unreacted starting materials, hydrogen chloride (HCl), and other byproducts, is passed through a series of purification steps. This typically involves scrubbing with water and alkaline solutions to remove acidic gases like HCl and HF, followed by fractional distillation to separate the target compound from other fluorinated products.
The following diagram illustrates the general workflow for the synthesis and purification of 1-chloro-1,1,2,2-tetrafluoroethane.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a standard technique for the analysis of volatile compounds like 1-chloro-1,1,2,2-tetrafluoroethane. Coupling with a mass spectrometer allows for both quantification and positive identification.
General GC-MS Protocol:
-
Sample Preparation: Gaseous samples can be introduced directly into the GC inlet using a gas-tight syringe or a gas sampling valve. Liquid samples are typically diluted in a suitable solvent before injection.
-
Gas Chromatography:
-
Column: A capillary column suitable for the separation of volatile halogenated hydrocarbons (e.g., a DB-624 or similar).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of around 200°C.
-
Injector: Split/splitless injector, typically operated at a temperature of 200-250°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-200.
-
Identification: The retention time and the mass spectrum of the analyte are compared to those of a known standard.
-
The following diagram outlines the analytical workflow for the GC-MS analysis of 1-chloro-1,1,2,2-tetrafluoroethane.
Conclusion
This technical guide has summarized the key structural and physicochemical information for 1-chloro-1,1,2,2-tetrafluoroethane. While detailed experimental data on its molecular geometry and comprehensive spectroscopic analyses are not widely published, this guide provides a solid foundation for researchers and professionals working with this compound by consolidating available data and outlining established synthetic and analytical methodologies. Further research, particularly in the areas of experimental structural determination and detailed spectroscopic characterization, would be beneficial for a more complete understanding of this molecule.
References
A Comprehensive Technical Guide to 1,2-Dichloro-1,1,2-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1,2-dichloro-1,1,2-trifluoroethane, a chlorofluoroalkane with the structural formula CClF₂CHClF. The scientifically preferred IUPAC name for this compound is This compound .[1][2][3] Also known by its refrigerant designation R-123a, this compound is a volatile liquid at standard conditions.[1] This document collates its physicochemical properties, outlines experimental protocols for its synthesis and metabolic analysis, and discusses its metabolic pathways and toxicological profile. While not a primary pharmaceutical agent, its role as a significant impurity in the more widely used 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (R-123 or HCFC-123) necessitates a thorough understanding of its characteristics.[1]
Physicochemical Properties
This compound is a colorless and nearly odorless, nonflammable gas or volatile liquid.[2][4] Its key physical and chemical properties are summarized in the table below for ease of comparison and reference.
| Property | Value | Units | Reference |
| IUPAC Name | This compound | - | [1][2][3] |
| Synonyms | R-123a, HCFC-123a, CFC 123a | - | [1][2] |
| CAS Number | 354-23-4 | - | [1][3] |
| Chemical Formula | C₂HCl₂F₃ | - | [1][3] |
| Molar Mass | 152.93 | g·mol⁻¹ | [1][2] |
| Density | 1.50 | g·cm⁻³ | [1] |
| Melting Point | -78.0 | °C | [1] |
| Boiling Point | 29.5 | °C | [1] |
| Vapor Pressure | 620.01 | mmHg | [1] |
| Henry's Law Constant | 9.55×10⁻² | atm·m³/mol | [1] |
| Refractive Index (nD) | 1.327 | - | [1] |
| Critical Temperature | 461.6 | K | [1] |
| Ozone Depletion Potential (ODP) | < 0.2 | - | [2] |
Experimental Protocols
Synthesis via Gas-Phase Fluorination
A patented process describes the synthesis of this compound in high yields through the catalytic reaction of tetrachloroethylene (B127269) and hydrofluoric acid in the gas phase.[5]
Materials and Equipment:
-
Tetrachloroethylene (C₂Cl₄)
-
Hydrofluoric acid (HF)
-
Catalyst: Trivalent chromium salt supported on aluminum trifluoride (AlF₃) with a specific surface area of at least 25 m²/g.
-
Gas-phase reactor
-
Nitrogen gas for fluidization and heating
-
Drying oven
Procedure:
-
Catalyst Preparation:
-
Catalyst Activation:
-
Reaction:
-
The reactor temperature is brought to the operating range of 220-280°C, with a preferred range of 240-250°C.[5]
-
Gaseous tetrachloroethylene and hydrofluoric acid are introduced into the reactor.
-
The contact time for the reagents in the reactor is maintained between 5 and 30 seconds, with an optimal time of 10 to 20 seconds.[5]
-
-
Product Isolation and Recycling:
-
The product stream is cooled to separate the desired this compound.
-
By-products, which are primarily intermediates, and unconverted tetrachloroethylene can be recycled back into the reactor for a continuous process.[5]
-
In Vitro Metabolism Analysis using Liver Microsomes
The metabolism of this compound (HCFC-123a) can be investigated using liver microsomes from various species (e.g., rats, mice, humans) to identify metabolites and characterize the enzymatic kinetics.[2]
Materials and Equipment:
-
This compound (HCFC-123a)
-
Liver microsomes (rat, mouse, or human)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Gas-tight syringes and vials
-
Gas chromatograph-mass spectrometer (GC-MS) for metabolite identification
-
Ion-selective electrode for fluoride (B91410) analysis
Procedure:
-
Microsomal Preparation: Isolate liver microsomes from the species of interest using standard differential centrifugation techniques. Determine the total protein concentration using a method such as the Bradford assay.
-
Incubation:
-
In a sealed vial, combine liver microsomes, incubation buffer, and a specific concentration of HCFC-123a.
-
Initiate the metabolic reaction by adding NADPH. Fluoride formation is dependent on NADPH concentration.[2]
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).[2]
-
Run control experiments without NADPH, without microsomes, or without the substrate to ensure the observed reaction is enzymatic.
-
-
Analysis:
-
Terminate the reaction (e.g., by adding a quenching agent or by flash-freezing).
-
Analyze the reaction mixture for the formation of metabolites.
-
Inorganic Fluoride: Measure the concentration of fluoride ions using an ion-selective electrode. Microsomes from untreated rats have been shown to oxidize HCFC-123a at low rates (e.g., 0.49 nmol fluoride/20 min x mg protein).[2]
-
Organic Metabolites: Extract the organic components and analyze by GC-MS to identify metabolites such as chlorodifluoroacetic acid.[2]
-
-
Data Interpretation: Quantify the rate of metabolite formation and determine kinetic parameters (Km and Vmax) by varying the substrate concentration. This can help elucidate the role of specific enzymes, such as Cytochrome P450 2E1.[2]
Visualized Pathways and Workflows
Synthesis Workflow
The following diagram illustrates the gas-phase synthesis of this compound.
Caption: Gas-phase synthesis of this compound from tetrachloroethylene and HF.
Metabolic Pathway
The biotransformation of this compound primarily occurs in the liver, catalyzed by Cytochrome P450 enzymes.
Caption: Metabolic oxidation of HCFC-123a in liver microsomes.
Toxicology and Metabolism
Metabolic Fate
The metabolism of this compound (HCFC-123a) has been studied in rat, mouse, and human liver microsomes.[2] The primary metabolic pathway is oxidation, catalyzed mainly by the Cytochrome P450 2E1 (CYP2E1) enzyme.[2] This biotransformation yields two principal metabolites: inorganic fluoride and chlorodifluoroacetic acid.[2] In vivo studies in rodents exposed to HCFC-123a confirmed that these metabolites are excreted in the urine.[2]
Metabolic saturation has been observed in rats exposed to concentrations exceeding 2000 ppm for 6 hours, whereas mice did not show saturation at concentrations up to 5000 ppm.[2] This suggests a higher metabolic capacity in mice, which could imply greater sensitivity to toxic effects that are dependent on biotransformation.[2] Notably, human liver microsomes exhibit a two- to four-fold higher rate of fluoride formation compared to those from untreated rats, indicating potentially faster metabolism in humans.[2]
Toxicological Profile
As a hydrochlorofluorocarbon (HCFC), this compound is considered a Class II ozone-depleting substance.[2] In high concentrations (>18,500 ppm), it can act as a general anesthetic in rats.[6] Inhalation of high concentrations may lead to central nervous system (CNS) depression.[6]
Much of the toxicological data is derived from studies on its more common isomer, 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123). For HCFC-123, repeated exposure in animal studies identifies the liver, the hypothalamic-pituitary-gonadal system, and the CNS as the main target organs.[7] Given the structural similarity and shared metabolic pathways, these findings may have relevance for assessing the risk of HCFC-123a.
Applications and Relevance in Drug Development
This compound itself is not used as a pharmaceutical agent. Its primary relevance to the drug development and scientific community stems from its status as an impurity in commercial preparations of its isomer, HCFC-123.[1] HCFC-123 is used as a refrigerant, cleaning agent, and has been investigated as a potential pharmaceutical intermediate for creating complex fluorinated molecules.[8][9] Therefore, understanding the distinct metabolic and toxicological profile of the this compound impurity is crucial for accurately assessing the safety and efficacy of any process or formulation involving technical-grade HCFC-123.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethane, 1,2-dichloro-1,1,2-trifluoro- [webbook.nist.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. data.epo.org [data.epo.org]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. DSpace [iris.who.int]
- 8. 1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123) and 1,1,1-trifluoro-2-bromo-2-chloroethane (halothane) cause similar biochemical effects in rats exposed by inhalation for five days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,2-Dichloro-1,1,1-trifluoroethane - Wikipedia [en.wikipedia.org]
thermodynamic properties of R-123a
An In-depth Technical Guide on the Thermodynamic Properties of R-123a
This technical guide provides a comprehensive overview of the core thermodynamic properties of 1,2-dichloro-1,1,2-trifluoroethane, commonly known as R-123a. The information is intended for researchers, scientists, and professionals in fields where precise knowledge of refrigerant properties is critical. This document summarizes key quantitative data in structured tables, details experimental methodologies for property determination, and includes visualizations of experimental workflows.
Physical and Chemical Identity
R-123a is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂HCl₂F₃. It is an isomer of the more commonly known R-123 (2,2-dichloro-1,1,1-trifluoroethane).
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 354-23-4[1][2][3][4][5][6] |
| Molecular Formula | C₂HCl₂F₃[1][2][3][4][5][6] |
| Molar Mass | 152.93 g/mol [2][4] |
| Synonyms | HCFC-123a, F 123a, CFC 123a[1][6] |
Core Thermodynamic Properties
The following tables summarize the fundamental .
Phase Change Properties
| Property | Value | Unit |
| Melting Point | -78.0 | °C |
| 195.2 | K | |
| Boiling Point | 29.5 | °C |
| 302.6 | K | |
| Critical Temperature | 188.5 | °C |
| 461.6 | K |
Note: Data sourced from multiple references.[2]
State Point Properties
| Property | Value | Unit | Conditions |
| Density | 1.50 | g/cm³ | at 25 °C |
| Vapor Pressure | 620.01 | mmHg | at 25 °C |
Note: Data sourced from multiple references.[2]
Experimental Protocols
The determination of the thermodynamic properties of refrigerants like R-123a relies on precise experimental methodologies. Below are detailed descriptions of common protocols for measuring key properties.
Viscosity Measurement: Oscillating-Disk Viscometer
The viscosity of gaseous R-123a can be measured using an oscillating-disk viscometer.[7] This method offers high accuracy, typically within ±0.5%.[7]
Methodology:
-
Apparatus Setup: An oscillating disk is suspended in a temperature-controlled, high-pressure chamber filled with the gaseous R-123a sample.
-
Measurement Principle: The disk is set into oscillation, and the damping of these oscillations is measured. The degree of damping is directly related to the viscosity of the surrounding gas.
-
Relative Measurement: The measurements are often performed relative to a gas with a well-known viscosity, such as nitrogen.[7] The viscometer is first calibrated with the reference gas to determine instrument-specific constants.[7]
-
Data Acquisition: The period and logarithmic decrement of the oscillations are recorded at various temperatures and pressures.
-
Calculation: The viscosity is calculated from the measured damping and the calibration constants. The Chapman-Enskog equation can be used to represent the viscosity at atmospheric pressure.[7]
Thermal Conductivity Measurement: Transient Hot-Wire Method
The transient hot-wire method is a standard technique for measuring the thermal conductivity of fluids, including refrigerants like R-123a.[8][9]
Methodology:
-
Apparatus: A thin platinum wire is submerged in the R-123a liquid or vapor sample within a high-pressure cell. The wire serves as both a heating element and a resistance thermometer.[8]
-
Heating and Measurement: A constant current is passed through the wire, causing its temperature to rise. The rate of this temperature increase is precisely measured by monitoring the change in the wire's resistance.
-
Principle: The rate at which the wire's temperature increases is inversely proportional to the thermal conductivity of the surrounding fluid. For a fluid with high thermal conductivity, heat dissipates more quickly, resulting in a slower temperature rise of the wire.
-
Data Analysis: The thermal conductivity is determined from the slope of the temperature rise versus the logarithm of time.[8] Corrections are applied for the finite heat capacity of the wire and the temperature dependence of the fluid's properties.[8]
Density Measurement
Several methods can be employed to determine the density of liquid R-123a.
Methodology 1: Graduated Cylinder and Balance
-
Mass of Empty Cylinder: A clean, dry graduated cylinder is weighed on an analytical balance.
-
Volume of Liquid: A precise volume of liquid R-123a is added to the graduated cylinder.
-
Mass of Liquid and Cylinder: The graduated cylinder containing the liquid is reweighed.
-
Calculation: The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass by the measured volume.
Methodology 2: Water Displacement (for immiscible liquids denser than water)
While less common for liquids, a variation of this principle can be used with immiscible liquids. A more precise method for liquids is the use of a pycnometer.
Methodology 3: Pycnometer
-
Calibration: The exact volume of the pycnometer is determined by filling it with a liquid of known density, such as deionized water, and weighing it.
-
Sample Measurement: The pycnometer is then filled with R-123a and weighed.
-
Calculation: The mass of the R-123a is determined, and the density is calculated using the known volume of the pycnometer.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the thermal conductivity of R-123a using the transient hot-wire method.
Caption: Workflow for Thermal Conductivity Measurement of R-123a.
References
- 1. Ethane, 1,2-dichloro-1,1,2-trifluoro- (CAS 354-23-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ethane, 1,2-dichloro-1,1,2-trifluoro- [webbook.nist.gov]
- 4. CAS 354-23-4: this compound [cymitquimica.com]
- 5. Ethane, 1,2-dichloro-1,1,2-trifluoro- [webbook.nist.gov]
- 6. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epc.ed.tum.de [epc.ed.tum.de]
- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 9. Thermal conductivity of the new refrigerants R134a, R152a, and R123 measured by the transient hot-wire method (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to 1,2-Dichloro-1,1,2-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a). The information is intended to support research and development activities where this compound may be of interest.
Core Properties and Data
This compound is a hydrochlorofluorocarbon with the chemical formula C₂HCl₂F₃. It is a volatile liquid at room temperature.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Weight | 152.931 g/mol | [1] |
| Chemical Formula | C₂HCl₂F₃ | [1] |
| CAS Registry Number | 354-23-4 | [1] |
| Melting Point | -78 °C | PubChem |
| Boiling Point | 27.85 °C | PubChem |
| Density | 1.555 g/cm³ at 20 °C | PubChem |
| Refractive Index | 1.339 at 20 °C | PubChem |
| Vapor Pressure | 553 mmHg at 20 °C | PubChem |
Spectroscopic Data
| Spectroscopic Technique | Key Features and Expected Observations |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine, fluorine, and HCl or HF moieties. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in fragments containing chlorine atoms. |
| ¹H NMR Spectroscopy | Due to the single proton in the molecule, the ¹H NMR spectrum is expected to be relatively simple, showing a single multiplet. The chemical shift will be influenced by the adjacent fluorine and chlorine atoms. Coupling with the vicinal fluorine atoms will lead to a complex splitting pattern. |
| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum will display two distinct signals corresponding to the two carbon atoms in different chemical environments. The chemical shifts will be significantly affected by the attached halogen atoms. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H, C-Cl, and C-F stretching and bending vibrations. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. |
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported: chemical synthesis and biotransformation.
Chemical Synthesis from Tetrachloroethylene (B127269) and Hydrogen Fluoride (B91410)
A patented industrial process describes the gas-phase catalytic reaction of tetrachloroethylene with hydrogen fluoride.[2]
Experimental Protocol:
-
Reactants: Tetrachloroethylene (C₂Cl₄) and anhydrous hydrogen fluoride (HF).
-
Catalyst: A trivalent chromium salt supported on aluminum trifluoride (AlF₃) with a high specific surface area.
-
Reaction Conditions:
-
Procedure:
-
The catalyst is prepared and activated at a high temperature (e.g., 400 °C) under a nitrogen stream.
-
A preheated mixture of tetrachloroethylene and hydrogen fluoride is passed through the catalyst bed in a reactor.
-
The product stream is then cooled and purified to isolate this compound. Unreacted starting materials and byproducts can be recycled.
-
Biotransformation of 1,1,2-Trichloro-1,2,2-trifluoroethane
This compound can be formed via the biotransformation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) in sewage sludge. This process represents a potential environmental degradation pathway for CFC-113. While a detailed laboratory protocol for this specific transformation is not available, general methods for studying the biotransformation of halogenated compounds in environmental samples can be adapted.
Conceptual Experimental Workflow:
Caption: Conceptual workflow for studying the biotransformation of CFC-113.
Characterization Methods
Detailed experimental protocols for the characterization of this compound are not extensively documented. However, standard analytical techniques employed for similar halogenated hydrocarbons are applicable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically suitable for separating halogenated hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient program, for example, starting at 40°C and ramping up to 250°C, would be appropriate to ensure good separation from other potential components.
-
Injection: A small volume of the sample, either neat or diluted in a suitable solvent, is injected into the GC.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range should be set to scan for fragments and the molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the structure of the molecule.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: A standard proton NMR experiment is performed. The spectral width should be set to cover the expected chemical shift range for protons in halogenated alkanes.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each carbon environment.
-
¹⁹F NMR: Given the presence of fluorine, ¹⁹F NMR spectroscopy would be highly informative for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: As a volatile liquid, the IR spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a gas-phase spectrum can be acquired.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Logical Relationship of Compound Information
The following diagram illustrates the logical flow of information presented in this guide, from fundamental properties to synthesis and characterization.
Caption: Logical flow of information for this compound.
References
In-Depth Technical Guide: Physicochemical Properties of 1,2-Dichloro-1,1,2-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1,2-dichloro-1,1,2-trifluoroethane, with a primary focus on its boiling point. The information is curated for professionals in research and development who require precise data and experimental context.
Physicochemical Data Summary
This compound, also known as HCFC-123a or R-123a, is a chlorofluoroalkane with the chemical formula C₂HCl₂F₃.[1] It is a volatile liquid under standard conditions.[1] For comparative analysis, the properties of its isomer, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), are also presented.
| Property | This compound (R-123a) | 2,2-Dichloro-1,1,1-trifluoroethane (R-123) |
| CAS Number | 354-23-4 | 306-83-2 |
| Molecular Formula | C₂HCl₂F₃ | C₂HCl₂F₃ |
| Molar Mass | 152.93 g/mol | 152.93 g/mol [2] |
| Boiling Point | 29.5 °C[1][3] | 27.82 °C[2] |
| Melting Point | -78.0 °C[1][3] | -107 °C[2] |
| Density | 1.50 g/cm³ at 25 °C[1][3] | 1.4638 g/cm³ at 25 °C[2] |
| Vapor Pressure | 620.0 mmHg at 25 °C[1][3] | 718.0 mmHg at 25 °C[2] |
| Appearance | Volatile liquid or gas[3] | Clear, colorless liquid[2] |
Experimental Protocol: Boiling Point Determination via Thiele Tube Method
The Thiele tube method is a standard and efficient technique for determining the boiling point of a liquid sample, requiring minimal material (less than 0.5 mL).[4]
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (-10 °C to 100 °C range, with 0.1 °C increments)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or micro-burner
-
Sample of this compound
Procedure:
-
Apparatus Assembly:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Attach a small test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[4]
-
Add approximately 0.3-0.5 mL of this compound to the test tube.
-
Place a capillary tube, sealed end up, into the test tube containing the sample.[4]
-
Secure the thermometer with the attached sample tube into a clamp and immerse it in the Thiele tube, ensuring the sample is below the oil level.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a small flame. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.
-
As the temperature rises, dissolved air will first be expelled from the capillary tube.
-
Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[4]
-
-
Boiling Point Determination:
-
Once a steady stream of bubbles is observed, remove the heat source.
-
The liquid will begin to cool, and the rate of bubbling will slow down.
-
The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[4]
-
Record this temperature. For accuracy, it is advisable to repeat the determination.
-
Core Concepts and Visualizations
Factors Influencing Boiling Point in Haloalkanes
The boiling point of haloalkanes is determined by the strength of their intermolecular forces. The following diagram illustrates the key molecular properties that influence these forces and, consequently, the boiling point.
Caption: Logical workflow of factors affecting the boiling point of haloalkanes.
Haloalkanes generally exhibit higher boiling points than their parent alkanes due to increased molecular mass and polarity, which strengthen intermolecular forces (van der Waals and dipole-dipole interactions).[5][6] The boiling point increases with the atomic mass of the halogen (I > Br > Cl > F) and with the number of carbon atoms in the chain.[5][7]
Synthesis Pathway Overview
This compound can be synthesized through various routes. A common industrial method involves the gas-phase reaction of tetrachloroethylene (B127269) with hydrogen fluoride (B91410) in the presence of a catalyst.
Caption: Simplified synthesis route for this compound.
This process is typically conducted at temperatures ranging from 220 to 280°C.[8] The reaction yields a mixture of dichlorotrifluoroethane isomers and other by-products, which can be separated by distillation, a process that relies on differences in boiling points.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 8. data.epo.org [data.epo.org]
An In-depth Technical Guide on the Vapor Pressure of HCFC-123a
This technical guide provides a comprehensive overview of the vapor pressure of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a). It is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic data and experimental methodologies. This document includes a detailed summary of vapor pressure data, a description of the experimental protocol for its measurement, and a visualization of its metabolic pathway.
Core Data: Vapor Pressure of HCFC-123a
The vapor pressure of HCFC-123a is a critical parameter for its application and for understanding its environmental fate. While its isomer, HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane), is more common, HCFC-123a is often present as a significant impurity.[1] The following table summarizes the available quantitative data for the vapor pressure of HCFC-123a.
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |
| 25 | 298.15 | 82.66 | 620.0 |
Note: Data sourced from PubChem and Wikipedia, which references a study by Kubota et al. on the vapor pressures of new fluorocarbons.[1][2]
Experimental Protocol for Vapor Pressure Measurement
The determination of vapor pressure for refrigerants like HCFC-123a requires precise and controlled experimental setups. A commonly employed technique is the static-synthetic method . This method involves introducing a known amount of the substance into a thermostatically controlled equilibrium cell of a known volume.
Methodology
-
Apparatus Setup: The core of the apparatus is a temperature-controlled equilibrium cell. This cell is connected to a high-precision pressure transducer and a vacuum pump. The temperature of the cell is maintained by a thermostat bath with a stability of ±10 mK.
-
Sample Preparation: A sample of high-purity HCFC-123a (typically >99.8%) is degassed to remove any dissolved air or other non-condensable gases. This is a critical step as impurities can significantly affect the vapor pressure reading.
-
Measurement Procedure:
-
The equilibrium cell is first evacuated to a high vacuum.
-
A precisely measured amount of the degassed HCFC-123a is then introduced into the cell.
-
The cell is brought to the desired temperature by the thermostat bath.
-
The system is allowed to reach thermal and phase equilibrium, at which point the pressure inside the cell, corresponding to the vapor pressure of the substance at that temperature, is recorded using the pressure transducer.
-
-
Data Acquisition: The temperature and pressure are recorded simultaneously. This process is repeated at various temperatures to obtain a vapor pressure curve.
-
Uncertainty Analysis: The overall uncertainty of the measurement is determined by the uncertainties of the temperature and pressure sensors. For high-accuracy measurements, the temperature uncertainty is typically less than ±10 mK, and the pressure uncertainty is in the range of ±2 kPa.[3]
Experimental Workflow
Metabolic Pathway of HCFC-123a
Understanding the metabolic fate of HCFC-123a is crucial for assessing its toxicological profile. In vivo and in vitro studies have shown that HCFC-123a is metabolized in the liver, primarily by the cytochrome P450 enzyme system, specifically CYP2E1.[2][4]
The metabolism of HCFC-123a involves oxidative pathways. The primary metabolites identified are inorganic fluoride (B91410) and chlorodifluoroacetic acid.[2] The metabolic transformation is a key factor in the potential toxicity of the compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PVT and vapor pressure measurements on 1, d-dichloro-2,2,2-trifluorethane (HCFC-123) (Journal Article) | OSTI.GOV [osti.gov]
- 4. Metabolism of the chlorofluorocarbon substitute 1,1-dichloro-2,2,2-trifluoroethane by rat and human liver microsomes: the role of cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 1,2-Dichloro-1,1,2-trifluoroethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical and practical framework for researchers to determine solubility experimentally. It includes a summary of known solubility characteristics, key physical properties, and detailed, generalized experimental protocols.
Introduction
This compound, also known as HCFC-123a, is a hydrochlorofluorocarbon with the chemical formula C₂HCl₂F₃.[1] It is an isomer of the more commonly used refrigerant HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane).[2] Understanding the solubility of HCFC-123a in various organic solvents is crucial for its application in synthesis, purification, and formulation processes within the chemical and pharmaceutical industries. This guide aims to collate the available solubility information and provide detailed methodologies for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its more common isomer, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), is presented in Table 1. It is imperative to distinguish between these isomers when consulting literature data.
Table 1: Physicochemical Properties of Dichlorotrifluoroethane Isomers
| Property | This compound (HCFC-123a) | 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) |
| CAS Number | 354-23-4[3] | 306-83-2[4] |
| Molecular Formula | C₂HCl₂F₃[1] | C₂HCl₂F₃[4] |
| Molecular Weight | 152.93 g/mol [1] | 152.93 g/mol [4] |
| Boiling Point | 29.5 °C[5] | 27.6 °C[6] |
| Melting Point | -78.0 °C[1] | -107 °C[2] |
| Density | 1.50 g/cm³[1] | 1.4638 g/cm³[2] |
| Vapor Pressure | 620.01 mmHg[1] | 89.3 kPa at 25 °C[6] |
Solubility Data
Qualitative Solubility
This compound is generally described as being soluble in a variety of organic solvents.[7] This is a characteristic shared by many hydrochlorofluorocarbons. Its isomer, HCFC-123, is known to be miscible with common organic solvents such as alcohols and ethers.[7]
Quantitative Solubility
Specific quantitative solubility data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature. The data for its isomer, HCFC-123, is more prevalent, particularly in the context of its use as a refrigerant with various lubricants. Due to this scarcity, experimental determination is often necessary to obtain precise solubility values for specific applications.
Table 2: Summary of Available Quantitative Solubility Data
| Solvent | Solute | Temperature (°C) | Solubility |
| Water | 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) | 25 | 2.1 g/L[6] |
Note: This table highlights the limited availability of specific quantitative data for this compound and provides an example for its isomer for context.
Experimental Protocols for Solubility Determination
Given the volatility of this compound, standard gravimetric methods for solubility determination can be challenging. The following sections describe two robust, generalized methods suitable for determining the solubility of volatile compounds in organic solvents: Isothermal Vapor-Liquid Equilibrium (VLE) Measurement and Static Headspace Gas Chromatography (HS-GC).
Method 1: Isothermal Vapor-Liquid Equilibrium (VLE) Measurement
This method involves establishing equilibrium between a liquid mixture of the solute and solvent and its vapor phase at a constant temperature. The composition of each phase is then analyzed to determine the solubility.
-
Sample Preparation:
-
Prepare a series of mixtures of this compound and the chosen organic solvent with varying, known compositions.
-
Degas the solvent to remove dissolved air, which can affect the total pressure measurements.
-
-
Equilibration:
-
Introduce a known amount of a prepared mixture into a thermostatted equilibrium cell equipped with pressure and temperature sensors.
-
Stir the mixture continuously to ensure homogeneity and facilitate the attainment of equilibrium.
-
Maintain a constant temperature and monitor the pressure until it stabilizes, indicating that vapor-liquid equilibrium has been reached.
-
-
Sampling:
-
Once equilibrium is established, carefully extract samples from both the liquid and vapor phases using appropriate sampling valves to prevent flashing of the liquid sample or condensation of the vapor sample.
-
-
Analysis:
-
Analyze the composition of the liquid and vapor phase samples, typically using gas chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD).
-
Calibrate the GC with standard solutions of known compositions to ensure accurate quantification.
-
-
Data Analysis:
-
From the analysis, determine the mole fraction of this compound in the liquid phase (x) and the vapor phase (y) at the equilibrium temperature and pressure.
-
The solubility at a given temperature can be expressed as the mole fraction in the saturated liquid phase. By preparing mixtures with an excess of the solute, the point of saturation can be identified.
-
Method 2: Static Headspace Gas Chromatography (HS-GC)
This method is particularly useful for determining the solubility of volatile compounds. It involves analyzing the concentration of the solute in the vapor phase (headspace) in equilibrium with the liquid phase.
-
Preparation of Standards and Samples:
-
Prepare a series of calibration standards by dissolving known amounts of this compound in the solvent of interest in sealed headspace vials.
-
Prepare sample vials containing the solvent and an excess amount of this compound to create a saturated solution with an undissolved solute phase.
-
-
Equilibration:
-
Place the sealed vials in a headspace autosampler, which maintains a constant temperature and provides agitation to ensure equilibrium between the liquid and vapor phases.
-
Allow sufficient time for the system to reach equilibrium.
-
-
Headspace Injection and GC Analysis:
-
A heated, gas-tight syringe in the autosampler withdraws a known volume of the headspace vapor and injects it into the gas chromatograph.
-
The components are separated on a suitable GC column and detected.
-
-
Calibration and Calculation:
-
Generate a calibration curve by plotting the peak areas of the standards against their known concentrations.
-
Analyze the headspace of the saturated sample vials.
-
Using the calibration curve, determine the concentration of this compound in the headspace of the saturated solution.
-
The solubility in the liquid phase can then be calculated using the partition coefficient (K), which is the ratio of the concentration in the liquid phase to the concentration in the gas phase at equilibrium. The partition coefficient can be determined from the analysis of the standards.
-
Conclusion
While there is a general understanding that this compound is soluble in organic solvents, a comprehensive, publicly available dataset of quantitative solubility values is currently lacking. This guide provides a foundation for researchers by summarizing the known properties of this compound and presenting detailed, generalized experimental protocols for the accurate determination of its solubility. The Isothermal Vapor-Liquid Equilibrium and Static Headspace Gas Chromatography methods offer robust approaches to generating the necessary data for various scientific and industrial applications. It is recommended that researchers perform their own experimental determinations for the specific solvent systems and conditions relevant to their work.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,2-Dichloro-1,1,1-trifluoroethane - Wikipedia [en.wikipedia.org]
- 3. Ethane, 1,2-dichloro-1,1,2-trifluoro- [webbook.nist.gov]
- 4. Ethane, 2,2-dichloro-1,1,1-trifluoro- (CAS 306-83-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DSpace [iris.who.int]
- 7. Page loading... [guidechem.com]
The Dawn of Greener Refrigerants: A Technical History of Dichlorotrifluoroethane Isomers
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
The story of dichlorotrifluoroethane and its isomers is intrinsically linked to a pivotal moment in environmental science and industrial chemistry: the phasing out of chlorofluorocarbons (CFCs). Once hailed as miracle compounds for their stability and non-toxicity, CFCs were discovered to be a primary cause of ozone layer depletion. This revelation spurred a global scientific effort to find safer alternatives, leading to the development of hydrochlorofluorocarbons (HCFCs), a transitional class of refrigerants. Among these, the isomers of dichlorotrifluoroethane played a significant role. This technical guide delves into the discovery, history, and chemical landscape of these important transitional compounds.
The Rise of HCFCs: A Response to Environmental Crisis
The discovery of the ozone hole in the 1980s and the subsequent signing of the Montreal Protocol in 1987 created an urgent need for alternatives to ozone-depleting substances like CFCs.[1][2][3] HCFCs, which contain hydrogen atoms, were developed as a "second generation" of refrigerants.[3] The presence of hydrogen makes them more susceptible to degradation in the troposphere, thus reducing their ozone depletion potential (ODP) compared to CFCs.[4] Dichlorotrifluoroethane, with the chemical formula C₂HCl₂F₃, emerged as a key player in this transition.
The Isomers of Dichlorotrifluoroethane
There are three structural isomers of dichlorotrifluoroethane, each with distinct physical properties and synthesis pathways.
HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane)
The most prominent of the isomers, HCFC-123, was first synthesized in the late 20th century as researchers sought stable halogenated hydrocarbons for various industrial uses.[5] It was identified as a promising alternative to CFC-11 in low-pressure refrigeration and HVAC systems.[6][7]
HCFC-123a (1,2-dichloro-1,1,2-trifluoroethane)
HCFC-123a is another isomer that has been studied, though it is more commonly found as an impurity in the production of HCFC-123.[8]
HCFC-123b (1,1-dichloro-1,2,2-trifluoroethane)
The third isomer, HCFC-123b, is less common but is also a component in some refrigerant mixtures.
Quantitative Data Summary
The physical and environmental properties of the dichlorotrifluoroethane isomers are summarized in the table below for easy comparison.
| Property | HCFC-123 | HCFC-123a | HCFC-123b |
| IUPAC Name | 2,2-dichloro-1,1,1-trifluoroethane | This compound | 1,1-dichloro-1,2,2-trifluoroethane |
| CAS Number | 306-83-2[7] | 354-23-4[7] | 812-04-4[7] |
| Molecular Formula | C₂HCl₂F₃ | C₂HCl₂F₃ | C₂HCl₂F₃ |
| Molar Mass ( g/mol ) | 152.93[9] | 152.93[10] | 152.93[11] |
| Boiling Point (°C) | 27.82[7] | 28-30 | 26.5 |
| Ozone Depletion Potential (ODP) | 0.012[7] | Data not readily available | Data not readily available |
| Global Warming Potential (GWP, 100-year) | 76[7] | Data not readily available | Data not readily available |
Experimental Protocols: Synthesis of Dichlorotrifluoroethane Isomers
The synthesis of dichlorotrifluoroethane isomers has been approached through various methods, largely driven by the need for efficient industrial-scale production.
Synthesis of HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane)
A prevalent industrial method for the synthesis of HCFC-123 involves the liquid-phase reaction of 1,1,2-trichloro-2,2-difluoroethane (HCFC-122) and/or 1,1,2,2-tetrachloro-1-fluoroethane (HCFC-121) with hydrogen fluoride (B91410) (HF) in the presence of an antimony pentachloride catalyst.[12] This process is advantageous as it can suppress the formation of the HCFC-123a isomer as a by-product.[12]
Reaction Scheme: C₂HCl₃F₂ (HCFC-122) + HF --(SbCl₅)--> C₂HCl₂F₃ (HCFC-123) + HCl C₂H₂Cl₄F (HCFC-121) + 2HF --(SbCl₅)--> C₂HCl₂F₃ (HCFC-123) + 2HCl
Another common industrial synthesis route is the gas-phase chlorination of 1,1,1-trifluoro-2-chloroethane (HCFC-133a).[13]
Reaction Scheme: CF₃CH₂Cl + Cl₂ --(heat)--> CF₃CHCl₂ + HCl
Synthesis of HCFC-123a (this compound)
A patented method for the preparation of HCFC-123a involves the catalytic reaction of tetrachloroethylene (B127269) (perchloroethylene) and hydrofluoric acid in the gas phase.[14]
Reaction Scheme: C₂Cl₄ + 3HF --(catalyst)--> C₂HCl₂F₃ + 2HCl
Experimental Workflow for HCFC-123a Synthesis:
Caption: A generalized workflow for the gas-phase synthesis of HCFC-123a from tetrachloroethylene and hydrofluoric acid.
Characterization and Separation of Isomers
The analysis and separation of dichlorotrifluoroethane isomers are typically achieved using chromatographic techniques, with gas chromatography-mass spectrometry (GC-MS) being a particularly powerful tool due to the volatile nature of these compounds.
Logical Relationship for Isomer Analysis:
Caption: Logical flow of analysis for dichlorotrifluoroethane isomers using GC-MS.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are also employed for the structural elucidation of the isomers. For instance, ¹⁹F NMR spectroscopy provides distinct signals for the fluorine atoms in each isomer due to their different chemical environments.[15][16][17]
Conclusion: A Stepping Stone to a Greener Future
The discovery and development of dichlorotrifluoroethane isomers represent a critical chapter in the history of refrigerants. They served as essential transitional compounds, enabling a move away from the highly damaging CFCs. While HCFCs themselves are now being phased out in favor of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) with zero ODP and lower global warming potential, the scientific and industrial efforts that went into understanding and producing the dichlorotrifluoroethane isomers laid the groundwork for the development of today's more environmentally benign refrigeration technologies. The journey from CFCs to HCFCs and beyond is a testament to the chemical industry's capacity to innovate in response to pressing environmental challenges.
References
- 1. irpros.com [irpros.com]
- 2. Refrigerants – History, Bans, Natural and Synthetic Types | Secop [secop.com]
- 3. maxgaz.com.tr [maxgaz.com.tr]
- 4. ecetoc.org [ecetoc.org]
- 5. Page loading... [guidechem.com]
- 6. (R)Evolution of Refrigerants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,2-Dichloro-1,1,1-trifluoroethane - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. DSpace [iris.who.int]
- 10. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,1-Dichloro-1,2,2-trifluoroethane | C2HCl2F3 | CID 13132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP0424531A1 - Process for producing 1,1-dichloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]
- 13. EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
- 15. spectrabase.com [spectrabase.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
Environmental Fate of 1,2-Dichloro-1,1,2-trifluoroethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the environmental fate of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential processes to facilitate a thorough understanding of the compound's behavior and impact on the environment.
Physicochemical Properties
The environmental transport and partitioning of this compound are governed by its key physicochemical properties. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂HCl₂F₃ | [1](2) |
| Molecular Weight | 152.93 g/mol | [1](2) |
| Boiling Point | 29.5 °C | [1](2) |
| Melting Point | -78.0 °C | [3](4) |
| Vapor Pressure | 620.0 mmHg at 25 °C | [1](2) |
| Water Solubility | 232 mg/L at 25 °C (estimated) | [1](2) |
| Log Octanol-Water Partition Coefficient (Kow) | 2.7 (estimated) | [5](6) |
| Henry's Law Constant | 9.5 x 10⁻² atm-m³/mol | [1](2) |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 140 (estimated for the isomer HCFC-124) | [7](8) |
Environmental Fate and Behavior
Atmospheric Fate
Due to its high volatility, this compound released to the environment will predominantly partition to the atmosphere.[9] In the troposphere, the primary degradation mechanism is a slow gas-phase reaction with photochemically produced hydroxyl radicals.[9] The estimated atmospheric lifetime for the structurally similar isomer, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), is approximately 1.3 to 1.4 years.[9][10]
The atmospheric degradation of HCFCs leads to the formation of trifluoroacetic acid (TFA), which is expected to partition into aqueous phases such as clouds, rain, and surface waters.[11] Although TFA is persistent, predicted environmental concentrations resulting from HCFC emissions are below toxic thresholds.[11]
Aquatic Fate
When released into water, this compound is expected to volatilize rapidly to the atmosphere.[1] The estimated volatilization half-life from a model river is approximately 3.6 hours.[12] Hydrolysis is not considered a significant degradation pathway. The compound is not expected to adsorb significantly to suspended solids and sediment, given its estimated soil organic carbon-water partitioning coefficient (Koc).[1] Furthermore, it is not readily biodegradable in aerobic environments.[9]
Terrestrial Fate
If released to soil, this compound is expected to exhibit high to very high mobility.[13] Volatilization from moist and dry soil surfaces is anticipated to be a significant fate process.[1] While aerobic biodegradation is not a primary degradation route, anaerobic biodegradation has been observed for related compounds and may contribute to its transformation in anoxic soil and sediment environments.
Bioaccumulation
With a low estimated octanol-water partition coefficient (log Kow of 2.7), this compound is not expected to bioaccumulate significantly in fish and other aquatic organisms.[9]
Degradation Pathways
The degradation of this compound in the environment can occur through both abiotic and biotic processes.
Abiotic Degradation
The principal abiotic degradation pathway for HCFC-123a is atmospheric photolysis, where it reacts with hydroxyl radicals. This process ultimately leads to the formation of trifluoroacetic acid, hydrochloric acid, and hydrofluoric acid. Direct photolysis is not expected to be a significant removal process as the compound does not absorb light at wavelengths greater than 290 nm.[1]
Biotic Degradation
While not readily biodegradable under aerobic conditions, anaerobic biodegradation of halogenated hydrocarbons can occur through reductive dechlorination. This process involves the sequential removal of chlorine atoms. Two primary mechanisms for reductive dechlorination are hydrogenolysis and dichloroelimination. In hydrogenolysis, a chlorine atom is replaced by a hydrogen atom. Dichloroelimination involves the removal of two chlorine atoms from adjacent carbons, resulting in the formation of a double bond. Under methanogenic conditions, the related compound HCFC-123a has been shown to be dechlorinated to HCFC-133 and HCFC-133b.[14]
Experimental Protocols
The environmental fate of this compound can be assessed using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Ready Biodegradability (OECD 301)
This test evaluates the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light for 28 days.[5]
-
Methodology: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO₂) production, or oxygen uptake.[15] A reference compound is run in parallel to validate the test procedure.[5]
-
Pass Levels: A substance is considered readily biodegradable if it reaches a degradation level of 70% DOC removal or 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 10-day window during the 28-day test period.[5]
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Principle: Soil samples are treated with the test substance and incubated in the dark under controlled temperature and moisture conditions for up to 120 days.[1][16]
-
Methodology: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. For aerobic studies, a flow-through system or biometer flasks are used to trap evolved ¹⁴CO₂ if a radiolabeled test substance is used. For anaerobic studies, the soil is flooded and purged with an inert gas to maintain anaerobic conditions.[17]
-
Analysis: The rate of transformation and the rates of formation and decline of major transformation products are determined to establish a degradation pathway and calculate degradation half-lives (DT₅₀ values).[14]
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)
This test assesses the degradation of a chemical in aquatic sediment systems.
-
Principle: Intact water-sediment core samples are treated with the test substance and incubated in the dark at a constant temperature for a period typically not exceeding 100 days.[18]
-
Methodology: For aerobic testing, the overlying water is aerated. For anaerobic testing, the system is maintained under an inert atmosphere. Samples of both the water and sediment phases are collected at various intervals and analyzed for the parent compound and its transformation products.[3][19]
-
Analysis: The rates of transformation in the water and sediment phases, the distribution of the chemical and its metabolites between the two phases, and the extent of mineralization (if a radiolabeled substance is used) are determined. This allows for the calculation of degradation half-lives (DT₅₀ values) in the total system, water, and sediment.[20]
Conclusion
This compound is a volatile compound that primarily partitions to the atmosphere, where it undergoes slow degradation. In aquatic and terrestrial environments, its persistence is influenced by volatilization and, under anaerobic conditions, by biodegradation through reductive dechlorination. It has a low potential for bioaccumulation. Understanding these environmental fate characteristics is crucial for conducting comprehensive risk assessments and for the development of environmentally benign alternatives. The standardized OECD test guidelines provide a robust framework for experimentally determining the key parameters that govern the environmental fate of this and other chemical substances.
References
- 1. oecd.org [oecd.org]
- 2. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shop.fera.co.uk [shop.fera.co.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. oecd.org [oecd.org]
- 6. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ecetoc.org [ecetoc.org]
- 10. DSpace [iris.who.int]
- 11. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 12. 1,1-Dichloro-1,2,2-trifluoroethane | C2HCl2F3 | CID 13132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shop.fera.co.uk [shop.fera.co.uk]
- 15. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 16. oecd.org [oecd.org]
- 17. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 18. oecd.org [oecd.org]
- 19. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 20. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
In-depth Technical Guide to the Atmospheric Lifetime of HCFC-123a
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the atmospheric lifetime of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a). The primary atmospheric sink for HCFC-123a is its reaction with the hydroxyl radical (OH) in the troposphere. Photodissociation in the stratosphere is a minor loss process. Based on the recommended rate constant for the OH reaction, the calculated atmospheric lifetime of HCFC-123a is approximately 4.0 years. This guide details the underlying kinetic data, experimental methodologies, and atmospheric modeling used to determine this lifetime.
Introduction
Hydrochlorofluorocarbons (HCFCs) are a class of compounds that have been used as replacements for chlorofluorocarbons (CFCs) in various applications. However, due to their potential to deplete stratospheric ozone and contribute to global warming, their production and use are being phased out under the Montreal Protocol. A key parameter for assessing the environmental impact of HCFCs is their atmospheric lifetime, which determines their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). This guide focuses specifically on HCFC-123a, an isomer of HCFC-123.
Atmospheric Degradation of HCFC-123a
The atmospheric lifetime (τ) of a trace gas is primarily determined by the rates of its removal processes. For HCFC-123a, the dominant removal mechanism is the gas-phase reaction with the hydroxyl radical (OH) in the troposphere.
Reaction with Hydroxyl Radicals (OH)
The reaction proceeds as follows:
CHClFCClF₂ + OH → CClFCClF₂ + H₂O
The rate of this reaction is temperature-dependent and is a critical factor in determining the atmospheric lifetime of HCFC-123a.
Photolysis
HCFC-123a can also be removed by photodissociation in the stratosphere, where it absorbs ultraviolet (UV) radiation. However, due to the strong C-F and C-Cl bonds, significant photolysis only occurs at shorter wavelengths found in the stratosphere. As most of the compound is removed in the troposphere by reaction with OH, photolysis is a less significant loss process.
Quantitative Data
The following tables summarize the key quantitative data for the atmospheric lifetime of HCFC-123a.
Table 1: Chemical and Physical Properties of HCFC-123a
| Property | Value |
| Chemical Formula | C₂HCl₂F₃ |
| IUPAC Name | This compound |
| Molar Mass | 152.93 g/mol |
| Boiling Point | 29.5 °C |
| Melting Point | -78.0 °C |
Table 2: Atmospheric Lifetime and Reaction Rate Constants for HCFC-123a
| Parameter | Value | Reference |
| Atmospheric Lifetime (τ) | 4.0 years | [1] |
| Reaction with OH Radicals | ||
| Rate Constant at 298 K (k_OH) | 2.1 x 10⁻¹⁵ cm³/molecule·s | [2] |
| Arrhenius A-Factor (A) | 1.0 x 10⁻¹² cm³/molecule·s | [3] |
| Activation Energy / R (E/R) | 1900 K | [3] |
| UV Absorption | ||
| Absorption Cross-Section Data | Available at the MPI-Mainz UV/VIS Spectral Atlas | [4] |
Experimental Protocols
Determination of the Rate Constant for the Reaction with OH Radicals
The rate constant for the reaction of HCFC-123a with OH radicals is typically measured using techniques such as flash photolysis-resonance fluorescence or discharge flow with mass spectrometric or laser-induced fluorescence detection .
A common experimental setup involves:
-
Generation of OH Radicals: OH radicals are generated in a flow tube or reaction cell, often by the photolysis of a precursor molecule like H₂O₂ or O₃ in the presence of water vapor, or through the reaction of H atoms with NO₂.
-
Reaction with HCFC-123a: A known concentration of HCFC-123a is introduced into the reaction zone.
-
Monitoring of OH Concentration: The concentration of OH radicals is monitored over time in the presence and absence of HCFC-123a. This is often done using laser-induced fluorescence (LIF), where a laser excites the OH radical to a higher electronic state, and the resulting fluorescence is detected.
-
Data Analysis: The decay of the OH radical concentration follows pseudo-first-order kinetics in the presence of a large excess of HCFC-123a. By measuring the decay rate at different concentrations of HCFC-123a, the bimolecular rate constant can be determined. Temperature-dependent studies are conducted by controlling the temperature of the reaction cell to determine the Arrhenius parameters.
Measurement of UV Absorption Cross-Sections
The UV absorption cross-section of HCFC-123a is measured using a spectrophotometer. The general procedure is as follows:
-
Sample Preparation: A gaseous sample of HCFC-123a of a known concentration is prepared in a gas cell of a known path length.
-
Spectroscopic Measurement: A beam of UV light is passed through the gas cell, and the amount of light absorbed at different wavelengths is measured by a detector.
-
Calculation of Cross-Section: The absorption cross-section (σ) at a given wavelength (λ) is calculated using the Beer-Lambert law:
I(λ) = I₀(λ) * exp(-σ(λ) * n * l)
where I(λ) is the intensity of the transmitted light, I₀(λ) is the initial intensity of the light, n is the number density of the absorbing molecules, and l is the path length of the cell.
Atmospheric Removal Pathways and Logic
The following diagram illustrates the primary atmospheric removal pathways for HCFC-123a.
Conclusion
The atmospheric lifetime of HCFC-123a is determined to be approximately 4.0 years, with the primary removal mechanism being its reaction with the hydroxyl radical in the troposphere. The data presented in this guide, including the reaction rate constant and UV absorption cross-sections, are essential for atmospheric models used to predict the environmental impacts of this compound. The experimental protocols described provide a foundation for understanding how these critical parameters are determined. Continued research and monitoring are necessary to refine our understanding of the atmospheric chemistry of HCFCs and their replacements.
References
An In-depth Technical Guide on the Ozone Depletion Potential of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ozone depletion potential (ODP) of 1,2-dichloro-1,1,2-trifluoroethane, commercially known as HCFC-123a. Due to the limited availability of specific data for this isomer, this guide leverages data from its more common structural isomer, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), to provide a scientifically grounded assessment. This document details the atmospheric chemistry, methodologies for determining ODP, and the environmental impact of this hydrochlorofluorocarbon (HCFC).
Quantitative Environmental Impact Data
The environmental impact of HCFCs is primarily quantified by their Ozone Depletion Potential and Global Warming Potential (GWP). The following table summarizes the available data for HCFC-123, which serves as a close proxy for HCFC-123a. It is important to note that while structurally similar, different isomers can exhibit minor variations in their atmospheric lifetimes and environmental impacts.
| Parameter | Value (for HCFC-123) | Reference |
| Ozone Depletion Potential (ODP) | 0.012 - 0.02 | [1][2] |
| Atmospheric Lifetime | 1.3 - 1.4 years | [1] |
| Global Warming Potential (GWP, 100-year) | 76 - 77 | [2][3] |
Atmospheric Degradation and Ozone Depletion Signaling Pathway
Hydrochlorofluorocarbons like HCFC-123a are primarily removed from the atmosphere through two main pathways: reaction with hydroxyl radicals (OH) in the troposphere and photolysis by ultraviolet (UV) radiation in the stratosphere. The stratospheric degradation is the key pathway leading to ozone depletion.
The process begins with the transportation of HCFC-123a to the stratosphere. Once there, high-energy UV radiation breaks the carbon-chlorine (C-Cl) bonds, releasing chlorine atoms (Cl). These chlorine atoms then act as catalysts in a series of reactions that destroy ozone molecules (O₃).
Experimental Protocols for Ozone Depletion Potential (ODP) Determination
The ODP of a substance is not a directly measured quantity but is rather calculated using complex two-dimensional (2D) or three-dimensional (3D) atmospheric models.[1] These models simulate the chemical and physical processes that govern the distribution and fate of the substance in the atmosphere. The accuracy of the calculated ODP relies on precise laboratory-derived data for key parameters.
Workflow for ODP Calculation
The overall workflow for determining the ODP of an HCFC involves a combination of laboratory experiments, atmospheric observations, and computational modeling.
Key Experimental Methodologies
The atmospheric lifetime of an HCFC is primarily determined by its rate of reaction with the hydroxyl radical (OH) in the troposphere.[4] Two common laboratory techniques are used to measure these reaction rate constants:
-
Flash Photolysis-Resonance Fluorescence (FP-RF): In this method, a pulse of UV light is used to generate OH radicals from a precursor molecule (e.g., H₂O₂ or HNO₃). The subsequent decay of the OH radical concentration in the presence of the HCFC is monitored over time using resonance fluorescence. The rate of decay provides the bimolecular rate constant for the reaction between the HCFC and OH.
-
Discharge-Flow Technique: This method involves mixing the HCFC with a known concentration of OH radicals in a flow tube at low pressure. The concentrations of the reactants and/or products are measured at different points along the flow tube using techniques like mass spectrometry or laser-induced fluorescence. This allows for the determination of the reaction rate constant.
To model the stratospheric fate of an HCFC, it is crucial to know its absorption cross-section as a function of wavelength in the UV region. This is determined using standard absorption spectroscopy. The HCFC is introduced into a gas cell, and the attenuation of a UV light beam passing through the cell is measured at various wavelengths. The absorption cross-section is then calculated using the Beer-Lambert law. This data, combined with solar actinic flux data in the atmospheric model, is used to calculate the photolysis rate of the HCFC in the stratosphere.
Conclusion
This compound (HCFC-123a), like other HCFCs, was developed as a transitional substitute for more potent ozone-depleting substances such as chlorofluorocarbons (CFCs). Its relatively short atmospheric lifetime and low ODP represent a significant reduction in the threat to the stratospheric ozone layer compared to CFCs. However, as it still contains chlorine, it contributes to ozone depletion and is subject to phase-out under the Montreal Protocol. The methodologies outlined in this guide provide the framework for the continued assessment of the environmental impact of this and other halogenated hydrocarbons, ensuring that the recovery of the ozone layer continues unabated.
References
An In-depth Technical Guide on the Global Warming Potential of HCFC-123a
This technical guide provides a comprehensive overview of the global warming potential (GWP) and related atmospheric properties of 1,2-dichloro-1,1,2-trifluoroethane, known as HCFC-123a. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the environmental impact of this compound. The guide summarizes quantitative data in structured tables, details experimental and theoretical methodologies for determining key parameters, and visualizes the atmospheric degradation pathway of HCFC-123a.
Introduction to HCFC-123a
HCFC-123a (CAS 354-23-4) is an isomer of HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane)[1]. As a hydrochlorofluorocarbon, it is recognized as an ozone-depleting substance (ODS) and a potent greenhouse gas, subject to regulations under the Montreal Protocol[2]. While HCFC-123 has been used as a transitional substitute for more potent CFCs, detailed environmental data for its isomer, HCFC-123a, is less prevalent in major climate assessment reports. This guide synthesizes the available estimated data from scientific literature to provide a thorough understanding of its environmental properties.
Quantitative Environmental Data
The following tables summarize the key environmental parameters for HCFC-123a. It is important to note that these values are primarily derived from theoretical models and estimations, as extensive experimental data for this specific isomer is not widely available in major international climate assessments[2][3].
Table 1: Atmospheric Lifetime, Radiative Efficiency, and Ozone Depletion Potential of HCFC-123a
| Parameter | Estimated Value | Reference |
| Atmospheric Lifetime (years) | 0.8 | [2][3] |
| Radiative Efficiency (W m⁻² ppb⁻¹) | 0.19 | [2][3] |
| Ozone Depletion Potential (ODP) | ~0.02 - 0.06 | [4] |
Table 2: Estimated Global Warming Potential (GWP) of HCFC-123a over Various Time Horizons
| Time Horizon | Estimated GWP | Reference |
| 20-year | 273 | [5] |
| 100-year | 77 | [5] |
| 500-year | 24 | [5] |
Note: GWP values are relative to carbon dioxide (CO₂), which has a GWP of 1.
Experimental and Theoretical Protocols
The determination of the environmental parameters of HCFCs like HCFC-123a involves a combination of laboratory experiments and computational modeling. Due to the scarcity of direct experimental data for HCFC-123a, the methodologies described below are based on established protocols for other hydrochlorofluorocarbons[3][6].
Determination of Atmospheric Lifetime
The atmospheric lifetime (τ) of an HCFC is primarily determined by its reaction rate with the hydroxyl radical (OH) in the troposphere.
Experimental Workflow for Atmospheric Lifetime Determination:
Methodology:
-
Reaction Rate Constant Measurement: The rate constant for the reaction of HCFC-123a with OH radicals is measured in a laboratory setting. This is typically done using techniques like flash photolysis or discharge flow systems coupled with detection methods such as laser-induced fluorescence (LIF) to monitor the concentration of OH radicals over time in the presence of HCFC-123a[7][8].
-
Structure-Activity Relationship (SAR): When experimental data is unavailable, SARs are used to estimate the OH reaction rate constant based on the molecular structure of the HCFC[2].
-
Atmospheric Modeling: The atmospheric lifetime is then calculated by integrating the loss rate over the entire atmosphere using 2-D or 3-D global atmospheric models. These models incorporate the global distribution and concentration of OH radicals[7].
Determination of Radiative Efficiency and Global Warming Potential
The GWP of a substance is calculated based on its radiative efficiency (RE) and its atmospheric lifetime.
Experimental Workflow for Radiative Efficiency and GWP Calculation:
Methodology:
-
Infrared Absorption Spectrum: The infrared absorption spectrum of HCFC-123a is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy. This provides the absorption cross-sections at different wavelengths[6][9].
-
Radiative Efficiency Calculation: The radiative efficiency is calculated using a radiative transfer model, which uses the infrared absorption spectrum and standard profiles of atmospheric conditions[10][11]. The RE quantifies the change in radiative forcing at the tropopause per unit increase in the atmospheric concentration of the gas.
-
Global Warming Potential Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of HCFC-123a over a specified time horizon (e.g., 20, 100, or 500 years) and normalizing it to the integrated radiative forcing of a pulse emission of an equal mass of CO₂ over the same period. The atmospheric lifetime of the compound is a critical input for this calculation[5][12].
Atmospheric Degradation Pathway of HCFC-123a
The primary atmospheric degradation pathway for HCFC-123a is initiated by a reaction with the hydroxyl (OH) radical in the troposphere. The subsequent reactions lead to the formation of various intermediate and final products[3].
Atmospheric Degradation Pathway of HCFC-123a:
Description of the Degradation Pathway:
-
Initiation: The process begins with the abstraction of a hydrogen atom from HCFC-123a by a hydroxyl radical (•OH), forming a haloalkyl radical (•CFCFCClF₂) and a water molecule[3].
-
Peroxy Radical Formation: The haloalkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (CFCFCClF₂OO•).
-
Alkoxy Radical Formation: The peroxy radical then reacts with nitric oxide (NO) to form an alkoxy radical (CFCFCClF₂O•) and nitrogen dioxide (NO₂).
-
Decomposition of the Alkoxy Radical: The alkoxy radical is unstable and can decompose through two primary channels:
-
C-C bond scission: This leads to the formation of trifluoroacetyl fluoride (B91410) (CFC(O)F) and other radical species.
-
Chlorine atom elimination: This results in the formation of chlorofluoroacetyl fluoride (C(O)FCl) and a chlorine atom.
-
-
Formation of Final Products: The resulting acid fluorides undergo hydrolysis in the atmosphere to form stable end products such as hydrogen fluoride (HF), hydrogen chloride (HCl), and carbon dioxide (CO₂)[13].
Conclusion
While HCFC-123a is a less common isomer of HCFC-123, the available estimated data indicate that it possesses a significant global warming potential, particularly over a 20-year time horizon. Its relatively short atmospheric lifetime compared to CFCs means its direct contribution to ozone depletion is lower, though still a concern. The information presented in this guide, based on theoretical modeling and established experimental protocols for similar compounds, provides a valuable resource for assessing the environmental impact of HCFC-123a. Further experimental validation of its atmospheric properties would be beneficial for refining these assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. ACP - Global warming potential estimates for the C1âC3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol [acp.copernicus.org]
- 4. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. The Radiative Efficiency and Global Warming Potential of HCFC‐132b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rate constants for the reactions of OH radicals with CF3CX=CY2 (X = H, F, CF3, Y = H, F, Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. freon.cn [freon.cn]
- 10. archive.ipcc.ch [archive.ipcc.ch]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. static.tecnichenuove.it [static.tecnichenuove.it]
- 13. Updated Global Warming Potentials and Radiative Efficiencies of Halocarbons and Other Weak Atmospheric Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biotransformation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,2-Trichloro-1,2,2-trifluoroethane, a chlorofluorocarbon (CFC) commonly known as CFC-113, was once widely used as a refrigerant, solvent, and cleaning agent. Due to its significant ozone-depleting potential, its production and use have been largely phased out under the Montreal Protocol. Understanding the biotransformation of CFC-113 is crucial for assessing its environmental fate, potential for natural attenuation in contaminated sites, and toxicological implications. This technical guide provides a comprehensive overview of the current scientific understanding of CFC-113 biotransformation, with a focus on the metabolic pathways, enzymatic systems involved, and resulting metabolites. It includes a summary of quantitative data, detailed experimental protocols for key studies, and visualizations of the core processes to aid researchers in the field.
Introduction
The biotransformation of xenobiotics, including halogenated compounds like CFC-113, is a critical area of research in environmental science and toxicology. While CFC-113 is generally considered resistant to degradation in the environment, numerous studies have demonstrated that it can be transformed under specific biological conditions, primarily anaerobic. This guide will delve into the mechanisms of these transformations, providing a technical resource for professionals investigating the environmental behavior and potential for bioremediation of this compound.
Metabolic Pathways of CFC-113 Biotransformation
The primary route of CFC-113 biotransformation is through anaerobic reductive dehalogenation . Aerobic degradation pathways are considered to be of minor importance.[1]
Anaerobic Reductive Dechlorination
Under anaerobic conditions, CFC-113 undergoes sequential reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. This process is mediated by various microorganisms and can also be mimicked by certain biomolecules in vitro.[2][3]
The main initial products of this pathway are:
Further reduction of these primary metabolites can lead to the formation of:
The overall anaerobic degradation pathway can be visualized as follows:
Enzymes and Cofactors Involved
Several biological molecules have been identified as key players in the reductive dehalogenation of CFC-113.
Corrinoids (Vitamin B12 and Analogs)
In vitro studies have demonstrated that reduced corrinoids, such as vitamin B12, can effectively mediate the reductive dechlorination of CFC-113.[2][3][4] This has been shown to proceed non-enzymatically in the presence of a suitable reductant.[5] The corrinoid acts as an electron shuttle, transferring electrons to the CFC-113 molecule and facilitating the cleavage of the carbon-chlorine bond.
Hematin (B1673048)
Similar to corrinoids, reduced hematin has also been shown to facilitate the transformation of CFC-113, although at a slower rate compared to microbial systems.[2]
Cytochrome P450
While direct evidence for the metabolism of CFC-113 by specific cytochrome P450 (CYP) isozymes is limited, in vitro studies with rat liver microsomes have suggested the involvement of CYP-catalyzed reductive dechlorination.[6] However, specific metabolites from these reactions were not identified.[6] It is important to note that CFC-113 can bind to hepatic cytochrome P-450.[7] Given the well-established role of CYPs in the metabolism of a wide range of xenobiotics, their potential involvement in CFC-113 biotransformation warrants further investigation.
Quantitative Data on CFC-113 Biotransformation
Quantitative data on the biotransformation of CFC-113 is crucial for modeling its environmental fate and designing bioremediation strategies. The following table summarizes key quantitative findings from the literature.
| Parameter | Value | Conditions | Reference |
| Half-life | 5 days | Methanogenic landfill leachate at 20°C | [2] |
| Transformation Products | HCFC-123a and CTFE | Anaerobic digester sludge | [8] |
| Inhibition | Inhibits reductive dechlorination of trichloroethene (TCE) | Concentration-dependent | [2][3][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. Below are generalized protocols for key experiments cited in the literature.
Anaerobic Microcosm Studies
This protocol outlines a general approach for assessing the biotransformation of CFC-113 in environmental samples under anaerobic conditions.
Methodology:
-
Sample Collection: Collect sediment and groundwater from the site of interest using appropriate anaerobic sampling techniques.
-
Microcosm Setup:
-
In an anaerobic glovebox, dispense a known amount of sediment and groundwater into sterile serum bottles.
-
Amend with a suitable anaerobic medium, which may contain electron donors and nutrients.
-
Spike the microcosms with a known concentration of CFC-113.
-
Seal the bottles with Teflon-lined septa and aluminum crimps.
-
Prepare killed controls (e.g., by autoclaving or adding a chemical sterilant) to distinguish between biotic and abiotic degradation.
-
-
Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 20°C).
-
Sampling and Analysis:
-
At regular time intervals, withdraw headspace or liquid samples using a gas-tight syringe.
-
Analyze the samples for the concentration of CFC-113 and its potential metabolites (HCFC-123a, CTFE, etc.) using gas chromatography coupled with a suitable detector (e.g., electron capture detector or mass spectrometer).
-
-
Data Analysis: Calculate the degradation rate and half-life of CFC-113 and identify the transformation products.
In Vitro Reductive Dechlorination with Corrinoids
This protocol describes a method to assess the ability of reduced corrinoids to mediate the transformation of CFC-113.
Methodology:
-
Reaction Setup:
-
In an anaerobic environment, prepare a reaction mixture in a serum vial containing a buffered solution (e.g., phosphate (B84403) buffer).
-
Add a known concentration of a corrinoid (e.g., cyanocobalamin).
-
Add a reducing agent (e.g., titanium(III) citrate) to reduce the corrinoid to its active Co(I) state.
-
Spike the reaction mixture with a known concentration of CFC-113.
-
-
Incubation: Incubate the vials at a controlled temperature with gentle shaking.
-
Analysis: Periodically analyze the headspace for the disappearance of CFC-113 and the appearance of dechlorination products using GC-ECD or GC-MS.
Metabolism Studies with Liver Microsomes
This protocol provides a general framework for investigating the potential metabolism of CFC-113 by cytochrome P450 enzymes in liver microsomes.
Methodology:
-
Microsome Preparation: Obtain liver microsomes from a suitable species (e.g., rat, human).
-
Incubation:
-
In a reaction vessel, combine the liver microsomes, a buffer solution (e.g., potassium phosphate buffer), and an NADPH-regenerating system (to provide the necessary reducing equivalents for CYP activity).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding CFC-113.
-
Incubate for a specific time period.
-
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile). Extract the metabolites from the reaction mixture.
-
Analysis: Analyze the extract for potential metabolites using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS.
Conclusion and Future Directions
The biotransformation of 1,1,2-Trichloro-1,2,2-trifluoroethane is predominantly an anaerobic process driven by reductive dechlorination. Key metabolites include HCFC-123a and CTFE, with the potential for further degradation. While corrinoids and hematin have been shown to mediate this process, the specific microbial enzymes and the role of cytochrome P450 in vivo require further elucidation. Future research should focus on isolating and characterizing the microorganisms and enzymes responsible for CFC-113 degradation, determining the kinetic parameters of these transformations, and exploring the potential for enhancing these processes for bioremediation purposes. A deeper understanding of the factors controlling the biotransformation of CFC-113 will be invaluable for managing legacy contamination and protecting environmental and human health.
References
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www2.mst.dk [www2.mst.dk]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 1,2-Dichloro-1,1,2-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-1,1,2-trifluoroethane (CFC-123a) is a hydrochlorofluorocarbon (HCFC) that may be of interest in various research and industrial applications. Accurate and reliable detection and quantification of this volatile organic compound (VOC) are crucial for process monitoring, environmental assessment, and safety compliance. These application notes provide detailed protocols for the analysis of this compound in both air and water matrices, primarily utilizing gas chromatography (GC) with flame ionization detection (FID) and mass spectrometry (MS). The methodologies presented are based on established protocols for structurally similar halogenated hydrocarbons, such as those from NIOSH and the EPA.
Analytical Methods Overview
The primary methods for the detection of this compound involve gas chromatography due to its volatile nature. For air samples, active sampling on solid sorbents followed by solvent desorption and GC analysis is a common approach. For aqueous samples, purge and trap concentration followed by GC is the preferred method for achieving low detection limits.
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely available technique for quantifying organic compounds. While highly sensitive, it is not specific, and chromatographic separation is critical for accurate identification.
Gas Chromatography with Mass Spectrometry (GC-MS): Provides definitive identification by separating the analyte based on its retention time and then generating a mass spectrum that serves as a molecular fingerprint. This is considered a "gold standard" for confirmation.
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described. These values are derived from methods for structurally similar compounds and may serve as a baseline for method validation for this compound.
Table 1: Method Performance for Air Analysis (based on similar HCFCs)
| Parameter | GC-FID |
| Analyte | 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) |
| Sampling Medium | Activated Charcoal Tube (400 mg/200 mg) |
| Desorption Solvent | Dichloromethane |
| Average Desorption Efficiency | 99.0% |
| Limit of Detection (LOD) | 0.23 µ g/sample |
| Overall Precision (CV) | 0.060 |
| Method Accuracy | ±16.6% |
| Sample Stability | 7 days at room temperature or refrigerated |
Data adapted from a study on the isomer HCFC-123.[1]
Table 2: Method Performance for Water Analysis (based on EPA Method 524.2 for VOCs)
| Parameter | Purge and Trap GC-MS |
| Analytes | Volatile Organic Compounds (including halogenated hydrocarbons) |
| Method Detection Limit (MDL) Range | 0.02 - 0.06 µg/L |
| Applicability | Drinking water, raw source water |
Data from U.S. EPA Method 524.2 for a range of VOCs.[2]
Experimental Protocols
Protocol 1: Determination of this compound in Air
This protocol is adapted from NIOSH and OSHA methods for similar volatile halogenated compounds.[3][4][5]
1. Sampling:
-
Calibrate a personal sampling pump to a flow rate between 0.01 and 0.05 L/min using a representative sampler in line.
-
Break the ends of a solid sorbent tube (e.g., activated charcoal, 100 mg/50 mg) immediately before sampling.
-
Attach the sorbent tube to the sampling pump with flexible tubing, ensuring the airflow is directed towards the larger sorbent section first.
-
Position the sampling tube in the breathing zone of the worker or in the area to be sampled.
-
Sample for a known period to obtain a total sample volume between 0.1 and 3 liters.
-
After sampling, cap the sorbent tubes and label them appropriately.
-
Prepare field blanks by handling several unopened sorbent tubes in the same manner as the samples.
2. Sample Preparation (Desorption):
-
In a fume hood, carefully break open the sorbent tube and transfer the front and back sorbent sections to separate, labeled 2 mL vials.
-
Pipette 1.0 mL of a suitable desorption solvent (e.g., carbon disulfide or dichloromethane) into each vial.
-
Cap the vials immediately and agitate them periodically for 30 minutes to ensure complete desorption.
-
If an internal standard is used, add it to the desorption solvent before adding to the vials.
3. GC-FID Analysis:
-
Set up the GC-FID according to the manufacturer's instructions and the parameters outlined in Table 3.
-
Inject a 1 µL aliquot of the desorbed sample into the GC.
-
Analyze a series of calibration standards prepared by spiking the analyte into the desorption solvent.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
Table 3: Recommended GC-FID Parameters for Air Analysis
| Parameter | Setting |
| Column | DB-1 fused silica (B1680970) capillary, 30 m x 0.32-mm ID, 1-µm film thickness or equivalent |
| Carrier Gas | Helium, 1.5 mL/min |
| Injector Temperature | 200°C |
| Detector Temperature | 260°C |
| Oven Program | 35°C for 3 min, ramp at 15°C/min to 75°C, hold for 6 min |
| Injection Volume | 1 µL |
Parameters adapted from NIOSH Method 1018 for similar compounds.[4]
Protocol 2: Determination of this compound in Water
This protocol is based on the principles of U.S. EPA Method 524.2 for volatile organic compounds in drinking water.[2]
1. Sampling:
-
Collect water samples in 40 mL glass vials with PTFE-lined septa.
-
Ensure no headspace (air bubbles) is present in the vial after sealing.
-
If residual chlorine is present, add a quenching agent (e.g., ascorbic acid) to the vials before sample collection.
-
Store samples at 4°C until analysis.
2. Purge and Trap GC-MS Analysis:
-
Set up the purge and trap system and GC-MS according to the manufacturer's instructions and the parameters in Table 4.
-
Introduce a known volume of the water sample (typically 5-25 mL) into the purging vessel.
-
Add internal standards and surrogates to the sample.
-
Purge the sample with an inert gas (e.g., helium) at a specified flow rate and duration. The volatile compounds will be transferred from the aqueous phase to the vapor phase and then trapped on an adsorbent trap.
-
After purging, rapidly heat the trap and backflush with the carrier gas to desorb the trapped analytes onto the GC column.
-
The GC separates the analytes, which are then detected by the mass spectrometer.
-
Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum.
-
Quantify the analyte using the internal standard calibration method.
Table 4: Recommended Purge and Trap GC-MS Parameters for Water Analysis
| Parameter | Setting |
| Purge Gas | Helium |
| Purge Time | ~11 minutes |
| Trap | Appropriate for VOCs (e.g., containing Tenax, silica gel, and charcoal) |
| Desorption Temperature | ~250°C |
| GC Column | Capillary column suitable for VOC analysis (e.g., 60 m x 0.25 mm ID, DB-624 or equivalent) |
| Carrier Gas | Helium |
| Oven Program | Isothermal or temperature programmed to resolve target analytes |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning a mass range of 35-300 amu |
| Identification | Based on retention time and mass spectrum |
General parameters based on EPA methods for VOCs.[2]
Visualized Workflows
Caption: Workflow for the analysis of this compound in air samples.
Caption: Workflow for the analysis of this compound in water samples.
References
Application Note: Gas Chromatography Analysis of HCFC-123a
Introduction
Hydrochlorofluorocarbon (HCFC) isomers are of significant interest in various fields, including atmospheric chemistry, refrigerant manufacturing, and as intermediates in chemical synthesis. HCFC-123a (1,2-dichloro-1,1,2-trifluoroethane, CAS No. 354-23-4) is an isomer of the more common refrigerant HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane). Due to the similar physical properties of these isomers, their separation and quantification can be challenging. Gas chromatography (GC) is a highly effective technique for the analysis of volatile compounds and is well-suited for the separation of HCFC isomers when appropriate columns and conditions are employed.[1][2]
This application note provides a detailed protocol for the analysis of HCFC-123a by gas chromatography, focusing on its separation from other potential impurities and isomers. The methodologies described are intended for researchers, scientists, and professionals involved in quality control and the development of products containing or monitoring HCFCs.
Materials and Methods
1. Reagents and Standards
-
HCFC-123a analytical standard (≥99.5% purity)
-
HCFC-123 analytical standard (for isomer separation verification)
-
High-purity solvents for sample dilution (e.g., methanol (B129727), dichloromethane (B109758), carbon disulfide)[3]
-
High-purity carrier gas (Helium or Hydrogen)
-
Activated coconut-shell charcoal sorbent tubes for air sampling[4]
2. Instrumentation
A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required. The use of a high-resolution capillary column is crucial for isomer separation.[1] Two potential column phases are proposed for methodological development.
3. Sample Preparation
-
Liquid Samples (e.g., bulk material, process streams): Prepare a dilute solution (e.g., 1% v/v) of the HCFC-123a sample in a suitable solvent like methanol or dichloromethane.
-
Air Samples: For the analysis of airborne HCFC-123a, draw a known volume of air (e.g., 1 to 10 L) through a solid sorbent tube containing activated coconut-shell charcoal using a calibrated sampling pump at a flow rate of 20-50 mL/min.[3][5] Desorb the analytes from the charcoal by adding a precise volume of solvent (e.g., 1 mL of dichloromethane or carbon disulfide) and allowing it to stand for at least 30 minutes before analysis.[3][4]
4. Experimental Workflow Diagram
Caption: Experimental workflow for the GC analysis of HCFC-123a.
Experimental Protocols
Two methods are proposed for the separation of HCFC-123a, utilizing different column polarities to achieve separation based on boiling points and specific interactions with the stationary phase.
Method 1: Separation on a Non-Polar Stationary Phase
This method is expected to separate isomers primarily based on their boiling points.
-
Gas Chromatograph: System equipped with a split/splitless injector and FID.
-
Column: Fused silica (B1680970) capillary column with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-1, SP-2100, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split mode with a split ratio of 50:1.
-
Injector Temperature: 200°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Detector (FID):
-
Temperature: 250°C.
-
Hydrogen flow: 30 mL/min.
-
Air flow: 300 mL/min.
-
Makeup gas (Helium or Nitrogen): 25 mL/min.
-
-
Injection Volume: 1 µL.
Method 2: Separation on a Polar Stationary Phase
A polar column can offer different selectivity for isomers based on dipole-dipole interactions.
-
Gas Chromatograph: System equipped with a split/splitless injector and FID.
-
Column: Fused silica capillary column with a polyethylene (B3416737) glycol (Wax) or a cyanopropyl-based stationary phase, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split mode with a split ratio of 50:1.
-
Injector Temperature: 220°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp: 8°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 250°C.
-
Flow rates as in Method 1.
-
-
Injection Volume: 1 µL.
Results and Discussion
The successful separation of HCFC-123a from its isomers and other impurities is critical for accurate quantification. The retention times and resolution will depend on the chosen column and analytical conditions. It is expected that the non-polar column will elute the compounds in order of their boiling points, while the polar column may alter this elution order due to specific compound-stationary phase interactions.
Method validation should be performed by analyzing standard solutions of HCFC-123a and its potential isomers. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The following table summarizes expected and literature-based performance data. Values specific to HCFC-123a should be determined experimentally during method validation.
| Parameter | HCFC-123 | HCFC-123a | Method Reference |
| Retention Time (min) | To be determined | To be determined | Experimental |
| Limit of Detection (LOD) | < 0.94 ppm (air)[7] | To be determined | GC-FID[7] |
| Linearity (r²) | > 0.995 (typical) | To be determined | Experimental |
| Precision (%RSD) | < 5% (typical) | To be determined | Experimental |
| Accuracy (% Recovery) | 95-105% (typical) | To be determined | Experimental |
Logical Relationship Diagram for Method Selection
Caption: Logic for selecting a GC column for HCFC isomer separation.
Conclusion
This application note provides two potential starting protocols for the gas chromatographic analysis of HCFC-123a. The separation of HCFC-123a from its isomers is achievable with high-resolution capillary gas chromatography. The choice between a non-polar and a polar stationary phase will depend on the specific mixture of isomers and impurities present in the sample. For complex mixtures, utilizing both methods can provide complementary information for comprehensive characterization. It is essential to perform a full method validation to ensure the accuracy, precision, and reliability of the results for the intended application.
References
- 1. vurup.sk [vurup.sk]
- 2. turbo.vernier.com [turbo.vernier.com]
- 3. DSpace [diposit.ub.edu]
- 4. gcms.cz [gcms.cz]
- 5. Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for NMR Spectroscopy of Dichlorotrifluoroethane Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichlorotrifluoroethane exists as three distinct isomers: 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a), and 1,1-dichloro-1,2,2-trifluoroethane (B15349047) (HCFC-123b). These compounds have seen use as refrigerants, blowing agents, and cleaning solvents, often as replacements for chlorofluorocarbons (CFCs) due to their lower ozone depletion potential. Accurate identification and characterization of these isomers are crucial for quality control, environmental monitoring, and toxicological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and structural elucidation of these isomers. This document provides detailed application notes and protocols for the NMR analysis of dichlorotrifluoroethane isomers.
Isomer Structures and Nomenclature
The chemical structures and nomenclature of the three dichlorotrifluoroethane isomers are as follows:
-
2,2-dichloro-1,1,1-trifluoroethane (HCFC-123): CCl₂HCF₃
-
This compound (HCFC-123a): CClF₂CHClF
-
1,1-dichloro-1,2,2-trifluoroethane (HCFC-123b): CCl₂FCF₂H
These structural differences lead to distinct NMR spectra, allowing for their individual identification and quantification in mixtures.
Data Presentation: NMR Spectroscopic Data
The following tables summarize the expected ¹H, ¹⁹F, and ¹³C NMR spectroscopic data for the dichlorotrifluoroethane isomers. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for Dichlorotrifluoroethane Isomers
| Isomer (HCFC designation) | Structure | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JHF, Hz) |
| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | CCl₂HCF₃ | -CHCl₂ | ~5.9 | Quartet | ~4.5 |
| This compound (HCFC-123a) | CClF₂CHClF | -CHClF | ~6.5 | Doublet of Triplets | JHF ≈ 48, JHF ≈ 4 |
| 1,1-dichloro-1,2,2-trifluoroethane (HCFC-123b) | CCl₂FCF₂H | -CF₂H | ~6.2 | Triplet | ~54 |
Table 2: ¹⁹F NMR Data for Dichlorotrifluoroethane Isomers
| Isomer (HCFC designation) | Structure | Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | CCl₂HCF₃ | -CF₃ | ~-82 | Doublet | ³JHF ≈ 4.5 |
| This compound (HCFC-123a) | CClF₂CHClF | -CClF₂ | ~-73 | Doublet | ³JFF ≈ 12 |
| -CHClF | ~-135 | Doublet of Triplets | ²JHF ≈ 48, ³JFF ≈ 12 | ||
| 1,1-dichloro-1,2,2-trifluoroethane (HCFC-123b) | CCl₂FCF₂H | -CCl₂F | ~-70 | Triplet | ³JHF ≈ 6 |
| -CF₂H | ~-128 | Doublet of Doublets | ²JHF ≈ 54, ³JFF ≈ 6 |
Table 3: ¹³C NMR Data for Dichlorotrifluoroethane Isomers
| Isomer (HCFC designation) | Structure | Carbon Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (JCF, Hz) |
| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | CCl₂HCF₃ | -C F₃ | ~124 | Quartet | ¹JCF ≈ 280 |
| -C HCl₂ | ~78 | Doublet | ²JCF ≈ 35 | ||
| This compound (HCFC-123a) | CClF₂CHClF | -C ClF₂ | ~120 | Triplet | ¹JCF ≈ 300 |
| -C HClF | ~95 | Doublet of Doublets | ¹JCF ≈ 250, ²JCF ≈ 40 | ||
| 1,1-dichloro-1,2,2-trifluoroethane (HCFC-123b) | CCl₂FCF₂H | -C Cl₂F | ~110 | Doublet | ¹JCF ≈ 310 |
| -C F₂H | ~118 | Triplet | ¹JCF ≈ 260 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, temperature, and magnetic field strength.
Experimental Protocols
A generalized experimental protocol for acquiring high-quality NMR spectra of dichlorotrifluoroethane isomers is provided below. Due to the volatility of these compounds, proper sample handling is critical.
1. Sample Preparation
-
Materials:
-
Dichlorotrifluoroethane isomer standard
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
-
5 mm NMR tubes
-
Gas-tight syringe or micropipette
-
Vortex mixer
-
Parafilm or screw-cap NMR tubes
-
-
Procedure for Volatile Liquids:
-
Add approximately 0.6 mL of the deuterated solvent to a clean, dry 5 mm NMR tube.
-
Using a gas-tight syringe, carefully add 10-20 µL of the dichlorotrifluoroethane isomer to the solvent in the NMR tube. To minimize evaporation, dispense the liquid below the solvent surface.
-
Immediately cap the NMR tube securely. For extended experiments or highly volatile samples, use screw-cap NMR tubes or seal the cap with Parafilm.
-
Gently vortex the tube to ensure a homogeneous solution.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: 10-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 5 seconds (to ensure full relaxation of protons coupled to fluorine)
-
Number of Scans: 8-16
-
Temperature: 298 K
-
-
¹⁹F NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30)
-
Spectral Width: -60 to -150 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30)
-
Spectral Width: 0-150 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on concentration
-
Temperature: 298 K
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum. For ¹H and ¹³C NMR, tetramethylsilane (B1202638) (TMS) or the residual solvent peak can be used as an internal reference. For ¹⁹F NMR, an external reference of CFCl₃ (0 ppm) is common.
-
Integrate the signals to determine the relative ratios of different species in a mixture.
Mandatory Visualization
The following diagrams illustrate the structural relationships of the isomers and the expected NMR signaling pathways.
Caption: Structures of Dichlorotrifluoroethane Isomers
Application Notes and Protocols for the Mass Spectrometry of 1,2-Dichloro-1,1,2-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the mass spectrometric analysis of 1,2-Dichloro-1,1,2-trifluoroethane (C₂HCl₂F₃), a compound of interest in various chemical and pharmaceutical applications. Included are key mass spectral data, a proposed fragmentation pathway, a standard experimental protocol for analysis, and a generalized workflow for sample analysis. This information is intended to facilitate the identification and characterization of this compound in a laboratory setting.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks providing a unique fingerprint for its identification. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), characteristic isotopic patterns are observed for chlorine-containing fragments.
Table 1: Key Mass Spectral Data for this compound
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 152 | [C₂HCl₂F₃]⁺• (Molecular Ion) | Low |
| 117 | [C₂HF₂Cl]⁺ | ~30% |
| 85 | [CF₂Cl]⁺ | ~100% (Base Peak) |
| 87 | [CF₂³⁷Cl]⁺ | ~33% |
| 69 | [CF₃]⁺ | Moderate |
| 50 | [CHF₂]⁺ | Moderate |
Note: Relative abundances are approximate and can vary depending on the instrument and experimental conditions. The molecular ion peak at m/z 152 is often of low abundance or not observed in EI-MS of halogenated hydrocarbons.
Fragmentation Pathway
The fragmentation of this compound upon electron ionization is primarily driven by the cleavage of carbon-carbon and carbon-halogen bonds. The stability of the resulting carbocations and radical species dictates the observed fragmentation pattern.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
3.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is suitable for the separation of volatile halogenated hydrocarbons.
3.2. Reagents and Materials
-
This compound standard
-
High-purity Helium (carrier gas)
-
Volatile solvent for sample dilution (e.g., methanol (B129727) or hexane, GC grade)
3.3. GC-MS Parameters
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 40 °C (hold for 2 min) |
| Ramp Rate | 10 °C/min |
| Final Temperature | 200 °C (hold for 2 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 40 - 200 amu |
| Scan Speed | 1000 amu/s |
3.4. Sample Preparation
-
Prepare a stock solution of this compound in a suitable volatile solvent.
-
Perform serial dilutions to create working standards at appropriate concentrations for calibration.
-
For unknown samples, dissolve or dilute them in the same solvent.
3.5. Analysis Procedure
-
Equilibrate the GC-MS system with the specified parameters.
-
Perform a blank injection (solvent only) to check for system cleanliness.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the unknown samples.
-
Acquire the mass spectra of the eluting peaks.
-
Process the data to identify and quantify this compound by comparing its retention time and mass spectrum to the standard.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for GC-MS analysis of this compound.
Application Notes and Protocols for 1,2-Dichloro-1,1,2-trifluoroethane (R-123a) as a Refrigerant
Disclaimer: 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a or R-123a) is a hydrochlorofluorocarbon (HCFC), an ozone-depleting substance. Its production and consumption are regulated and being phased out globally under the Montreal Protocol. These notes are intended for research and development purposes only, within the legal and regulatory framework governing the use of such substances.
Introduction
This compound (R-123a) is a lesser-known isomer of the more common refrigerant R-123 (1,1-dichloro-2,2,2-trifluoroethane). As an HCFC, it contains chlorine and has the potential to deplete the ozone layer. While its use as a refrigerant is not widespread due to the availability of more environmentally friendly alternatives, its properties are of academic interest for understanding structure-property relationships in refrigerants and for potential niche applications where its specific characteristics might be advantageous. These notes provide a summary of its properties, potential applications, and protocols for its evaluation.
Physicochemical and Environmental Properties
The properties of R-123a are crucial for evaluating its suitability as a refrigerant. A summary of its key properties is presented in the table below, with a comparison to its more common isomer, R-123.
| Property | This compound (R-123a) | 1,1-dichloro-2,2,2-trifluoroethane (R-123) |
| Chemical Formula | CHClFCCl₂F | C₂HCl₂F₃ |
| Molar Mass ( g/mol ) | 152.93 | 152.93 |
| Boiling Point (°C) | 30.2 | 27.8 |
| Ozone Depletion Potential (ODP) | ~0.02 | 0.02 |
| Global Warming Potential (GWP, 100-year) | ~77 | 77 |
| CAS Number | 354-23-4 | 306-83-2 |
Potential Applications
Due to its boiling point and thermodynamic properties, R-123a could theoretically be considered for applications such as:
-
Low-pressure centrifugal chillers.
-
High-temperature heat pumps.
-
Organic Rankine Cycles (ORC) for waste heat recovery.
However, its ozone-depleting nature and the availability of zero-ODP alternatives like HFOs (hydrofluoroolefins) and natural refrigerants make its practical application unlikely.
Experimental Protocols
The following protocols outline standard procedures for evaluating the performance and compatibility of a refrigerant like R-123a.
Objective: To determine the Coefficient of Performance (COP) and volumetric refrigerating capacity (VRC) of R-123a in a vapor-compression cycle.
Apparatus: A laboratory-scale refrigeration test rig consisting of a compressor, condenser, expansion valve, and evaporator, equipped with pressure and temperature sensors at the inlet and outlet of each component, and a flow meter.
Procedure:
-
Evacuate the entire refrigeration system to remove air and moisture.
-
Charge the system with the appropriate amount of R-123a.
-
Start the compressor and allow the system to reach steady-state conditions at a specified evaporator and condenser temperature.
-
Record the temperatures and pressures at the four key points in the cycle (compressor inlet/outlet, condenser outlet, evaporator inlet).
-
Measure the refrigerant mass flow rate.
-
Calculate the refrigerating effect, compressor work, and COP using the recorded data and the thermodynamic properties of R-123a.
-
Repeat the measurements for a range of operating conditions.
Objective: To assess the compatibility of R-123a with common materials used in refrigeration systems (e.g., metals, elastomers, plastics).
Apparatus: Sealed glass tubes, oven, vacuum pump, and samples of materials to be tested.
Procedure:
-
Place a sample of the test material in a sealed glass tube with a small amount of R-123a and lubricant oil.
-
Evacuate the tube to remove air.
-
Heat the tube in an oven at a specified temperature (e.g., 100 °C) for a set duration (e.g., 500 hours), following ASHRAE Standard 97.
-
After aging, visually inspect the material for any changes in appearance (e.g., discoloration, swelling, cracking).
-
Conduct mechanical tests (e.g., tensile strength, hardness) on the aged material and compare the results with an unexposed control sample.
-
Analyze the refrigerant and oil for signs of decomposition.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for evaluating a potential refrigerant and a simplified representation of the atmospheric decomposition of an HCFC.
Caption: Workflow for the evaluation of a candidate refrigerant.
Caption: Simplified atmospheric decomposition pathway for HCFCs.
Application Notes and Protocols for HCFC-123a in Refrigerant Blends
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a), also known as R-123a, as a potential component in refrigerant blends. Due to the global phase-out of ozone-depleting substances, research into alternative refrigerants and blend components is critical. HCFC-123a, an isomer of the more common HCFC-123, presents a unique set of properties that warrant investigation for specialized refrigeration applications. These notes are intended to serve as a foundational resource for researchers exploring novel refrigerant mixtures.
HCFC-123a is a colorless, non-flammable gas with a faint ethereal odor.[1] While not as prevalent as its isomer, understanding its thermodynamic and safety profiles is essential for evaluating its suitability in refrigerant formulations.
Physicochemical and Thermophysical Properties of HCFC-123a
A clear understanding of the fundamental properties of HCFC-123a is the first step in assessing its potential as a refrigerant blend component. The following table summarizes key data points for HCFC-123a.
| Property | Value | Reference |
| Chemical Formula | C₂HCl₂F₃ | [2] |
| Molecular Weight | 152.93 g/mol | [2] |
| CAS Number | 354-23-4 | [2] |
| Boiling Point | 29.5 °C (85.1 °F; 302.6 K) | [2] |
| Melting Point | -78.0 °C (-108.4 °F; 195.2 K) | [2] |
| Critical Temperature | 188.5 °C (371.2 °F; 461.6 K) | [2] |
| Vapor Pressure | 620.01 mmHg at 25 °C | [2] |
| Henry's Law Constant | 9.55 x 10⁻² atm·m³/mol | [2] |
| Refractive Index (nD) | 1.327 | [2] |
HCFC-123a in Refrigerant Blends: A Theoretical Overview
While extensive experimental data on refrigerant blends specifically formulated with HCFC-123a is limited in publicly available literature, its properties suggest potential utility in certain applications. As a transitional substance under the Montreal Protocol, its use is subject to phase-out schedules.[1]
It is important to note that HCFC-123a is a known significant impurity in commercial preparations of its isomer, HCFC-123.[2] This underscores the need for high-purity sourcing when conducting experimental evaluations.
Safety and Handling Protocols
Safe laboratory practices are paramount when working with any chemical substance. The following protocols are based on available safety data for HCFC-123a and its isomer, HCFC-123.
Hazard Identification:
-
Toxicity: Classified as having higher toxicity (Class B) by ASHRAE, indicating toxicity evidence at or below concentrations of 400 ppm.[3] Inhalation of high concentrations can lead to central nervous system (CNS) depression, dizziness, and cardiac arrhythmia.[4][5]
-
Flammability: Non-flammable under normal conditions.[4]
-
Asphyxiation Risk: As a gas heavier than air, it can displace oxygen in enclosed spaces, leading to a risk of asphyxiation.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Skin Protection: Impervious gloves should be worn.
-
Respiratory Protection: In poorly ventilated areas or in case of a leak, a self-contained breathing apparatus (SCBA) is necessary.[6]
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Store cylinders in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Avoid contact with incompatible materials such as alkali or alkaline earth metals.[7]
Experimental Protocols for Performance Evaluation of Refrigerant Blends
The following section outlines a general experimental protocol for evaluating the performance of a novel refrigerant blend containing HCFC-123a. This protocol is a composite of standard refrigeration research methodologies.
Objective: To determine the coefficient of performance (COP), refrigerating capacity, and other key thermodynamic parameters of a refrigerant blend containing HCFC-123a in a vapor-compression refrigeration cycle.
Apparatus:
-
A fully instrumented vapor-compression refrigeration test rig.
-
Key components include a compressor, condenser, evaporator, and a thermostatic expansion valve.
-
Instrumentation for measuring temperature, pressure, mass flow rate, and power consumption at various points in the cycle.
-
A data acquisition system for recording and storing experimental data.
Procedure:
-
System Preparation:
-
Evacuate the entire refrigeration system to remove any air and moisture.
-
Charge the system with the precise mass composition of the experimental refrigerant blend.
-
-
Experimental Run:
-
Start the compressor and allow the system to reach steady-state operating conditions.
-
Set the desired evaporator and condenser temperatures or pressures.
-
Record the following parameters at regular intervals using the data acquisition system:
-
Temperature at the inlet and outlet of the compressor, condenser, and evaporator.
-
Pressure at the inlet and outlet of the compressor, condenser, and evaporator.
-
Refrigerant mass flow rate.
-
Power consumed by the compressor.
-
-
-
Data Analysis:
-
Calculate the enthalpy at each state point of the refrigeration cycle using the measured temperature and pressure data and appropriate thermodynamic property software or tables for the blend.
-
Determine the refrigerating effect (h₁ - h₄).
-
Calculate the work of compression (h₂ - h₁).
-
Calculate the Coefficient of Performance (COP) = Refrigerating Effect / Work of Compression.
-
Calculate the volumetric refrigerating capacity.
-
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of evaluating a new refrigerant blend and the fundamental vapor-compression refrigeration cycle.
Caption: Workflow for evaluating a new refrigerant blend.
Caption: The vapor-compression refrigeration cycle.
References
- 1. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. refrigerantsensor.com [refrigerantsensor.com]
- 4. refrigerants.com [refrigerants.com]
- 5. DSpace [iris.who.int]
- 6. chemicalbook.com [chemicalbook.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Notes and Protocols for 1,2-Dichloro-1,1,2-trifluoroethane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a), with the chemical formula CClF₂CHClF, is a hydrochlorofluorocarbon that serves as a versatile chemical intermediate in the synthesis of a variety of fluorinated organic compounds. Its structure, featuring both chlorine and fluorine atoms on adjacent carbons, allows for a range of chemical transformations, making it a valuable building block for introducing fluorine into molecules. The presence of reactive C-Cl and C-H bonds enables elimination and substitution reactions, leading to the formation of valuable fluoroolefins and other functionalized fluorinated synthons. These products are of significant interest in the pharmaceutical, agrochemical, and materials science sectors due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate. The protocols are based on established chemical principles and analogous reactions of structurally similar compounds.
Key Synthetic Applications
The primary synthetic applications of this compound involve elimination reactions to form valuable fluoroalkenes. These include dehydrochlorination, dehydrofluorination, and reductive dechlorination.
Synthesis of Chlorotrifluoroethylene (B8367) (CTFE) via Dehydrochlorination
Dehydrochlorination of this compound provides a direct route to chlorotrifluoroethylene (CTFE), a key monomer in the production of high-performance fluoropolymers like polychlorotrifluoroethylene (PCTFE). This reaction typically proceeds via thermal or catalytic methods. Thermal decomposition at high temperatures can lead to the elimination of hydrogen chloride (HCl).
Synthesis of 1,2-Difluorodichloroethylene via Dehydrofluorination
The elimination of hydrogen fluoride (B91410) (HF) from this compound yields 1,2-difluorodichloroethylene. This reaction is often a competing pathway during thermal decomposition processes.
Synthesis of Trifluoroethylene via Reductive Dehalogenation
Trifluoroethylene is a valuable monomer and synthetic intermediate. While often produced from other precursors, its synthesis from this compound can be envisaged through a two-step process involving an initial dehydrochlorination to chlorotrifluoroethylene, followed by a selective hydrodechlorination. A more direct, albeit less common, conceptual pathway could involve a selective reductive dehalogenation.
Synthesis of Fluorinated Vinyl Ethers
Derivatives of this compound can be used to synthesize fluorinated vinyl ethers. For instance, dehalogenation of 1,2-dichlorotrifluoroethyl perfluoroalkyl ethers is a known method for producing perfluoro(alkyl vinyl) ethers, which are important monomers.[1]
Quantitative Data Summary
The following tables summarize reaction conditions and expected outcomes for the key synthetic transformations of this compound. Data for analogous reactions are included to provide a reference for expected yields and conditions.
Table 1: Dehydrohalogenation of this compound
| Reaction Type | Product | Catalyst/Conditions | Temperature (°C) | Selectivity (%) | Conversion (%) | Reference (Analogous) |
| Dehydrochlorination | Chlorotrifluoroethylene | Flow reactor, water vapor | 700-850 | 80-90 | 85-95 | [2] |
| Dehydrofluorination | 1,2-Difluorodichloroethylene | Flow reactor, water vapor | 700-850 | Side-product | 85-95 | [2] |
Table 2: Reductive Dechlorination for Fluoroolefin Synthesis
| Starting Material (Analogous) | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| 1,1,1,2-Tetrachloro-2,2-difluoroethane | Zinc dust, Zinc chloride | Methanol (B129727) | 1,1-Dichloro-2,2-difluoroethylene (B1203012) | 89-95 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Chlorotrifluoroethylene via Zinc-Mediated Reductive Dechlorination (Analogous Protocol)
This protocol is adapted from the synthesis of 1,1-dichloro-2,2-difluoroethylene from a structurally similar starting material and can be applied to the synthesis of chlorotrifluoroethylene from this compound.[3] The principle is the reductive elimination of two chlorine atoms from adjacent carbons.
Materials:
-
This compound
-
Zinc dust, powdered
-
Zinc chloride, anhydrous
-
Methanol, anhydrous
-
500 mL three-necked round-bottomed flask
-
100 mL dropping funnel
-
Short fractionating column
-
Condenser
-
100 mL tared receiving flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dry ice-acetone bath
-
Ice-water bath
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Assemble the 500 mL three-necked flask with the dropping funnel, fractionating column, and a thermometer. Connect the fractionating column to the condenser, and the condenser to the tared receiving flask. Ensure all glassware is thoroughly dried. The apparatus should be maintained under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Circulate a coolant (e.g., acetone (B3395972) cooled with dry ice) through the condenser. Immerse the receiving flask in an ice-water bath to collect the volatile product.
-
Reagent Charging: In the reaction flask, place 150 mL of anhydrous methanol, 42.2 g (0.65 gram-atom) of powdered zinc, and 0.2 g of zinc chloride.
-
Reaction Initiation: Heat the mixture in the flask to 60–63°C with stirring.
-
Substrate Addition: Prepare a solution of 0.6 moles of this compound in 50 mL of anhydrous methanol and place it in the dropping funnel.
-
Controlled Reaction: Add a small portion (10-15 mL) of the substrate solution dropwise to the heated zinc suspension. A moderately vigorous reaction should commence, indicated by the refluxing of the product part-way up the fractionating column.
-
Temperature Management: Once the reaction is initiated, remove the heating mantle. Continue the dropwise addition of the this compound solution at a rate that maintains the temperature of the refluxing liquid at the head of the column at a steady state suitable for the distillation of chlorotrifluoroethylene (boiling point: -27.9 °C). The flask may require occasional shaking to prevent the zinc dust from clumping.
-
Completion and Distillation: The addition of the substrate should take approximately 45-60 minutes. After the addition is complete, replace the heating bath and continue heating for another hour to complete the dehalogenation and distill any remaining product. The temperature in the distillation flask will gradually rise.
-
Product Collection: The chlorotrifluoroethylene product is collected in the cooled receiving flask.
-
Purification (if necessary): The collected product can be further purified by low-temperature fractional distillation.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
This compound and chlorotrifluoroethylene are volatile and should be handled with care to avoid inhalation.
-
Zinc dust can be pyrophoric. Handle with care and avoid ignition sources.
-
The reaction can be exothermic; careful control of the substrate addition rate is crucial.
Visualizations
Reaction Pathway for Dehydrohalogenation
Caption: Elimination pathways from this compound.
Experimental Workflow for Zinc-Mediated Reductive Dechlorination
Caption: Step-by-step workflow for reductive dechlorination.
Logical Relationship of Synthetic Products
Caption: Synthetic pathways originating from the intermediate.
References
Application Notes and Protocols: Use of HCFC-123a in Fluorination Reactions
For the Attention of Researchers, Scientists, and Drug Development Professionals
Subject: An Inquiry into the Application of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a) as a Fluorinating Agent in Synthetic Chemistry
Executive Summary
Extensive investigation of chemical literature and patent databases reveals that this compound (HCFC-123a) is not utilized as a fluorinating agent in organic synthesis. Its primary role in the chemical industry is as an isomer impurity in the production of its more common counterpart, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). The latter, while a significant fluorochemical, serves as a feedstock for further fluorination rather than a reagent for transferring fluorine to other molecules. This document outlines the properties of HCFC-123a and its isomer, and provides context on why it is not employed for fluorination reactions, alongside general principles of chemical fluorination for the intended audience.
Understanding HCFC-123a and its Isomer HCFC-123
HCFC-123a (CAS 354-23-4) and HCFC-123 (CAS 306-83-2) are isomers with the chemical formula C₂HCl₂F₃. Their distinct structures, however, lead to different chemical properties and industrial applications.
-
HCFC-123a (this compound): Often an undesired byproduct in the synthesis of HCFC-123.[1] It is not commercially produced in large quantities for direct use.
-
HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane): Widely used as a refrigerant, a foam blowing agent, and a solvent.[2] In synthetic chemistry, it is a precursor for the production of other fluorinated compounds like HFC-125, which involves the further fluorination of HCFC-123.[3]
A key industrial process involves the purification of HCFC-123 by reacting the mixture with anhydrous hydrogen fluoride (B91410) (HF) to convert the HCFC-123a impurity into more desirable products.[4] This underscores that HCFC-123a itself is a substrate for fluorination, not a source of reactive fluorine.
Why HCFC-123a is Not a Fluorinating Agent
The utility of a compound as a fluorinating agent depends on its ability to donate a fluorine atom or a fluoride ion to a substrate. This typically requires a labile C-F bond or a hypervalent state. HCFC-123a does not possess these characteristics for the following reasons:
-
Strong C-F Bonds: The carbon-fluorine bonds in HCFC-123a are thermodynamically very stable and require significant energy to break.
-
Lack of a "Leaving Group" Fluorine: For nucleophilic fluorination, a source of F⁻ is needed. For electrophilic fluorination, a polarized F⁺ source is required. HCFC-123a does not readily provide either species.
-
Presence of Weaker C-Cl and C-H Bonds: The carbon-chlorine and carbon-hydrogen bonds are weaker and more reactive than the carbon-fluorine bonds, making reactions at these sites more likely.
The logical workflow for assessing a compound's potential as a fluorinating agent is outlined in the diagram below.
General Principles of Fluorination in Drug Development
The incorporation of fluorine into drug candidates is a critical strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. A variety of specialized reagents are employed for this purpose, broadly categorized as nucleophilic and electrophilic fluorinating agents.
| Reagent Class | Examples | Typical Applications |
| Nucleophilic | Alkali metal fluorides (KF, CsF), Tetrabutylammonium fluoride (TBAF) | Displacement of leaving groups (e.g., halides, tosylates) |
| Electrophilic | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Fluorination of electron-rich systems (e.g., enolates, aromatic rings) |
| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | Conversion of alcohols and carbonyls to fluorides |
The general workflow for developing a fluorinated pharmaceutical often involves identifying a lead compound and then synthesizing fluorinated analogues to improve its pharmacokinetic profile.
Manufacturing and Reactions of Related HCFCs
While HCFC-123a is not used as a fluorinating agent, understanding its manufacturing context is relevant. HCFCs are typically produced through the catalytic fluorination of chlorinated hydrocarbons using hydrogen fluoride. For instance, HCFC-123 can be synthesized from perchloroethylene.
Example Reaction: Synthesis of HCFC-123
A common industrial route involves the reaction of perchloroethylene (C₂Cl₄) with hydrogen fluoride (HF) in the gas phase over a fluorination catalyst. This process can lead to a mixture of products, including the desired HCFC-123 and its isomer HCFC-123a.
| Reactants | Catalyst | Temperature (°C) | Products |
| C₂Cl₄ + HF | Cr-based catalyst | 150-400 | C₂HCl₂F₃ (HCFC-123), C₂HCl₂F₃ (HCFC-123a), and other fluorinated ethanes |
Note: This table is a generalized representation. Specific conditions and product distributions are proprietary and vary by process.
Conclusion
For researchers, scientists, and drug development professionals, it is crucial to select appropriate reagents based on established chemical principles and documented reactivity. Based on available evidence, HCFC-123a (this compound) is not a viable fluorinating agent. The focus for synthetic fluorination should remain on well-established reagents designed for this purpose. The information provided herein serves to clarify the role of HCFC-123a and to direct research efforts towards validated methods for the synthesis of fluorinated molecules.
References
- 1. EP0881201B1 - Process for preparing HCFC-123 - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US5773671A - Process for purifying 1,1-dichloro-2,2,2-trifluoroethane and 1-chloro-1,2,2,2-tetrafluoroethane - Google Patents [patents.google.com]
Application Notes and Protocols for 1,2-Dichloro-1,1,2-trifluoroethane in Polymer Science
Disclaimer: The majority of available data pertains to 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), an isomer of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a). Due to the limited specific information on HCFC-123a in polymer science, these notes primarily focus on the established applications of HCFC-123, with the understanding that the general principles are applicable to HCFC-123a as a hydrochlorofluorocarbon.
Introduction
This compound (HCFC-123a) and its isomer HCFC-123 are hydrochlorofluorocarbons (HCFCs) that have been utilized in the polymer industry, primarily as blowing agents for the production of polyurethane and other polymer foams.[1][2] While they have been effective in creating cellular structures in polymers, their use has been largely phased out in developed countries due to their ozone-depleting potential.[3][4] This document provides an overview of their application, relevant data, and generalized protocols.
Primary Application: Blowing Agent for Polyurethane Foams
The principal application of HCFC-123 in polymer science is as a physical blowing agent in the manufacturing of rigid polyurethane foams.[1][2] These foams are used extensively as insulation materials in construction and appliances.[5] The HCFC is introduced into the polymer formulation and, upon a change in pressure and temperature during the exothermic polymerization reaction, it vaporizes, creating the cellular structure of the foam.
Key Functions as a Blowing Agent:
-
Expansion: The volatilization of the liquid HCFC creates gas bubbles that expand the polymer matrix.[6]
-
Cell Structure Formation: The process results in a closed-cell structure, which is crucial for the foam's insulating properties.
-
Thermal Insulation: The low thermal conductivity of the entrapped HCFC gas contributes significantly to the overall insulating performance of the foam.[1]
Quantitative Data
The following table summarizes key physical and environmental properties of HCFC-123 and its isomer HCFC-123a. This data is essential for formulation calculations and environmental impact assessment.
| Property | 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | This compound (HCFC-123a) |
| CAS Number | 306-83-2 | 354-23-4 |
| Molecular Formula | C₂HCl₂F₃ | C₂HCl₂F₃ |
| Molar Mass | 152.93 g/mol | 152.93 g/mol |
| Boiling Point | 27.6 °C | 28.2 °C |
| Ozone Depletion Potential (ODP) | 0.02 | ~0.02 |
| Global Warming Potential (GWP, 100-year) | 77 | ~77 |
Data sourced from various chemical databases and environmental reports.
Experimental Protocols
4.1. General Protocol for the Preparation of Rigid Polyurethane Foam using HCFC-123 as a Blowing Agent
This protocol outlines a general laboratory-scale procedure for producing a rigid polyurethane foam. Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment:
-
Polyol (e.g., a sucrose/glycerine-initiated polyether polyol)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Surfactant (e.g., silicone-based)
-
Catalyst (e.g., a tertiary amine)
-
2,2-dichloro-1,1,1-trifluoroethane (HCFC-123)
-
Mixing vessel
-
High-speed mixer
-
Mold
-
Scale
Procedure:
-
Premix Preparation: In the mixing vessel, accurately weigh and combine the polyol, surfactant, and catalyst.
-
Blowing Agent Addition: Add the desired amount of HCFC-123 to the premix. The amount will depend on the target foam density.
-
Mixing: Thoroughly mix the components at a moderate speed until a homogenous mixture is obtained.
-
Isocyanate Addition: Add the stoichiometric amount of pMDI to the mixture.
-
Final Mixing: Immediately mix at high speed for a short duration (typically 5-10 seconds) to ensure complete mixing of all components.
-
Pouring: Pour the reacting mixture into the mold before the cream time is reached.
-
Curing: Allow the foam to expand and cure in the mold. The curing time will vary depending on the formulation.
-
Demolding and Characterization: Once cured, the foam can be demolded and subjected to characterization tests (e.g., density, compressive strength, thermal conductivity).
Other Potential Applications
While less documented, other potential applications of HCFCs in polymer science include:
-
Polymer Precursor: Halogenated hydrocarbons can serve as building blocks for the synthesis of fluorinated monomers.[7] Through dehydrohalogenation or other chemical modifications, it is theoretically possible to convert HCFC-123a into a polymerizable olefin. However, specific industrial processes for this are not widely reported.
-
Chain Transfer Agent: In radical polymerization, halogenated compounds can act as chain transfer agents, which are used to control the molecular weight of the resulting polymer.[8] The presence of C-H and C-Cl bonds in HCFC-123a suggests it could function in this capacity, though its efficiency would need to be experimentally determined for specific monomer systems.
Visualizations
Caption: Workflow for selecting a blowing agent for polyurethane foam.
Caption: Catalytic cycle of ozone depletion by HCFCs in the stratosphere.[3][9]
References
- 1. Introduction to Polyurethane Foaming Agents: HCFC Foaming Agents | Sabtech [sabtechmachine.com]
- 2. saeidsoltanbeigi.ir [saeidsoltanbeigi.ir]
- 3. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. A life-cycle comparison of several auxiliary blowing agents used for the manufacture of rigid polyurethane foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amconfoam.com [amconfoam.com]
- 7. Fluorocarbon polymer | Synthetic, Polymerization, Fluorine | Britannica [britannica.com]
- 8. Chain transfer - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
1,2-Dichloro-1,1,2-trifluoroethane as a solvent for chemical reactions
Introduction
1,2-Dichloro-1,1,2-trifluoroethane, also known as HCFC-123a, is a hydrochlorofluorocarbon with the chemical formula C₂HCl₂F₃. While it has been primarily utilized as a refrigerant and a blowing agent, its properties suggest potential applications as a specialized solvent in chemical synthesis, particularly for reactions requiring a non-polar, inert medium. This document provides an overview of its physical and chemical properties, potential applications in a laboratory setting, and safety considerations. Due to a lack of specific examples in published literature for its use as a reaction solvent, this document focuses on its characteristics and provides a general protocol for solvent selection and use.
Physical and Chemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in chemical reactions. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂HCl₂F₃ | [1] |
| Molecular Weight | 152.93 g/mol | [2] |
| Boiling Point | 29.5 °C (302.6 K) | [3] |
| Melting Point | -78.0 °C (195.2 K) | [3] |
| Density | 1.50 g/cm³ | [3] |
| Appearance | Colorless, volatile liquid | [3] |
| Odor | Nearly odorless | [2] |
| Vapor Pressure | 620.01 mmHg | [3] |
| Refractive Index (nD) | 1.327 | [3] |
Potential Applications in Chemical Synthesis
While specific documented uses of this compound as a primary solvent in chemical synthesis are scarce, its properties make it a candidate for certain types of reactions:
-
Reactions Requiring Inert Conditions: Its chemical inertness, a characteristic of many fluorinated hydrocarbons, makes it suitable for reactions involving highly reactive reagents or intermediates that would otherwise react with the solvent.[4]
-
Free Radical Reactions: Fluorinated solvents can be suitable for radical reactions due to their resistance to hydrogen atom abstraction. Although not specifically documented for this compound, this is a general property of similar compounds.
-
Polymerization Reactions: Certain fluorinated solvents are used in polymerization processes. The inert nature of this compound could be advantageous for specific polymerization reactions where solvent interaction is undesirable.
Experimental Protocols
Given the lack of specific reaction protocols in the literature, a general protocol for evaluating and using this compound as a novel solvent is provided below.
Protocol: General Procedure for a Test Reaction in this compound
-
Reagent Solubility Test:
-
Before setting up the reaction, test the solubility of all reactants, catalysts, and reagents in this compound at the intended reaction temperature.
-
Add a small, known amount of each solid to a vial containing a measured volume of the solvent.
-
Observe for complete dissolution. If the reagent is a liquid, check for miscibility.
-
-
Reaction Setup:
-
To a dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask), add the reactants and any solid catalyst.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add this compound via a syringe or cannula.
-
If any reagents are liquid, add them to the stirred solution at the appropriate temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using standard analytical techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Due to the solvent's volatility, ensure the reaction vessel is well-sealed to prevent evaporation.
-
-
Work-up and Product Isolation:
-
Upon reaction completion, the solvent can be removed by rotary evaporation, taking care to use a cold trap due to its low boiling point.
-
The crude product can then be purified using standard techniques such as column chromatography, distillation, or recrystallization.
-
Logical Workflow for Solvent Selection
The decision to use a specialized solvent like this compound should be based on a systematic evaluation of its properties in the context of the specific chemical reaction. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for evaluating a novel solvent for a chemical reaction.
Safety and Handling
This compound is a volatile compound and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified as a hydrochlorofluorocarbon (HCFC) and has ozone-depleting potential, although lower than that of chlorofluorocarbons (CFCs).[2] Its use is regulated under the Montreal Protocol, and researchers should be aware of and comply with all applicable environmental regulations.
Conclusion
While this compound is not a commonly used solvent in synthetic chemistry, its unique properties as a low-boiling, inert, non-polar liquid may offer advantages for specific applications where conventional solvents are unsuitable. Further research is needed to explore its utility in various reaction types. The protocols and workflow provided here offer a starting point for researchers interested in investigating this solvent for their synthetic needs.
References
Application Notes and Protocols for Thermal Decomposition Studies of HCFC-123a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and data related to the thermal decomposition of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a). The following sections detail the methodologies for studying its pyrolysis, summarize the quantitative data on reaction kinetics, and illustrate the key reaction pathways.
Introduction
Hydrochlorofluorocarbon-123a (HCFC-123a), an isomer of HCFC-123, is a compound of interest in various industrial applications. Understanding its thermal stability and decomposition pathways is crucial for assessing its environmental impact, ensuring safe handling at elevated temperatures, and developing effective disposal or recycling methods. Thermal decomposition of fluorocarbons can produce a range of byproducts, some of which may be hazardous, including hydrofluoric acid (HF), hydrochloric acid (HCl), phosgene, and carbonyl fluoride.[1][2] This document outlines the procedures for the systematic study of HCFC-123a's thermal decomposition.
Experimental Protocols
A key methodology for studying the gas-phase thermal decomposition of HCFC-123a involves the use of a flow reactor. This technique allows for controlled temperature, pressure, and residence time of the reactant, enabling detailed kinetic and mechanistic studies.
Gas-Phase Thermal Decomposition in a Flow Reactor
This protocol is based on the studies of Nikolaev et al., as described in "The analysis of 1,1,2 – trifluoro – 1,2 – dichloroethane thermal decomposition process".[1][3]
Objective: To determine the products and kinetics of the gas-phase thermal decomposition of HCFC-123a.
Apparatus:
-
Flow Reactor: Constructed from a corrosion-resistant alloy (e.g., XH78T), with a typical inner diameter of 4 mm and a working length of 500 mm.[1][3]
-
Heating System: A furnace capable of maintaining a stable and uniform temperature in the range of 973–1123 K. The heating and cooling rates should be controlled, not exceeding 100 K per hour, to protect the reactor's surface.[1][3]
-
Gas Delivery System: Mass flow controllers to precisely regulate the flow rates of HCFC-123a and any diluent gases (e.g., water vapor).
-
Sampling System: A system to collect the gaseous products at the reactor outlet for analysis.
-
Analytical Equipment: Gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of decomposition products.[1][3]
Procedure:
-
Reactor Preparation: The flow reactor is heated to the desired reaction temperature (within the 973–1123 K range) at a controlled rate.[1][3]
-
Gas Introduction: A gaseous mixture of HCFC-123a and a diluent, such as water vapor, is introduced into the reactor at a controlled flow rate. The molar ratio of diluent to HCFC-123a can be varied (e.g., from 2:1 to 10:1) to investigate its effect on side reactions.[1][3]
-
Decomposition Reaction: The gas mixture passes through the heated zone of the reactor, where thermal decomposition occurs. The residence time in the reactor is controlled by the total flow rate and the reactor volume.
-
Product Collection: The gas stream exiting the reactor is cooled and collected for analysis.
-
Product Analysis: The collected gas sample is analyzed using GC-MS to identify and quantify the decomposition products.[1][3]
Identified Decomposition Products:
The thermal decomposition of HCFC-123a in the presence of water vapor has been found to yield a variety of products, including:
-
Trifluorochloroethylene (C₂F₃Cl)
-
Trifluoroethylene (C₂F₃H)
-
1,2-Difluorodichloroethylene (C₂F₂Cl₂)
-
Chlorodifluoromethane (CF₂ClH)
-
1,2,3,3,3-Pentafluorochloropropene (C₃F₅Cl)
-
1,3,3,3-Tetrafluorodichloropropene (C₃F₄Cl₂)
-
Hexafluoro-1,3-butadiene (C₄F₆)
-
1,2,3,3,4,4-Hexafluorodichlorocyclobutane (C₄F₆Cl₂)
-
1,1,2,3,4,4-Hexafluorodichloro-3-butene (C₄F₆Cl₂)
Data Presentation
The kinetics of the primary decomposition reactions of HCFC-123a have been determined, and the Arrhenius parameters are summarized in the table below. These parameters are crucial for modeling the decomposition process and predicting reaction rates at different temperatures.
| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea), kJ/mol |
| C₂F₃Cl₂H → C₂F₃Cl + HCl | 1.00E+13 | 240.5 |
| C₂F₃Cl₂H → C₂F₂Cl₂ + HF | 1.00E+12 | 235.3 |
| C₂F₃Cl → CFCl: + CF₂: | 5.00E+14 | 326.6 |
| CF₂: + CFCl: → C₂F₃Cl | 1.00E+08 | 0 |
| C₂F₃Cl + CFCl: → C₃F₄Cl₂ | 1.00E+08 | 0 |
| C₂F₃Cl + CF₂: → C₃F₅Cl | 1.00E+08 | 0 |
| 2C₂F₃Cl → C₄F₆Cl₂ | 1.00E+08 | 8.4 |
| CF₂: + H₂O → CO + 2HF | 1.00E+08 | 83.7 |
| CFCl: + H₂O → CO + HCl + HF | 1.00E+08 | 83.7 |
| CF₂: + HCl → CF₂ClH | 1.00E+08 | 0 |
| CF₂ClH → CF₂: + HCl | 1.00E+13 | 251.2 |
| 2CFCl: → C₂F₂Cl₂ | 1.00E+08 | 0 |
Table based on data from Nikolaev et al.[1]
Visualizations
The following diagrams illustrate the experimental workflow for thermal decomposition studies and the proposed reaction pathways for HCFC-123a.
Caption: Experimental workflow for HCFC-123a thermal decomposition studies.
Caption: Simplified reaction pathway for the thermal decomposition of HCFC-123a.
References
Application Notes and Protocols for the Reaction Kinetics of 1,2-Dichloro-1,1,2-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-1,1,2-trifluoroethane, also known as HCFC-123a, is a hydrochlorofluorocarbon (HCFC) that has been used as a refrigerant, cleaning solvent, and fire suppressant. Its atmospheric fate and potential environmental impact are determined by its reaction kinetics, primarily through thermal decomposition and reaction with hydroxyl (OH) radicals in the troposphere. Understanding these reaction rates is crucial for atmospheric modeling, environmental risk assessment, and the development of environmentally benign alternatives.
These application notes provide a summary of the available kinetic data for the thermal decomposition of HCFC-123a and its gas-phase reaction with OH radicals. Detailed experimental protocols for studying these reactions using common laboratory techniques are also presented.
Data Presentation
Reaction with Hydroxyl Radicals (OH)
The primary atmospheric sink for this compound is its reaction with the hydroxyl radical. The rate constant for this reaction determines the atmospheric lifetime of the compound.
| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
| 298 | 2.1 x 10⁻¹⁵ | Orkin, V.L. and Khamaganov, V.G. (1993)[1] |
Note: The temperature dependence of this rate constant has not been experimentally determined. For atmospheric modeling, an Arrhenius expression is typically estimated based on data from structurally similar compounds.
Thermal Decomposition
The thermal decomposition of this compound becomes significant at elevated temperatures and is a key consideration in high-temperature applications and incineration for disposal.
| Temperature Range (K) | Primary Decomposition Products | Notes | Reference |
| 973 - 1123 | Trifluorochloroethylene (C₂F₃Cl), Trifluoroethylene (C₂F₃H), 1,2-Difluorodichloroethylene (C₂F₂Cl₂) | Pyrolysis in a flow reactor in the presence of water vapor. The formation of some products is influenced by the reactor surface.[1][2] | Nikolaev et al. (2000) |
Experimental Protocols
Protocol 1: Determination of the Rate Constant for the Reaction of this compound with OH Radicals using Flash Photolysis-Resonance Fluorescence (FP-RF)
This protocol describes a standard method for measuring the rate constant of the gas-phase reaction of HCFC-123a with OH radicals over a range of temperatures.
1. Experimental Setup
A typical flash photolysis-resonance fluorescence apparatus consists of:
-
A temperature-controlled reaction cell made of quartz or other suitable material.
-
A flash lamp (e.g., xenon flash lamp) to produce a pulse of UV radiation for the generation of OH radicals.
-
A source of OH radicals, typically from the photolysis of a precursor like H₂O₂ or O₃/H₂O mixtures.
-
A resonance fluorescence detection system, which includes a microwave-discharge lamp to produce OH resonance radiation and a photomultiplier tube (PMT) detector.
-
Gas handling and flow control systems for introducing precise amounts of HCFC-123a, the OH precursor, and a buffer gas (e.g., Helium or Nitrogen) into the reaction cell.
2. Procedure
-
Preparation of Gas Mixtures: Prepare a dilute mixture of this compound in the buffer gas. The concentration should be chosen to ensure pseudo-first-order kinetics, where [HCFC-123a] >> [OH]. Prepare a separate mixture of the OH radical precursor in the buffer gas.
-
System Equilibration: Flow the buffer gas through the reaction cell until the temperature and pressure stabilize at the desired experimental conditions.
-
Initiation of Reaction: Introduce the prepared gas mixtures into the reaction cell. Initiate the reaction by firing the flash lamp, which photolyzes the precursor to produce a pulse of OH radicals.
-
Monitoring OH Decay: Monitor the decay of the OH radical concentration in real-time by observing the decrease in the resonance fluorescence signal using the PMT. The fluorescence signal is proportional to the OH concentration.
-
Data Acquisition: Record the fluorescence decay profile as a function of time after the flash.
-
Varying HCFC-123a Concentration: Repeat steps 3-5 for a range of HCFC-123a concentrations.
-
Temperature Dependence: Repeat the entire procedure at different temperatures to determine the temperature dependence of the rate constant.
3. Data Analysis
-
The decay of the OH radical concentration follows pseudo-first-order kinetics: d[OH]/dt = -k' [OH] where k' is the pseudo-first-order rate constant.
-
The pseudo-first-order rate constant is related to the second-order rate constant (k) by: k' = k [HCFC-123a] + k₀ where k₀ is the first-order loss rate of OH radicals in the absence of HCFC-123a (due to diffusion, reaction with impurities, etc.).
-
Plot k' versus the concentration of HCFC-123a. The slope of this plot will give the second-order rate constant, k.
-
By measuring k at different temperatures, the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, Ea) can be determined from the Arrhenius equation: k = A * exp(-Ea / RT)
Protocol 2: Study of the Thermal Decomposition of this compound using a Shock Tube
This protocol outlines the methodology for investigating the high-temperature pyrolysis of HCFC-123a to identify decomposition products and determine kinetic parameters.
1. Experimental Setup
A single-pulse shock tube apparatus is typically used for these studies and includes:
-
A driver section and a driven section separated by a diaphragm.
-
A high-pressure gas source (e.g., Helium) for the driver section.
-
A vacuum system for evacuating the driven section.
-
A gas mixing system to prepare a dilute mixture of HCFC-123a in an inert bath gas (e.g., Argon).
-
Fast-response pressure transducers to measure the shock wave velocity.
-
A post-shock sampling system connected to analytical equipment such as a Gas Chromatograph-Mass Spectrometer (GC-MS) to identify and quantify the reaction products.
2. Procedure
-
Mixture Preparation: Prepare a well-homogenized, dilute mixture of this compound in Argon. The low concentration minimizes secondary reactions and temperature changes during the reaction.
-
Shock Tube Preparation: Evacuate the driven section of the shock tube to a low pressure.
-
Sample Introduction: Introduce the prepared gas mixture into the driven section to a predetermined initial pressure.
-
Shock Wave Generation: Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm ruptures. This generates a shock wave that propagates through the driven section, rapidly heating and compressing the test gas.
-
Reaction Initiation: The gas behind the reflected shock wave is held at a high temperature and pressure for a short, well-defined reaction time (typically a few milliseconds).
-
Quenching and Sampling: The reaction is quenched by the arrival of a rarefaction wave. Immediately after the reaction, a sample of the post-shock gas mixture is rapidly expanded into a collection vessel.
-
Product Analysis: Analyze the collected sample using GC-MS to identify and quantify the decomposition products.
-
Varying Conditions: Repeat the experiment over a range of temperatures (by varying the shock strength) and initial concentrations.
3. Data Analysis
-
From the measured incident shock velocity, the temperature and pressure behind the reflected shock wave can be calculated using one-dimensional shock wave theory.
-
The concentration of the reactant and products are determined from the GC-MS analysis.
-
The rate of decomposition can be determined by measuring the disappearance of the reactant or the appearance of a major product as a function of reaction time (which can be varied by changing the position of the sampling port or by using a driver-insert to modify the test time).
-
By conducting experiments at various temperatures, the Arrhenius parameters for the decomposition reaction can be determined.
Reaction Pathways
The following diagram illustrates the primary atmospheric degradation pathway for this compound initiated by the hydroxyl radical, and a simplified representation of its thermal decomposition.
References
Application Notes and Protocols for the In Vivo Metabolism of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo metabolism of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123), a hydrochlorofluorocarbon. The following sections detail its metabolic fate, quantitative data on its metabolites, and protocols for conducting relevant in vivo studies.
Introduction
This compound, also known as HCFC-123, is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2E1. The biotransformation of HCFC-123 leads to the formation of several metabolites that are primarily excreted in the urine. Understanding the metabolism of this compound is crucial for assessing its toxicological profile and potential impact on biological systems.
Metabolic Pathways
The metabolism of HCFC-123 is initiated by oxidative dechlorination, a process catalyzed by cytochrome P450 enzymes. This initial step is critical in the formation of the primary and subsequent minor metabolites. The major metabolite identified in in vivo studies is trifluoroacetic acid (TFA). Minor metabolites include N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine.
Quantitative Data on Metabolites
In vivo studies in rats have provided quantitative data on the excretion of HCFC-123 metabolites. Following inhalation exposure, a significant portion of the administered dose is metabolized and eliminated via the urine.
Table 1: Urinary Excretion of HCFC-123 Metabolites in Rats
| Time Post-Exposure | Total Radioactivity in Urine (% of Inhaled Dose) | Major Metabolite | Minor Metabolites |
| 48 hours | 14%[1] | Trifluoroacetic acid[1] | N-trifluoroacetyl-2-aminoethanol, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine[1] |
Table 2: In Vivo Metabolic Rate Constants for HCFC-123 in Rats
| Sex | KM (mg/liter) | Vmaxc (mg/kg/hr) |
| Male | 1.2 | 7.20 ± 0.28 |
| Female | 1.2 | 7.97 ± 0.30 |
Experimental Protocols
The following are detailed methodologies for key experiments to study the in vivo metabolism of HCFC-123.
Protocol 1: In Vivo Metabolism Study in Rats via Inhalation Exposure
This protocol outlines the steps for a typical in vivo metabolism study in a rodent model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Acclimation: House animals individually in metabolic cages for at least one week prior to the experiment to allow for adaptation.
2. Dosing:
-
Route: Inhalation.
-
Apparatus: Use a closed recirculating exposure system.
-
Concentration: Administer a defined concentration of this compound vapor.
-
Duration: Expose the animals for a fixed period, for example, 6 hours.
3. Sample Collection:
-
Urine: Collect urine samples at multiple time points (e.g., 0, 6, 12, 24, and 48 hours) post-exposure using metabolic cages.
-
Blood: Collect blood samples at specified intervals via an appropriate method, such as tail vein cannulation.
-
Feces: Collect feces at the same intervals as urine.
-
Breath: If feasible, collect exhaled air to analyze for the parent compound and volatile metabolites.
4. Sample Preparation for Urine Analysis:
-
Enzyme Treatment: Treat urine samples with urease to remove urea.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the metabolites.
-
Derivatization: Derivatize the extracted metabolites to increase their volatility for gas chromatography analysis. A common method is trimethylsilylation.
5. Analytical Methodology:
-
Instrumentation: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of metabolites.
-
GC-MS Conditions (Example for TFA):
-
Column: A suitable capillary column (e.g., DB-5).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the metabolites.
-
Ionization: Electron ionization (EI).
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for targeted quantification.
-
Protocol 2: Quantification of Trifluoroacetic Acid (TFA) in Urine by GC-MS
This protocol provides a more detailed procedure for the analysis of the major metabolite, TFA.
1. Reagents and Materials:
-
Urease solution
-
Internal standard (e.g., a deuterated analog of TFA)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Organic solvents (e.g., ethyl acetate, hexane)
-
GC-MS system
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
To a 1 mL aliquot of urine, add the internal standard.
-
Add urease solution and incubate to break down urea.
-
Acidify the sample with hydrochloric acid.
-
Extract the TFA with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatizing agent and heat to form the trimethylsilyl (B98337) derivative of TFA.
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Separate the components on a capillary column.
-
Detect and quantify the TFA derivative using the mass spectrometer in SIM mode, monitoring for characteristic ions of the TFA derivative and the internal standard.
4. Data Analysis:
-
Construct a calibration curve using standard solutions of derivatized TFA.
-
Calculate the concentration of TFA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The study of the in vivo metabolism of this compound is essential for understanding its toxicokinetics and potential health effects. The protocols and data presented here provide a framework for researchers to conduct further investigations into the biotransformation of this compound. The primary metabolic pathway involves oxidation by CYP2E1 to form trifluoroacetic acid, which is the major urinary metabolite. Further research is warranted to fully elucidate the quantitative excretion profiles of all metabolites and to refine the analytical methods for their detection.
References
Application Notes and Protocols for the Microsomal Metabolism of HCFC-123a
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123a), a hydrochlorofluorocarbon, has been utilized as a refrigerant, cleaning solvent, and fire suppressant. Understanding its metabolism is crucial for assessing its toxicological profile and potential impact on human health. These application notes provide a comprehensive overview of the microsomal metabolism of HCFC-123a, detailing the metabolic pathways, key enzymes involved, and methodologies for its in vitro investigation. The primary enzyme responsible for the biotransformation of HCFC-123a is Cytochrome P450 2E1 (CYP2E1), which catalyzes both oxidative and reductive metabolic pathways.[1][2]
Metabolic Pathways of HCFC-123a
The microsomal metabolism of HCFC-123a proceeds via two main pathways:
-
Oxidative Metabolism: This is the major pathway, initiated by the hydroxylation of the C-H bond, leading to the formation of an unstable intermediate that rapidly eliminates hydrochloric acid (HCl) to form trifluoroacetyl chloride. This reactive intermediate can then be hydrolyzed to the major metabolite, trifluoroacetic acid (TFA), or react with cellular nucleophiles.[1][3] Other oxidative metabolites identified include chlorodifluoroacetic acid and inorganic fluoride.[1]
-
Reductive Metabolism: Under anaerobic or low oxygen conditions, HCFC-123a can undergo reductive metabolism, also catalyzed by CYP2E1.[2] This pathway involves the formation of radical intermediates and can lead to the production of 1-chloro-2,2,2-trifluoroethane and 1-chloro-2,2-difluoroethene.[2]
Minor metabolites that have been identified in vivo include N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine.[3]
Data Presentation
Table 1: In Vivo Metabolic Rate Constants for HCFC-123a in Rats
| Species | Sex | Km (mg/L) | Km (µmol/L) | Vmaxc (mg/kg/hr) | Vmaxc (µmol/kg/hr) | Reference |
| Rat | Male | 1.2 | 7.85 | 7.20 ± 0.28 | 47.1 ± 1.83 | [4] |
| Rat | Female | 1.2 | 7.85 | 7.97 ± 0.30 | 52.1 ± 1.96 | [4] |
| Data obtained from gas-uptake simulation studies. |
Table 2: In Vitro Rates of Trifluoroacetic Acid (TFA) Formation from HCFC-123a in Liver Microsomes
| Species | Microsome Treatment | Rate of TFA Formation (nmol/mg protein/min) | Reference |
| Rat | Untreated | Low (not quantified) | [1] |
| Rat | Ethanol-induced | Significantly higher than untreated | [1] |
| Rat | Pyridine-induced | Significantly higher than untreated | [1] |
| Human | Untreated | Variable (1.5 - 16 times faster than rat) |
Experimental Protocols
The following protocols are designed to investigate the microsomal metabolism of HCFC-123a.
Protocol 1: Determination of HCFC-123a Metabolic Stability in Liver Microsomes
This protocol outlines a typical procedure to assess the rate of disappearance of HCFC-123a when incubated with liver microsomes.
Materials:
-
HCFC-123a
-
Pooled liver microsomes (human, rat, or other species of interest)
-
0.1 M Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (for analytical quantification)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
Gas chromatography-mass spectrometry (GC-MS) or other suitable analytical instrumentation
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
Add the pooled liver microsomes to the master mix to a final protein concentration of 0.5-1.0 mg/mL. Pre-warm the mixture to 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add HCFC-123a to the pre-warmed microsome mixture to achieve the desired final concentration (e.g., 1-10 µM).
-
Immediately start the incubation at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Termination of Reaction:
-
Immediately add the aliquot to a microcentrifuge tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard to precipitate the proteins and quench the reaction.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant for the remaining concentration of HCFC-123a using a validated GC-MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining HCFC-123a against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol 2: Determination of Michaelis-Menten Kinetics (Km and Vmax) for Metabolite Formation
This protocol is designed to determine the kinetic parameters for the formation of a major metabolite, such as trifluoroacetic acid (TFA).
Materials:
-
Same as Protocol 1, with the addition of a certified analytical standard for the metabolite of interest (e.g., TFA).
-
Analytical instrumentation capable of quantifying the metabolite (e.g., GC-MS or LC-MS/MS).
Procedure:
-
Preliminary Range-Finding:
-
Conduct initial experiments to determine the optimal microsomal protein concentration and incubation time that ensure linear metabolite formation.
-
-
Preparation of Incubation Mixtures:
-
Prepare a series of incubation mixtures as described in Protocol 1.
-
Vary the concentration of HCFC-123a over a wide range (e.g., 0.1 to 10 times the estimated Km).
-
-
Initiation and Incubation:
-
Initiate the reactions by adding the pre-warmed microsome mixture to the HCFC-123a solutions.
-
Incubate for the predetermined linear time at 37°C.
-
-
Termination and Sample Processing:
-
Terminate the reactions and process the samples as described in Protocol 1.
-
-
Analysis:
-
Analyze the supernatant for the concentration of the metabolite (e.g., TFA) using a validated analytical method with a standard curve.
-
-
Data Analysis:
-
Calculate the initial velocity (v) of metabolite formation at each HCFC-123a concentration (S).
-
Plot the velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Km and Vmax values.
-
Alternatively, use a linearized plot (e.g., Lineweaver-Burk plot: 1/v vs 1/[S]) to estimate Km and Vmax.
-
Conclusion
The study of the microsomal metabolism of HCFC-123a is essential for a thorough understanding of its biotransformation and potential toxicity. The protocols provided herein offer a framework for researchers to investigate the metabolic stability and enzyme kinetics of this compound. The primary role of CYP2E1 in both oxidative and reductive pathways highlights this enzyme as a key determinant of HCFC-123a's metabolic fate. Further research to determine the specific in vitro kinetic parameters in human liver microsomes would be beneficial for more precise risk assessment.
References
- 1. Cytochrome P450 inactivation during reductive metabolism of 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) by phenobarbital- and pyridine-induced rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hypothetical Use of HCFC-123a in Plasma Etching Research
Disclaimer: The following application notes and protocols are a theoretical exploration of the potential use of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a) in plasma etching. To date, there is no publicly available research specifically detailing the use of HCFC-123a for this application. The information presented is extrapolated from the known principles of plasma etching with other hydrochlorofluorocarbons (HCFCs) and fluorocarbons. Experimental validation is required to confirm the viability and performance of HCFC-123a as an etchant gas.
Introduction
Plasma etching is a cornerstone of modern semiconductor fabrication, enabling the precise transfer of patterns to create integrated circuits. The choice of etchant gas is critical and is driven by factors such as etch rate, selectivity to the mask and underlying layers, anisotropy, and environmental impact. While traditional perfluorocarbons (PFCs) and hydrofluorocarbons (HFCs) have been effective, their high global warming potential (GWP) has prompted research into alternatives.[1][2]
HCFC-123a (C2HCl2F3) is a hydrochlorofluorocarbon with a significantly lower GWP than many PFCs and HFCs used in plasma etching.[3] Its molecular structure, containing both chlorine and fluorine, suggests it could be a versatile etchant, capable of breaking down in a plasma to produce a variety of reactive species. These reactive species, including fluorine and chlorine radicals, could potentially etch a range of materials used in semiconductor manufacturing, such as silicon, silicon dioxide, and some metals.
This document outlines a hypothetical framework for researchers and scientists interested in exploring the use of HCFC-123a in plasma etching. It provides theoretical experimental protocols, potential signaling pathways for the plasma chemistry, and illustrative data tables.
Potential Applications in Plasma Etching
Based on its chemical composition, HCFC-123a plasma could theoretically be applied to the etching of several materials:
-
Silicon (Si): Fluorine radicals are highly effective at etching silicon by forming volatile silicon tetrafluoride (SiF4).[4]
-
Silicon Dioxide (SiO2): The presence of carbon and hydrogen in HCFC-123a could lead to the formation of a fluorocarbon polymer layer, which is crucial for achieving high selectivity when etching SiO2 over Si.[5][6] Ion bombardment would be necessary to break the strong Si-O bonds.[6]
-
III-V Semiconductors: Chlorine-containing plasmas are often used for etching III-V compound semiconductors like gallium arsenide (GaAs) and indium phosphide (B1233454) (InP).[7] The chlorine content in HCFC-123a could make it a candidate for these applications.
Hypothetical Experimental Protocols
The following are generalized protocols for investigating the plasma etching characteristics of HCFC-123a. These should be adapted and optimized for specific materials and equipment.
Protocol 1: Plasma Etching of Silicon
Objective: To determine the etch rate and anisotropy of silicon in an HCFC-123a plasma.
Materials and Equipment:
-
Inductively Coupled Plasma (ICP) or Capacitively Coupled Plasma (CCP) reactor
-
Silicon wafer with a patterned mask (e.g., SiO2 or photoresist)
-
HCFC-123a gas source
-
Argon (Ar) gas source (for plasma stabilization and dilution)
-
Mass flow controllers
-
Pressure gauge
-
RF power supply
-
Scanning Electron Microscope (SEM) for profile analysis
-
Profilometer for etch depth measurement
Methodology:
-
Load the patterned silicon wafer into the plasma reactor.
-
Evacuate the chamber to a base pressure of < 1 mTorr.
-
Introduce HCFC-123a and Ar gas at the desired flow rates (see Table 1 for example parameters).
-
Set the chamber pressure.
-
Apply RF power to the plasma source and the substrate bias.
-
Maintain the plasma for a predetermined time.
-
Turn off the RF power and gas flow.
-
Vent the chamber and remove the wafer.
-
Measure the etch depth using a profilometer.
-
Analyze the etch profile (anisotropy) using an SEM.
Protocol 2: Selective Etching of Silicon Dioxide over Silicon
Objective: To investigate the selectivity of SiO2 etching over Si using an HCFC-123a-based plasma.
Materials and Equipment: Same as Protocol 1, with the addition of wafers with both SiO2 and Si exposed.
Methodology:
-
Follow steps 1-8 from Protocol 1.
-
Introduce gas mixtures that may promote polymer formation, such as adding a hydrocarbon like CH4 or using a higher C:F ratio in the plasma by adjusting other parameters.
-
Measure the etch depths of both the SiO2 and Si layers.
-
Calculate the selectivity as the ratio of the SiO2 etch rate to the Si etch rate.
-
Analyze the etch profile of the SiO2 features using an SEM.
Hypothetical Quantitative Data
The following tables present hypothetical data for plasma etching using HCFC-123a. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Etching Parameters and Results for Silicon
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HCFC-123a Flow Rate (sccm) | 20 | 40 | 30 |
| Ar Flow Rate (sccm) | 80 | 60 | 70 |
| Pressure (mTorr) | 10 | 15 | 10 |
| ICP Power (W) | 500 | 700 | 600 |
| Bias Power (W) | 100 | 150 | 120 |
| Etch Rate (nm/min) | 150 | 250 | 200 |
| Anisotropy | 0.85 | 0.92 | 0.90 |
Table 2: Hypothetical Etching Parameters and Results for SiO2 over Si Selectivity
| Parameter | Condition A | Condition B | Condition C |
| HCFC-123a Flow Rate (sccm) | 30 | 30 | 40 |
| CH4 Flow Rate (sccm) | 5 | 10 | 5 |
| Ar Flow Rate (sccm) | 65 | 60 | 55 |
| Pressure (mTorr) | 20 | 25 | 20 |
| ICP Power (W) | 800 | 800 | 900 |
| Bias Power (W) | 200 | 220 | 210 |
| SiO2 Etch Rate (nm/min) | 300 | 280 | 350 |
| Si Etch Rate (nm/min) | 30 | 20 | 35 |
| Selectivity (SiO2:Si) | 10:1 | 14:1 | 10:1 |
Visualizations
Hypothetical Plasma Chemistry of HCFC-123a
The following diagram illustrates a simplified, hypothetical reaction pathway for HCFC-123a in a plasma environment. Electron impact dissociation is the initial step, leading to the formation of various reactive radicals that can participate in the etching process.
Caption: Hypothetical reaction pathway of HCFC-123a in a plasma.
General Experimental Workflow for Plasma Etching Research
The diagram below outlines a typical workflow for conducting plasma etching experiments, from sample preparation to data analysis.
Caption: General workflow for plasma etching experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Zero fluorine emissions plasma PCB wafer etching [plasma-treating.com]
- 3. 2,2-Dichloro-1,1,1-trifluoroethane - Wikipedia [en.wikipedia.org]
- 4. ispc-conference.org [ispc-conference.org]
- 5. Characterization of SiO2 Plasma Etching with Perfluorocarbon (C4F8 and C6F6) and Hydrofluorocarbon (CHF3 and C4H2F6) Precursors for the Greenhouse Gas Emissions Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Atmospheric Modeling of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the atmospheric modeling of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a), a hydrochlorofluorocarbon (HCFC) of interest due to its potential environmental impact. This document summarizes key atmospheric data, outlines experimental and computational protocols for its characterization, and visualizes its atmospheric degradation pathway and modeling workflow.
Data Presentation: Atmospheric Properties of HCFC-123a and Related Compounds
The following table summarizes the key atmospheric data for this compound (HCFC-123a) and its more commonly used isomer, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). This data is crucial for understanding their environmental fate and impact.
| Parameter | This compound (HCFC-123a) | 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) | Reference Compound (CFC-11) |
| Chemical Formula | CHClFCCl₂F | CHCl₂CF₃ | CCl₃F |
| CAS Number | 354-23-4 | 306-83-2 | 75-69-4 |
| Atmospheric Lifetime | ~4.0 - 4.3 years[1] | 1.3 years[2][3] | 45 years[2] |
| Ozone Depletion Potential (ODP) | Not explicitly found, but expected to be low. | 0.012 - 0.02[2][4][5] | 1.0[6] |
| Global Warming Potential (GWP, 100-year) | Not explicitly found, but expected to be low. | 76 - 77[3][4][7][8] | 4750[2] |
| Reaction Rate Constant with OH (kₒₕ at 298 K) | 2.1 x 10⁻¹⁵ cm³/molecule·s | Not explicitly found for this isomer. | - |
Note: Data for HCFC-123a is less readily available than for its isomer, HCFC-123. The provided lifetime for HCFC-123a is based on modeling studies. The ODP and GWP for HCFC-123a are expected to be in a similar range to HCFC-123 due to their structural similarities and the presence of a C-H bond, which leads to tropospheric degradation.
Experimental and Computational Protocols
Detailed methodologies are essential for the accurate assessment of the atmospheric fate of compounds like HCFC-123a.
The atmospheric lifetime of a hydrochlorofluorocarbon is primarily determined by its reaction with the hydroxyl radical (OH) in the troposphere.[9]
Objective: To determine the atmospheric lifetime (τ) of HCFC-123a.
Methodology: Relative Rate Method (Experimental)
-
Reactant Preparation: Prepare a mixture of the target compound (HCFC-123a), a reference compound with a well-known OH reaction rate constant (e.g., CH₄ or another HCFC), and an OH radical precursor (e.g., H₂O₂ or CH₃ONO) in a reaction chamber (smog chamber).
-
Photolysis: Irradiate the chamber with UV light of a suitable wavelength to photolyze the precursor and generate OH radicals.
-
Concentration Monitoring: Monitor the concentrations of HCFC-123a and the reference compound over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier Transform Infrared (FTIR) spectroscopy.
-
Data Analysis: Plot the natural logarithm of the initial concentration divided by the concentration at time t (ln([X]₀/[X]t)) against the corresponding data for the reference compound. The slope of this plot gives the ratio of the rate constants (k_HCFC-123a / k_ref).
-
Lifetime Calculation: Calculate the atmospheric lifetime using the following equation: τ_HCFC-123a = (k_ref / k_HCFC-123a) * τ_ref where τ_ref is the known atmospheric lifetime of the reference compound.
Methodology: 2-D and 3-D Chemical Transport Models (Computational)
-
Model Input: Utilize a 2-D or 3-D global atmospheric chemical transport model (CTM) such as MOZART or TOMCAT/SLIMCAT.[5][10] Input the known kinetic data for HCFC-123a, including its reaction rate with OH radicals and its UV absorption cross-sections.
-
OH Field: Use a well-validated global distribution of OH radical concentrations within the model.
-
Simulation: Run the model to simulate the transport and chemical loss of HCFC-123a in the atmosphere over a specified period.
-
Lifetime Calculation: The model calculates the global atmospheric lifetime by dividing the total atmospheric burden of the compound by its total annual removal rate.
The ODP is a relative measure of a substance's ability to destroy stratospheric ozone compared to CFC-11.[6]
Objective: To determine the Ozone Depletion Potential (ODP) of HCFC-123a.
Methodology: Atmospheric Modeling (Computational)
-
Model Selection: Employ a 2-D or 3-D atmospheric model that includes comprehensive stratospheric chemistry.
-
Reference Simulation: Run a baseline simulation of the atmosphere with known concentrations of all relevant ozone-depleting substances to establish a steady-state ozone distribution.
-
Perturbation Simulation: Introduce a continuous emission of HCFC-123a into the model and run it until a new steady-state ozone distribution is reached. Calculate the resulting global ozone loss.
-
CFC-11 Simulation: Repeat the perturbation simulation with an equivalent mass emission of CFC-11.
-
ODP Calculation: The ODP is calculated as the ratio of the global ozone loss caused by HCFC-123a to the global ozone loss caused by CFC-11.[6]
The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.[3]
Objective: To determine the Global Warming Potential (GWP) of HCFC-123a.
Methodology: Radiative Transfer Modeling (Computational)
-
Infrared Absorption Spectrum: Experimentally measure the infrared absorption cross-sections of HCFC-123a across the relevant atmospheric window (typically 500-2000 cm⁻¹).
-
Radiative Efficiency Calculation: Use a radiative transfer model to calculate the radiative efficiency of HCFC-123a. This is a measure of the change in radiative forcing per unit change in the atmospheric concentration of the gas.
-
Atmospheric Lifetime: Use the previously determined atmospheric lifetime of HCFC-123a.
-
GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of HCFC-123a over a chosen time horizon (e.g., 20, 100, or 500 years) and dividing it by the integrated radiative forcing of an equivalent mass of CO₂ over the same period.[11] The calculation involves the radiative efficiencies and atmospheric decay functions of both HCFC-123a and CO₂.[12]
Mandatory Visualizations
The primary atmospheric loss process for HCFC-123a is its reaction with the hydroxyl (OH) radical in the troposphere.[9] This initiates a series of reactions leading to the formation of smaller, more soluble compounds that are eventually removed from the atmosphere through wet and dry deposition.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. epa.gov [epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. 2,2-Dichloro-1,1,1-trifluoroethane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 7. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Emission Factor: HCFC-123 (2.2-dichloro-1.1.1-trifluoroethane) | Refrigerants and Fugitive Gases | Refrigerants and Fugitive Gases | Global | Climatiq [climatiq.io]
- 9. csl.noaa.gov [csl.noaa.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Global warming potential | Minimum.com [minimum.com]
- 12. industrialecology.uni-freiburg.de [industrialecology.uni-freiburg.de]
Troubleshooting & Optimization
Technical Support Center: Isomer Separation of Dichlorotrifluoroethanes
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the separation of 1,2-dichloro-1,1,2-trifluoroethane (R-123a) from its isomers, primarily 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (R-123).
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound I need to be aware of during synthesis and purification?
A1: The most common isomer and significant impurity found with this compound (R-123a) is 2,2-dichloro-1,1,1-trifluoroethane (R-123).[1] Another potential isomer is 1,1-dichloro-1,2,2-trifluoroethane. Due to their similar molecular formulas, their physical properties are very close, making separation a significant challenge.
Q2: Why is the separation of R-123a and R-123 so difficult?
A2: The primary challenge lies in their very close boiling points.[2][3] R-123 has a boiling point of approximately 27.8 °C, while R-123a boils at around 29.5 °C.[1][4] This small difference makes conventional fractional distillation inefficient, requiring a high number of theoretical plates and careful control over the process.
Q3: What are the most viable methods for separating these isomers?
A3: The most common and effective methods are fractional distillation and gas chromatography. For high-purity applications or analytical-scale separations, gas chromatography (GC) is often preferred due to its high resolving power for volatile compounds.[5] For larger, industrial-scale purification, fractional distillation is the more practical approach, despite the challenges. Extractive distillation, using a solvent to alter the relative volatilities of the isomers, may also be a viable technique.[6]
Q4: Can these isomers form azeotropes?
A4: While R-123a and R-123 themselves do not form a binary azeotrope, they can form azeotropic or azeotrope-like mixtures with other components that might be present in a reaction mixture, such as hydrogen fluoride (B91410) (HF).[7] The formation of such mixtures can complicate purification by simple distillation.
Troubleshooting Guides
Fractional Distillation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation Efficiency | Insufficient column length or packing efficiency (low number of theoretical plates). | - Increase the length of the distillation column.- Use a more efficient packing material (e.g., structured packing instead of random packing).- Ensure the column is well-insulated to maintain the temperature gradient. |
| Incorrect reflux ratio. | - Optimize the reflux ratio. A higher reflux ratio generally improves separation but reduces throughput. Start with a high ratio and gradually decrease it to find the optimal balance. | |
| Fluctuations in heating or cooling. | - Use a stable heating source (e.g., an oil bath with a PID controller).- Ensure a consistent flow of cooling water to the condenser. | |
| Product Contamination | "Flooding" of the column. | - Reduce the heating rate (boil-up rate) to prevent the vapor flow from obstructing the returning liquid. |
| Entrainment of liquid droplets. | - Install a mist eliminator at the top of the column. |
Gas Chromatography (GC)
| Issue | Potential Cause | Troubleshooting Steps |
| Co-elution of Isomers | Inappropriate stationary phase. | - Select a column with a stationary phase that offers high selectivity for halogenated hydrocarbons. Phenyl or polar-embedded columns can sometimes provide better selectivity for isomers than standard C18 phases.[8]- Consider porous graphitic carbon columns, which offer unique selectivity based on molecular geometry.[8] |
| Incorrect temperature program. | - Optimize the temperature ramp. A slower temperature ramp can improve the resolution between closely eluting peaks.- Experiment with an isothermal period at a temperature just below the boiling points of the isomers. | |
| Carrier gas flow rate is not optimal. | - Determine the optimal linear velocity (van Deemter plot) for the carrier gas (e.g., Helium, Hydrogen) and adjust the flow rate accordingly. | |
| Poor Peak Shape (Tailing) | Active sites on the column or in the injector. | - Use a deactivated liner in the injector.- Condition the column according to the manufacturer's instructions.- Consider using a column with an embedded polar group to shield active silanol (B1196071) groups.[8] |
Physical Properties of Dichlorotrifluoroethane Isomers
A clear understanding of the physical properties of these isomers is crucial for developing an effective separation strategy.
| Property | This compound (R-123a) | 2,2-dichloro-1,1,1-trifluoroethane (R-123) |
| Molecular Formula | C₂HCl₂F₃ | C₂HCl₂F₃ |
| Molar Mass | 152.93 g/mol [1] | 152.93 g/mol [4] |
| Boiling Point | 29.5 °C[1] | 27.82 °C[4] |
| Melting Point | -78.0 °C[1] | -107 °C[4] |
| Density | 1.50 g/cm³ (at 25 °C)[1] | 1.46 g/cm³ (at 25 °C)[4] |
| Vapor Pressure | 620 mmHg (at 25 °C)[9] | 718 mmHg (at 25 °C)[4] |
Experimental Protocols
Protocol 1: Fractional Distillation for Bulk Separation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings/structured packing) of at least 50 cm in length. Ensure all joints are properly sealed. The apparatus should include a distillation flask, the packed column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Charge the distillation flask with the isomeric mixture. Do not fill the flask more than two-thirds of its volume. Add boiling chips to ensure smooth boiling.
-
Initiating Distillation: Begin heating the distillation flask gently. As the mixture begins to boil, vapor will rise into the column.
-
Establishing Equilibrium: Adjust the heating rate to allow a stable temperature gradient to form along the column. Allow the system to reach total reflux (with all condensate returning to the column) for at least one hour to establish equilibrium.
-
Collecting Fractions: Begin collecting the distillate at a controlled reflux ratio (e.g., 10:1, drops returning to the column vs. drops collected). The first fraction will be enriched in the lower-boiling isomer (R-123).
-
Monitoring: Closely monitor the temperature at the distillation head. A sharp increase in temperature indicates that the higher-boiling isomer (R-123a) is beginning to distill. Change the receiving flask at this point to collect the different fractions.
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine the purity of each isomer.
Protocol 2: Gas Chromatography for Analytical Separation
-
Instrumentation: Utilize a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column Selection: Install a capillary column suitable for separating volatile halogenated compounds. A good starting point is a 30m x 0.25mm ID column with a 0.25µm film thickness of a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 35 °C (hold for 5 minutes), then ramp up to 80 °C at a rate of 2 °C/min.
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1.
-
-
Data Analysis: Identify the peaks corresponding to each isomer based on their retention times. The lower-boiling R-123 will typically elute first. Quantify the relative amounts of each isomer by integrating the peak areas.
Logical Workflow for Separation and Troubleshooting
The following diagram outlines the decision-making process for separating this compound from its isomers and troubleshooting common issues.
Caption: Workflow for the separation and troubleshooting of dichlorotrifluoroethane isomers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EP0317981A2 - Process for producing 1,1-dichloro-1,2,2,2-tetrafluoroethane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FR2759078A1 - Purification of chloro-tetra-fluoroethane by extractive distillation - Google Patents [patents.google.com]
- 7. US5094773A - Azeotropes of HF and process for the separation of HF via azeotropic distillation - Google Patents [patents.google.com]
- 8. separation of two isomers - Chromatography Forum [chromforum.org]
- 9. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of HCFC-123a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude HCFC-123a?
A1: The most significant impurity in HCFC-123a is often its isomer, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123).[1][2] During synthesis, other halogenated hydrocarbons, unreacted starting materials, and acidic byproducts like hydrogen chloride (HCl) can also be present.[3] Olefinic halocarbons are another class of impurities that can be particularly challenging to remove by standard distillation.[4]
Q2: Why is it difficult to separate HCFC-123a from its isomer, HCFC-123?
A2: The primary challenge in separating HCFC-123a from HCFC-123 lies in their very similar physical properties, including boiling points. This makes conventional fractional distillation an inefficient method for achieving high purity.[4] Chromatographic techniques or methods that chemically convert one isomer to another are often required for effective separation.[5][6]
Q3: What analytical methods are recommended for assessing the purity of HCFC-123a?
A3: The most common and effective method for analyzing the purity of HCFC-123a and quantifying its impurities is Gas Chromatography (GC).[7] A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides high sensitivity and selectivity for various halogenated compounds.[8][9] For quantitative analysis, it is crucial to use certified reference standards for all potential impurities to ensure accurate calibration.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers (HCFC-123a and HCFC-123) Using Distillation
Question: My fractional distillation is not effectively separating HCFC-123a from HCFC-123. What can I do?
Answer: Due to their close boiling points, separating these isomers by conventional distillation is often impractical. Consider the following alternative approaches:
-
Catalytic Isomer Conversion: One approach is to convert the HCFC-123a impurity into the more common HCFC-123, which may be easier to separate from other impurities or may be the desired product. A patented process describes reacting the isomer mixture with anhydrous hydrogen fluoride (B91410) (HF) over a fluorination catalyst, which selectively converts HCFC-123a to HCFC-123.[5]
-
Preparative Chromatography: Techniques like Centrifugal Partition Chromatography (CPC) are designed for separating compounds with similar physical properties and can be an effective alternative when distillation fails.[6]
Issue 2: Presence of Acidic Impurities After Synthesis
Question: My synthesized HCFC-123a contains acidic residues, likely HCl. How can I remove them?
Answer: Acidic impurities are common byproducts of halogen exchange reactions. A standard procedure to remove them involves a two-step washing process:
-
Water Wash: Transfer the crude product to a separation funnel and wash with deionized water to remove the bulk of water-soluble acids like HCl.
-
Alkali Wash: Follow the water wash with a wash using a dilute alkaline solution, such as 5% sodium bicarbonate or sodium hydroxide.[3] This will neutralize any remaining acidic traces. Ensure to vent the separation funnel frequently, as neutralization can generate CO2 gas.
-
Drying: After washing, the organic layer must be thoroughly dried using an appropriate drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before any final distillation or analysis.
Issue 3: Detecting and Removing Olefinic Impurities
Question: My GC-MS analysis shows the presence of unsaturated halocarbons (olefins). How can I remove them?
Answer: Olefinic impurities can be difficult to remove by distillation alone.[4] A chemical treatment can be effective:
-
Oxidative Scrubber: A process for purifying the isomer HCFC-123 involves treating the crude liquid with an aqueous alkaline metal permanganate (B83412) solution. This method oxidizes the olefinic compounds, making them easier to separate. A similar approach could be adapted for HCFC-123a.
Quantitative Data
Table 1: Common Impurities in Commercial HCFC-123 (Isomer of HCFC-123a)
| Impurity | Concentration Range | Citation |
| HCFC-123a | 0.33% - <13% v/v | |
| HCFC-123b | ~0.04% | [10] |
| CFC-113 | 39 ppm - 1400 ppm | [11] |
| CFC-114 | <2 ppm - 222 ppm | [11] |
| Total Unsaturates | ~20 ppm | [10] |
| Water | <10 ppm | [10] |
| HCl | <0.1% | [10] |
Experimental Protocols
Protocol 1: General Purification by Washing and Distillation
This protocol outlines a general procedure for the initial purification of crude HCFC-123a after synthesis.
-
Acid Removal: The crude product is first washed with water and then with a dilute alkali solution (e.g., 5% NaHCO₃) in a separation funnel to remove acidic byproducts.[3]
-
Drying: The organic phase is separated and dried over a suitable drying agent (e.g., anhydrous Na₂SO₄).
-
Filtration: The drying agent is removed by filtration.
-
Fractional Distillation: The dried, crude product is subjected to fractional distillation to separate it from lower- and higher-boiling impurities. Purity of the fractions should be monitored by GC analysis.
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
-
Sample Preparation: Prepare a dilute solution of the HCFC-123a sample in a suitable volatile solvent (e.g., dichloromethane).
-
Instrument Setup:
-
Column: Use a capillary column suitable for separating volatile halogenated hydrocarbons (e.g., a DB-624 or similar).
-
Injector: Set to a temperature of ~200°C in split mode.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 220°C) to elute all components.
-
Detector (FID): Set to a temperature of ~250°C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Identify and quantify peaks by comparing their retention times and areas with those of known reference standards. The desorption efficiency from any collection media should be determined, which is typically high (e.g., 99%).[7]
Visualizations
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN110536879B - Process for the manufacture of HCFC-123 and/or HCFC-122 - Google Patents [patents.google.com]
- 4. EP0881201A1 - Process for preparing HCFC-123 - Google Patents [patents.google.com]
- 5. US5773671A - Process for purifying 1,1-dichloro-2,2,2-trifluoroethane and 1-chloro-1,2,2,2-tetrafluoroethane - Google Patents [patents.google.com]
- 6. hub.rotachrom.com [hub.rotachrom.com]
- 7. Development of a sampling and analytical method for 2,2-dichloro-1,1,1-trifluoroethane in workplace air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC Conditions for Dichlorotrifluoroethane Isomer Separation
Welcome to our dedicated technical support center for the gas chromatographic (GC) analysis of dichlorotrifluoroethane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating dichlorotrifluoroethane isomers by gas chromatography?
The main challenge in separating dichlorotrifluoroethane isomers, such as 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) and 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a), lies in their similar physicochemical properties. Isomers often have very close boiling points and polarities, making their separation by conventional GC methods difficult. Achieving baseline resolution is critical for accurate quantification and identification.
Q2: Which type of GC column (stationary phase) is most suitable for separating dichlorotrifluoroethane isomers?
The choice of the stationary phase is critical for the successful separation of isomers. For halogenated hydrocarbons like dichlorotrifluoroethane, the selection should be based on achieving sufficient selectivity to differentiate between the closely related structures.
-
Mid-polarity columns are often a good starting point. Phases containing phenyl and/or cyanopropyl functional groups can provide different selectivity based on dipole-dipole interactions and polarizability.
-
Specialized isomer columns , such as those with liquid crystalline stationary phases, have shown high selectivity for positional isomers and could be a powerful option if standard columns fail to provide adequate separation.[1][2]
-
Chiral columns with cyclodextrin-based stationary phases may be necessary if enantiomeric separation of chiral isomers is required.[3][4][5][6]
Q3: What is a good starting point for the oven temperature program?
A temperature program is generally recommended over an isothermal method for separating compounds with different boiling points. A good starting point for method development would be:
-
Low Initial Temperature: Start at a low oven temperature (e.g., 40-60 °C) to ensure good trapping of the volatile isomers at the head of the column.
-
Slow Ramp Rate: Employ a slow temperature ramp (e.g., 2-5 °C/min) to allow for sufficient interaction with the stationary phase, which is crucial for separating closely eluting isomers.
-
Final Hold: Include a final hold at a higher temperature to ensure that all components have eluted from the column.
The optimal temperature program will depend on the specific column and isomers being analyzed and will require empirical optimization.
Q4: Which detector is most appropriate for the analysis of dichlorotrifluoroethane isomers?
-
Flame Ionization Detector (FID): FID is a robust and widely used detector for organic compounds. A GC-FID method adapted from NIOSH analytical method No. 1020 has been mentioned for the analysis of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123).
-
Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds and can provide lower detection limits than FID for these analytes.
-
Mass Spectrometer (MS): An MS detector offers the highest level of confidence in compound identification through mass spectral data. It can also be used in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the GC analysis of dichlorotrifluoroethane isomers.
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution / Co-elution of Isomer Peaks | Inappropriate stationary phase. | Select a column with a different selectivity. Consider a mid-polarity or specialized isomer column. |
| Sub-optimal temperature program. | Optimize the temperature program. Try a lower starting temperature and a slower ramp rate. | |
| Carrier gas flow rate is too high or too low. | Optimize the carrier gas flow rate to achieve the best efficiency for your column dimensions. | |
| Column overloading. | Reduce the injection volume or dilute the sample. | |
| Peak Tailing | Active sites in the injector liner or on the column. | Use a deactivated liner and a high-quality, inert GC column. Perform inlet maintenance (replace liner, septum, and seal). |
| Column contamination. | Bake out the column at a high temperature (within its specified limit). If tailing persists, trim the first few centimeters of the column or replace it. | |
| Improper column installation. | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. | |
| Peak Fronting | Column overloading. | Reduce the injection volume or use a higher split ratio. |
| Incompatible solvent. | Ensure the sample is dissolved in a solvent that is compatible with the stationary phase. | |
| Ghost Peaks | Contamination in the carrier gas, injector, or sample. | Use high-purity carrier gas with appropriate traps. Clean the injector and autosampler syringe. Run a blank solvent injection to identify the source of contamination. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | |
| Irreproducible Retention Times | Fluctuations in oven temperature or carrier gas flow rate. | Ensure the GC oven is properly calibrated and that the carrier gas flow is stable. Use a gas flow meter to verify the flow rate.[7] |
| Leaks in the system. | Perform a leak check of the entire system, paying close attention to the injector septum, column fittings, and gas line connections. |
Data Presentation: Recommended GC Columns and Starting Conditions
The following table summarizes recommended GC columns and general starting conditions for the separation of dichlorotrifluoroethane isomers. These are intended as starting points for method development and will likely require further optimization.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | 14% Cyanopropylphenyl-Methylpolysiloxane | Polyethylene Glycol (WAX) |
| Typical Commercial Name | DB-5, HP-5ms, Rxi-5ms | DB-1701, Rtx-1701 | DB-WAX, HP-INNOWax |
| Polarity | Low to Mid | Mid | Polar |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Helium or Hydrogen |
| Initial Oven Temperature | 40 °C | 50 °C | 60 °C |
| Temperature Program | Hold at 40°C for 2 min, then ramp at 3°C/min to 150°C | Hold at 50°C for 2 min, then ramp at 5°C/min to 180°C | Hold at 60°C for 1 min, then ramp at 8°C/min to 200°C |
| Injector Temperature | 200 °C | 220 °C | 240 °C |
| Detector | FID, ECD, or MS | FID, ECD, or MS | FID or MS |
| Detector Temperature | 250 °C (FID/ECD), MS Transfer Line: 230 °C | 250 °C (FID/ECD), MS Transfer Line: 230 °C | 250 °C (FID), MS Transfer Line: 240 °C |
Experimental Protocols
General GC Method for Dichlorotrifluoroethane Isomer Analysis
This protocol provides a general starting point for the analysis of dichlorotrifluoroethane isomers. Optimization will be required based on the specific isomers of interest and the available instrumentation.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable detector (FID, ECD, or MS).
-
Column: A mid-polarity capillary column, such as a 5% Phenyl-Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 3 °C/min to 150 °C, and hold for 5 minutes.
-
Detector Temperature: FID/ECD: 250 °C; MS Transfer Line: 230 °C, Ion Source: 200 °C.
2. Sample Preparation:
-
Prepare a standard solution of the dichlorotrifluoroethane isomer mixture in a volatile solvent such as methanol (B129727) or hexane (B92381) at a concentration of approximately 100 µg/mL.
-
For unknown samples, dilute in the same solvent to fall within the calibration range.
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample using a split injection with a split ratio of 50:1.
-
Acquire the chromatogram and identify the peaks based on their retention times compared to a known standard.
-
For quantitative analysis, generate a calibration curve using a series of standards of known concentrations.
Visualizations
References
Technical Support Center: Analysis of 1,2-Dichloro-1,1,2-trifluoroethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a). Our goal is to help you improve your detection limits and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for detecting this compound?
A1: The most common and effective technique for the analysis of volatile halogenated compounds like this compound is Gas Chromatography (GC) coupled with a sensitive detector. The two most suitable detectors are a Mass Spectrometer (MS) or an Electron Capture Detector (ECD), with GC-MS being preferred for its high selectivity and ability to confirm the analyte's identity.[1][2]
Q2: How can I improve the detection limit for my analysis?
A2: To improve detection limits, you should focus on two main areas: sample pre-concentration and instrument optimization.
-
Sample Pre-concentration:
-
Purge and Trap (P&T): This technique is ideal for aqueous and air samples. It involves purging the volatile analytes from the sample matrix with an inert gas and trapping them on a sorbent material. The trap is then heated to release the concentrated analytes into the GC system.[3][4]
-
Large Volume Injection (LVI): By injecting a larger volume of your sample extract (e.g., hundreds of microliters instead of 1-2 µL), you can significantly increase the mass of the analyte reaching the detector, thereby lowering your detection limit.[5][6][7] This requires a specialized injector, such as a Programmed Temperature Vaporization (PTV) inlet.[8]
-
-
Instrument Optimization:
-
Use an Electron Capture Detector (ECD): ECDs are highly sensitive to halogenated compounds and can provide very low detection limits.[9][10]
-
Use a Mass Spectrometer in Selected Ion Monitoring (SIM) Mode: Instead of scanning for all ions, SIM mode focuses the detector on a few characteristic ions of this compound. This dramatically reduces noise and increases the signal-to-noise ratio, leading to lower detection limits.[11][12][13]
-
Q3: What are the characteristic mass-to-charge ratios (m/z) I should monitor for this compound in SIM mode?
A3: While the mass spectrum of this compound is not as readily available in public databases as more common compounds, based on its structure (CHClF-CClF2), characteristic fragments would arise from the loss of chlorine and fluorine atoms. Likely ions to monitor would include the molecular ion (if present) and major fragment ions. A good starting point would be to run a full scan analysis of a standard to identify the most abundant and specific fragment ions to use for your SIM method.
Q4: Can I analyze this compound in different sample matrices?
A4: Yes, with the appropriate sample preparation, you can analyze this compound in various matrices.
-
Air: Active sampling onto sorbent tubes followed by thermal desorption, or collection in canisters.
-
Soil and other solids: Headspace analysis or extraction with a suitable solvent followed by GC analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No peak or very low signal | Inefficient sample extraction or pre-concentration. | Optimize your purge and trap parameters (purge time, flow rate, trap material).[3] Consider using Large Volume Injection if you are analyzing a liquid extract.[6][16] |
| Leak in the GC-MS system. | Check for leaks at the injector, column fittings, and MS interface using an electronic leak detector. Leaks can decrease sensitivity.[17] | |
| MS source is dirty. | A contaminated ion source will result in poor sensitivity. Perform routine source cleaning as recommended by the instrument manufacturer.[18] | |
| Poor peak shape (tailing) | Active sites in the GC system. | The analyte may be interacting with active sites in the inlet liner or the front of the GC column. Use a deactivated liner and trim a small portion of the column from the inlet side.[18][19] |
| Suboptimal GC oven temperature program. | A slow temperature ramp can lead to broader peaks. Ensure your initial oven temperature is low enough to focus the analytes at the head of the column. | |
| Poor peak shape (fronting) | Column overload. | Dilute your sample or standard. This is more common with highly concentrated samples.[20] |
| High baseline noise | Contaminated carrier gas or sample. | Ensure high-purity carrier gas and use gas traps to remove oxygen, moisture, and hydrocarbons.[21] Analyze a solvent blank to check for sample contamination. |
| Column bleed. | The column may be old or have been heated above its maximum temperature. Condition the column according to the manufacturer's instructions or replace it if necessary. Using a low-bleed MS-certified column is recommended.[21] | |
| Irreproducible results | Inconsistent injection volume. | Check the autosampler syringe for air bubbles or damage. Perform regular maintenance on the autosampler. |
| Sample degradation. | Ensure your samples and standards are stored correctly and are stable over the analysis period. | |
| Fluctuations in instrument conditions. | Verify that the oven temperature, gas flows, and detector parameters are stable throughout the analytical sequence. |
Expected Detection Limits
While specific method detection limits (MDLs) for this compound are not widely published, the following table provides an estimate of the detection limits that can be achieved for similar volatile halogenated compounds using the described techniques. These values are for illustrative purposes and will vary based on the specific instrument, method, and sample matrix.
| Technique | Sample Matrix | Expected Detection Limit Range |
| GC-MS (Full Scan) | Air/Water | 0.1 - 10 ppb |
| GC-MS (SIM) | Air/Water | 0.01 - 1 ppb[12] |
| GC-ECD | Air/Water | 0.001 - 0.1 ppb[10] |
| Purge & Trap GC-MS (SIM) | Water | 1 - 100 ppt |
| Large Volume Injection GC-MS (SIM) | Solvent Extract | 1 - 100 pg/µL |
Detailed Experimental Protocol: Purge and Trap GC-MS (SIM Mode)
This protocol provides a general methodology for the trace-level analysis of this compound in water samples.
1. Sample Preparation and Pre-concentration (Purge and Trap)
-
Apparatus: Purge and trap concentrator system.
-
Sample Volume: 5 mL of the aqueous sample.
-
Purge Gas: Helium at 40 mL/min.
-
Purge Time: 11 minutes at ambient temperature.
-
Trap Material: A multi-sorbent trap (e.g., Carbopack B/Carboxen 1000/Carboxen 1001) is suitable for a wide range of volatile compounds.
-
Desorption: Heat the trap to 250°C and hold for 2 minutes, backflushing with carrier gas onto the GC column.
-
Bake: Heat the trap to 270°C for 8 minutes to remove any residual compounds.
2. Gas Chromatography - Mass Spectrometry (GC-MS)
-
GC Column: 30 m x 0.25 mm ID x 1.4 µm film thickness, 6% cyanopropylphenyl / 94% dimethyl polysiloxane phase (e.g., DB-624).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 120°C.
-
Ramp 2: 20°C/min to 220°C, hold for 2 minutes.
-
-
Inlet: Splitless mode, 220°C.
-
MS Transfer Line Temperature: 230°C.
-
MS Ion Source Temperature: 230°C.[22]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Note: Specific ions and dwell times must be determined by analyzing a standard of this compound in full scan mode first.
-
3. Calibration
-
Prepare a series of aqueous calibration standards from a certified stock solution.
-
Analyze the standards using the same purge and trap GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
4. Quality Control
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory control sample (a clean matrix spiked with a known concentration of the analyte) to verify the accuracy of the method.
-
Spike a duplicate sample with a known amount of analyte to assess matrix effects and recovery.
Visualizations
Caption: Experimental workflow for trace analysis.
Caption: Troubleshooting low signal issues.
References
- 1. Experimental Evaluation of an Analytical Method for Chlorofluorocarbons (CFCs) in Air and Water Using Gas Chromatography [kseeg.org]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. os.copernicus.org [os.copernicus.org]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. Large volume injection techniques in capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gerstel.com [gerstel.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 11. volatileanalysis.com [volatileanalysis.com]
- 12. easlab.com [easlab.com]
- 13. Technical documentation [docs.thermofisher.com]
- 14. USGS Groundwater Dating Lab [water.usgs.gov]
- 15. Comparison of purge and trap GC/MS and purgeable organic chloride analysis for monitoring volatile chlorinated hydrocarbons [pubs.usgs.gov]
- 16. Large Volume Injections (LVI) for Gas Chromatography [glsciences.eu]
- 17. books.rsc.org [books.rsc.org]
- 18. youtube.com [youtube.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. benchchem.com [benchchem.com]
Navigating the Challenges of HCFC-123a in Experimental Research: A Technical Support Guide
For Immediate Release
Researchers, scientists, and drug development professionals employing 1-chloro-2,2,2-trifluoroethane (HCFC-123a) in their experimental setups now have a dedicated resource to address potential stability issues. This technical support center provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and safety of your research.
HCFC-123a, a hydrochlorofluorocarbon, can exhibit instability under certain experimental conditions, leading to degradation and the formation of undesirable byproducts. Understanding its reactivity with common laboratory materials and reagents is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using HCFC-123a in a laboratory setting?
A1: The main concerns are thermal decomposition and chemical reactivity. HCFC-123a can degrade under heat, and all fluorocarbons can decompose when exposed to flames or red-hot metal surfaces.[1] This decomposition can produce hazardous substances such as hydrogen fluoride (B91410) (HF), hydrogen chloride (HCl), phosgene, and carbonyl fluoride.[1][2] Additionally, HCFC-123a can react with certain materials and chemical reagents, compromising the experimental outcome.
Q2: What are the known decomposition products of HCFC-123a under thermal stress?
A2: Thermal decomposition of 1,1,2-trifluoro-1,2-dichloroethane (an isomer of HCFC-123a) in the presence of water vapor at high temperatures (973–1123 K) has been shown to produce a range of compounds.[3][4] These include trifluorochloroethylene, trifluoroethene, 1,2-difluorodichloroethylene, and chlorodifluoromethane, among others.[3][4] In the presence of moisture, decomposition products can also include hydrofluoric acid and carbon dioxide.[1]
Q3: Is HCFC-123a compatible with all common laboratory plastics and elastomers?
A3: No. HCFC-123, an isomer of HCFC-123a, is known to be a stronger solvent than some other chlorofluorocarbons and can be more aggressive toward certain plastics and elastomers.[5] For example, it is not compatible with neoprene-type elastomer materials.[5] It is essential to consult compatibility data before selecting materials for your experimental setup.
Troubleshooting Guide
Issue 1: Unexpected Reaction Products or Low Yield
Possible Cause: Decomposition of HCFC-123a due to incompatibility with reaction components or materials.
Troubleshooting Steps:
-
Material Compatibility Check: Verify that all materials in your experimental apparatus (e.g., tubing, seals, O-rings, reaction vessels) are compatible with HCFC-123a. Refer to the material compatibility tables below.
-
Reagent Incompatibility: Be cautious when using strong bases, strong reducing agents, or highly reactive organometallic compounds, as these may react with the C-Cl or C-F bonds of HCFC-123a.
-
Temperature Control: Ensure that the reaction temperature is well-controlled and does not exceed the thermal stability threshold of HCFC-123a, especially in the presence of catalysts or other reagents that might lower its decomposition temperature.
Issue 2: Corrosion or Degradation of Experimental Apparatus
Possible Cause: Formation of acidic byproducts from HCFC-123a degradation.
Troubleshooting Steps:
-
Moisture Control: Rigorously exclude moisture from your reaction setup. The presence of water can lead to the formation of corrosive acids (HF and HCl) upon thermal decomposition.[1]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and minimize the potential for side reactions.
-
Material Selection: Use corrosion-resistant materials for your reaction vessels and components. Glassware is generally a good choice, but ensure that any plastic or elastomeric components are resistant to both HCFC-123a and potential acidic byproducts.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause: Variable degradation of HCFC-123a between experimental runs.
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent experimental conditions, including temperature, pressure, reaction time, and reagent purity.
-
Purity of HCFC-123a: Use HCFC-123a of a known and consistent purity. Impurities could act as catalysts for decomposition.
-
Monitor for Degradation: If stability issues are suspected, consider incorporating an analytical step (e.g., GC-MS) to check for the presence of common decomposition products in your reaction mixture.
Data Presentation
Table 1: Thermal Decomposition Products of 1,1,2-trifluoro-1,2-dichloroethane
| Decomposition Product | Chemical Formula |
| Trifluorochloroethylene | C₂F₃Cl |
| Trifluoroethene | C₂F₃H |
| 1,2-Difluorodichloroethylene | C₂F₂Cl₂ |
| Chlorodifluoromethane | CF₂ClH |
| Pentafluorochloropropene | C₃F₅Cl |
| Tetrafluorodichloropropene | C₃F₄Cl₂ |
| Hexafluoro-1,3-butadiene | C₄F₆ |
| Hexafluorodichlorocyclobutane | C₄F₆Cl₂ |
| Hexafluorodichloro-3-butene | C₄F₆Cl₂ |
| Carbon Monoxide | CO |
Source: Adapted from a study on the thermal decomposition in a flow reactor in the presence of aqueous vapor.[3][4]
Table 2: Compatibility of HCFC-123 with Various Elastomers
| Elastomer | Linear Swell (%) | Weight Change (%) |
| After 2 Weeks at 21°C (70°F) | ||
| Neoprene W | 51 | 126 |
| Nordel® | 13 | 50 |
| Viton® A | 26 | 0 |
| After 2 Weeks at 121°C (250°F) | ||
| Neoprene W | 58 | 139 |
| Nordel® | 22 | 87 |
| Viton® A | 33 | -2 |
Note: Data is for HCFC-123, an isomer of HCFC-123a. This information should be used as a guideline, and specific testing with HCFC-123a is recommended.
Experimental Protocols
Protocol 1: General Handling and Storage of HCFC-123a in a Laboratory Setting
-
Storage: Store cylinders of HCFC-123a in a cool, well-ventilated area away from direct sunlight and heat sources.
-
Dispensing: Use a dedicated regulator and transfer lines made of compatible materials (e.g., stainless steel, PTFE).
-
Ventilation: Always handle HCFC-123a in a well-ventilated fume hood to avoid inhalation of vapors.
-
Material Compatibility: Before use, verify that all components of the experimental setup, including reaction vessels, tubing, and seals, are compatible with HCFC-123a. Avoid using incompatible materials such as neoprene.[5]
-
Waste Disposal: Dispose of residual HCFC-123a and any reaction byproducts in accordance with institutional and local environmental regulations.
Visualizations
Caption: A generalized workflow for experiments involving HCFC-123a, highlighting key stability checkpoints.
Caption: A simplified diagram illustrating the key factors leading to the decomposition of HCFC-123a.
References
- 1. 1,2-Dichloro-1,1,2-trifluoroethane | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Volume # 1(8), January - February 2000 — "The analysis of 1,1,2 - trifluoro - 1,2 - dichloroethane thermal decomposition process" [notes.fluorine1.ru]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. open.alberta.ca [open.alberta.ca]
preventing decomposition of HCFC-123a during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123a) during analysis.
Frequently Asked Questions (FAQs)
Q1: What is HCFC-123a and why is its decomposition a concern during analysis?
A1: HCFC-123a, or 2,2-dichloro-1,1,1-trifluoroethane, is a hydrochlorofluorocarbon. During analysis, particularly by gas chromatography (GC), it can be susceptible to thermal and catalytic decomposition. This degradation can lead to inaccurate quantification, the appearance of ghost peaks, and damage to the analytical column. Furthermore, the decomposition of halogenated hydrocarbons can produce corrosive and toxic byproducts such as hydrogen chloride (HCl), hydrogen fluoride (B91410) (HF), and phosgene (B1210022) (COCl2).[1]
Q2: What are the primary causes of HCFC-123a decomposition during GC analysis?
A2: The primary causes of HCFC-123a decomposition during GC analysis include:
-
High Injector Temperature: Excessive heat in the GC inlet can induce thermal degradation.
-
Active Sites in the GC System: Active sites within the injector liner, on metal surfaces of the injector or transfer lines, or on the stationary phase of the column can catalyze decomposition.
-
Contaminated System: Residues from previous samples or impurities in the carrier gas can contribute to degradation.
-
Incompatible Column Phase: Certain stationary phases may be more reactive towards halogenated compounds.
Q3: What are the common decomposition products of HCFC-123a?
A3: Under high temperatures, HCFC-123a can decompose to form a variety of products. In the presence of oxygen (air), decomposition products can include hydrogen fluoride, hydrogen chloride, and phosgene.[1] In an inert atmosphere, as found in a GC carrier gas stream, thermal decomposition may yield other chlorinated and fluorinated compounds. Studies have shown that thermal decomposition of HCFC-123 at 300°C can produce CFC-113 and CFC-114.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of HCFC-123a.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: The HCFC-123a peak in the chromatogram is asymmetrical, with a pronounced tail or a leading edge.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Remedy |
| Active Sites in the System | Deactivated glass wool in the liner can have active sites. Use a liner with deactivated glass wool or a liner design that does not require glass wool. Consider using an inert-coated liner (e.g., UltiMetal Plus).[3] |
| Column Contamination | Bake out the column at its maximum recommended temperature for a short period. If tailing persists, trim the first 10-15 cm from the inlet of the column. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Column Phase | Ensure the stationary phase is suitable for halogenated hydrocarbons. Wax-based columns like DB-Wax or Stabilwax are often used.[1] |
Issue 2: Appearance of Ghost Peaks
-
Symptom: Unexpected peaks appear in the chromatogram, even during a blank run.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Remedy |
| Carryover from Previous Injections | Clean the injector port and replace the septum and liner. Run several blank solvent injections after analyzing high-concentration samples. |
| Decomposition of HCFC-123a in the Injector | This is a significant cause of ghost peaks. Lower the injector temperature in 10-20°C increments to find the optimal temperature that allows for efficient volatilization without causing degradation. |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used and that gas traps for moisture and oxygen are functioning correctly. |
| Septum Bleed | Use a high-quality, low-bleed septum and ensure the injector temperature does not exceed the septum's maximum operating temperature. |
Issue 3: Irreproducible Results (Varying Peak Areas)
-
Symptom: The peak area for HCFC-123a is not consistent across multiple injections of the same standard.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Remedy |
| Injector Temperature Fluctuations | Verify the stability of the injector temperature. Unstable temperatures can lead to variable rates of decomposition. |
| Leaks in the System | Check for leaks at the injector, detector, and column fittings using an electronic leak detector. |
| Sample Degradation in the Vial | Ensure samples are stored properly and analyzed within their stability period. |
| Inconsistent Injection Volume | Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent technique. |
Quantitative Data on HCFC-123a Stability
The stability of HCFC-123a is highly dependent on temperature and the materials it comes into contact with. Below is a summary of available data.
| Condition | Temperature (°C) | Duration | Decomposition (%) | Decomposition Products |
| Thermal Decomposition | 300 | 24 hours | < 1% | CFC-113, CFC-114 |
| High Temperature Exposure (e.g., open flame) | > 500 | - | Significant | HF, HCl, Phosgene |
It is crucial for researchers to perform their own stability studies under their specific analytical conditions to determine the optimal parameters.
Experimental Protocols
Recommended GC-FID Method for HCFC-123a Analysis
This method is adapted from NIOSH Method 1020 for similar halogenated hydrocarbons and serves as a starting point for method development.[1]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-Wax or Stabilwax fused silica (B1680970) capillary column (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen, high purity.
-
Temperatures:
-
Injector: Start with 150°C and optimize as needed to prevent decomposition. Do not exceed 250°C.
-
Detector (FID): 250°C - 300°C.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 4 minutes.
-
Ramp: 10°C/minute to 120°C.
-
Final Hold: Hold at 120°C for 2 minutes.
-
-
-
Flow Rates:
-
Carrier Gas: ~1-2 mL/min.
-
Hydrogen (FID): 30-40 mL/min.
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Air (FID): 300-400 mL/min.
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Injection:
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Volume: 1 µL.
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Mode: Split (e.g., 50:1 split ratio) to avoid column overload.
-
Protocol for Evaluating HCFC-123a Stability in the GC Inlet
-
Prepare a Standard: Prepare a known concentration of HCFC-123a in a suitable solvent (e.g., methanol).
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Set Initial GC Conditions: Use the recommended GC-FID method above with a low injector temperature (e.g., 150°C).
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Inject and Analyze: Inject the standard and record the peak area of HCFC-123a and any degradation peaks.
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Increase Injector Temperature: Increase the injector temperature by 20°C.
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Repeat Analysis: Inject the same standard and record the peak areas.
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Continue and Compare: Repeat steps 4 and 5 until a maximum desired temperature is reached (e.g., 250°C).
-
Data Analysis: Plot the peak area of HCFC-123a and the total area of any degradation peaks as a function of injector temperature. The optimal injector temperature will be the highest temperature that provides efficient peak shape without a significant decrease in the HCFC-123a peak area or a significant increase in degradation peak areas.
Visualizations
Caption: Thermal Decomposition Pathway of HCFC-123a.
Caption: Troubleshooting Workflow for HCFC-123a Analysis.
References
Technical Support Center: Troubleshooting Refrigerant Blends Containing R-123a
This technical support center is designed for researchers, scientists, and drug development professionals experimenting with refrigerant blends containing Dichlorotrifluoroethane (R-123a). It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
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Frequently Asked Questions (FAQs)
Q1: What is R-123a and why is it used in refrigerant blends?
A1: R-123a, or 2,2-dichloro-1,1,1-trifluoroethane, is a hydrochlorofluorocarbon (HCFC) refrigerant. It is known for its low operating pressures and was historically used as a replacement for CFC-11 in low-pressure centrifugal chillers. In experimental blends, it might be investigated for its specific thermodynamic properties, such as its boiling point and heat of vaporization, to achieve desired performance characteristics in specialized cooling applications.
Q2: What are the primary safety concerns when working with R-123a blends?
A2: R-123a has a B1 safety classification, indicating lower toxicity but it is still a hazardous substance. Key safety concerns include:
-
Inhalation: Overexposure to R-123a vapors can cause dizziness, loss of concentration, and at high levels, central nervous system depression and cardiac arrhythmia.
-
Asphyxiation: As R-123a vapor is denser than air, it can displace oxygen in enclosed spaces, leading to a risk of suffocation.
-
Thermal Decomposition: Exposure to high temperatures from open flames or heaters can cause R-123a to decompose into toxic and corrosive compounds like hydrogen chloride and hydrogen fluoride.
-
Material Compatibility: R-123a can be more aggressive towards certain elastomers and plastics than other refrigerants, potentially causing leaks or equipment failure.
Always work in a well-ventilated area, use appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) before handling.
Q3: What is "fractionation" and how does it affect my R-123a blend experiment?
A3: Fractionation is a phenomenon that occurs in zeotropic refrigerant blends (blends of refrigerants with different boiling points). When a leak occurs, the component with the higher vapor pressure (lower boiling point) will leak out at a faster rate. This changes the composition of the remaining refrigerant blend, which can lead to:
-
Reduced cooling capacity and efficiency.
-
Increased operating pressures.
-
Inaccurate experimental data.
It is crucial to charge and discharge zeotropic blends in their liquid phase to prevent fractionation.
Q4: Can I "top off" a system with an R-123a blend if I have a minor leak?
A4: It is generally not recommended to top off a system with a zeotropic refrigerant blend after a leak. Due to fractionation, the remaining refrigerant composition is unknown. Adding fresh blend will not restore the original composition. The proper procedure is to locate and repair the leak, evacuate the entire remaining charge, and recharge with a fresh, virgin refrigerant blend.
Q5: What type of lubricating oil is compatible with R-123a blends?
A5: The appropriate lubricant depends on the other components in the blend. R-123 itself has been used with mineral oil and alkylbenzene lubricants. However, if blended with hydrofluorocarbons (HFCs), a polyolester (POE) oil may be required. Always consult the blend manufacturer's guidelines for lubricant compatibility to ensure proper compressor lubrication and system reliability.
Troubleshooting Guides
**Issue 1: Higher
Technical Support Center: Managing Impurities in 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial grades of HCFC-123?
A1: Commercially available 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) can contain various impurities depending on the manufacturing process and storage conditions. Common impurities are often other chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1] Additionally, degradation can lead to the formation of acidic substances.[2]
Q2: How can the purity of HCFC-123 be determined?
A2: The purity of HCFC-123 is typically assessed using gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).[3][4] These methods allow for the separation and quantification of volatile impurities.
Q3: What is the impact of impurities on experiments where HCFC-123 is used as a solvent or reagent?
A3: The impact of impurities can be significant and varies depending on the nature of the experiment. For instance:
-
Reactive Impurities: Acidic impurities, such as trifluoroacetic acid, can alter reaction conditions, catalyze side reactions, or degrade sensitive reagents.[2]
-
Interfering Substances: Other halogenated hydrocarbons can interfere with analytical measurements or compete in reactions, leading to inaccurate results or the formation of unwanted byproducts.
-
Physical Property Alteration: Impurities can change the physical properties of the solvent, such as its boiling point and density, which can affect reaction kinetics and product isolation.
Q4: What are the signs of HCFC-123 degradation?
A4: Degradation of HCFC-123 can be indicated by a change in its physical properties or the presence of a faint, sweet odor.[5] Upon heating, it can decompose to produce toxic fumes of phosgene, hydrogen fluoride, and hydrogen chloride.[1][5] The primary atmospheric breakdown product is trifluoroacetic acid.[6]
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
-
Possible Cause: Impurities in the HCFC-123 solvent may be reacting with your starting materials or intermediates.
-
Troubleshooting Steps:
-
Analyze the Solvent: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities in your batch of HCFC-123.
-
Purify the Solvent: If significant impurities are detected, purify the HCFC-123 using an appropriate method such as distillation.
-
Run a Control Experiment: Perform the reaction with a newly purchased, high-purity grade of HCFC-123 to see if the side products are eliminated.
-
Issue 2: Inconsistent Reaction Rates or Yields
-
Possible Cause: Variability in the impurity profile between different batches of HCFC-123 could be affecting the reaction kinetics.
-
Troubleshooting Steps:
-
Standardize the Solvent Source: Use HCFC-123 from a single, reputable supplier and preferably from the same lot number for a series of experiments.
-
Pre-treat the Solvent: Before use, consider passing the HCFC-123 through a column of activated neutral alumina (B75360) or a similar adsorbent to remove acidic impurities and moisture.
-
Monitor Key Parameters: Carefully monitor reaction temperature and pressure, as impurities can alter the solvent's boiling point.
-
Data Presentation
Table 1: Common Impurities in HCFC-123 Samples
| Impurity | Sample 1 (ppm) | Sample 2 (ppm) | Sample 3 (ppm) | Sample 4 (ppm) | Sample 5 (ppm) |
| CFC-11 | 40 | <30 | - | - | <30 |
| CFC-12 | <5 | 15 | - | - | - |
| CFC-113 (includes HCFC-123b) | 1400 | 350 | 179 | 270 | 39 |
| CFC-114 | 8 | 222 | 12 | 38 | <2 |
| CFC-114b1 | 25 | 505 | - | - | 57 |
| CFC-216 | 80 | 183 | 46 | - | 92 |
| CFC-1112a | <4 | <4 | - | 16 | <2 |
| CFC-1113 | - | - | - | 10 | - |
Data sourced from PubChem.[1]
Experimental Protocols
Protocol 1: Analysis of HCFC-123 Purity by Gas Chromatography (GC)
This protocol outlines a general procedure for determining the purity of HCFC-123 and identifying volatile impurities.
-
Objective: To separate and quantify volatile components in a sample of HCFC-123.
-
Instrumentation:
-
Gas Chromatograph (GC)
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column suitable for separating volatile halogenated hydrocarbons (e.g., PoraBOND Q or a cyanopropylphenyl methylpolysiloxane-based column).[7]
-
-
Procedure:
-
Sample Preparation: Dilute the HCFC-123 sample in a suitable volatile solvent (e.g., dichloromethane) if necessary.[3]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Chromatographic Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 200 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components. The exact program will depend on the specific column and expected impurities.
-
Carrier Gas: Use an inert gas such as helium or nitrogen at a constant flow rate.
-
-
Detection: The separated components are detected by the FID or MS.
-
Data Analysis: Identify impurities by comparing their retention times to those of known standards. Quantify the impurities by integrating the peak areas and comparing them to a calibration curve.
-
Protocol 2: Purification of HCFC-123 by Distillation
This protocol describes a general method for purifying HCFC-123 from less volatile or more volatile impurities.
-
Objective: To increase the purity of HCFC-123 by separating it from contaminants with different boiling points.
-
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
-
-
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Fill the distillation flask no more than two-thirds full with the impure HCFC-123. Add boiling chips to ensure smooth boiling.
-
Distillation:
-
Gently heat the distillation flask using the heating mantle.
-
Monitor the temperature at the top of the fractionating column.
-
Collect the fraction that distills at or very near the boiling point of pure HCFC-123 (27.8 °C).
-
Discard the initial fraction (forerun), which may contain more volatile impurities, and the final fraction (residue), which will contain less volatile impurities.
-
-
Storage: Store the purified HCFC-123 in a clean, dry, tightly sealed container, protected from light.
-
Visualizations
References
- 1. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Development of a sampling and analytical method for 2,2-dichloro-1,1,1-trifluoroethane in workplace air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Page loading... [guidechem.com]
- 6. 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE (HCFC-123) [inchem.org]
- 7. pnnl.gov [pnnl.gov]
Technical Support Center: HCFC-123a Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for the analysis of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a).
Frequently Asked Questions (FAQs)
Q1: What is the difference between HCFC-123 and HCFC-123a?
A1: HCFC-123 and HCFC-123a are isomers, meaning they have the same chemical formula (C₂HCl₂F₃) but different structural arrangements. HCFC-123 is 2,2-dichloro-1,1,1-trifluoroethane, while HCFC-123a is this compound. It is crucial to use the correct isomer for calibration and identification, as they will have different retention times in a chromatographic separation.
Q2: Where can I obtain certified calibration standards for HCFC-123a?
A2: Certified calibration standards for HCFC-123a can be sourced from specialty gas suppliers who provide refrigerant gas mixtures and other certified reference materials. While HCFC-123 is more common, suppliers can often prepare custom standards of HCFC-123a upon request.
Q3: What is the recommended analytical technique for HCFC-123a analysis?
A3: The recommended analytical technique for the sensitive and specific determination of HCFC-123a is Gas Chromatography with Mass Spectrometry (GC-MS). Gas Chromatography with an Electron Capture Detector (GC-ECD) is also a highly sensitive option for halogenated compounds. For higher concentrations, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be used.
Q4: How should I prepare my calibration standards?
A4: Calibration standards are typically prepared by diluting a certified gas standard with a high-purity inert gas (e.g., nitrogen or helium) in a sample bag or canister. For liquid samples, a stock solution can be prepared in a suitable solvent (e.g., methanol (B129727) or dichloromethane) and then serially diluted.
Q5: What are the key considerations for sample collection of airborne HCFC-123a?
A5: For airborne HCFC-123a, samples can be collected using stainless steel canisters (as in USEPA Method IP-1A) or by drawing air through a solid sorbent tube, such as one containing activated charcoal.[1] If using sorbent tubes, a thermal or solvent desorption step is required before analysis.
Experimental Protocols
Analysis of HCFC-123a in Air by GC-MS
This protocol provides a general methodology for the analysis of HCFC-123a in air samples collected in stainless steel canisters.
1. Sample Collection and Preparation:
-
Collect air samples in evacuated, passivated stainless steel canisters.
-
For calibration, prepare a series of standards by injecting known amounts of a certified HCFC-123a gas standard into canisters filled with purified nitrogen or air.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 1.0 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 35°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes.
-
-
Injector: Split/splitless injector at 200°C. For trace analysis, use splitless mode.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for HCFC-123a should be determined from a standard spectrum.
-
3. Calibration:
-
Analyze the prepared calibration standards to generate a calibration curve.
-
Plot the peak area of a characteristic ion versus the concentration of HCFC-123a.
-
A linear regression with a correlation coefficient (r²) of >0.995 is desirable.
4. Data Analysis:
-
Identify HCFC-123a in samples by comparing the retention time and mass spectrum to that of a known standard.
-
Quantify the concentration of HCFC-123a in the samples using the generated calibration curve.
Quantitative Data Summary
The following table provides typical quantitative parameters for the analysis of HCFC-123a by GC-MS. These values are illustrative and should be experimentally determined for your specific instrumentation and method.
| Parameter | Typical Value | Notes |
| Calibration Range | 0.1 - 20 ppb (v/v) | For air analysis. May vary based on sample introduction volume. |
| Limit of Detection (LOD) | 0.05 ppb (v/v) | Instrument-dependent. Calculated as 3x the standard deviation of the blank. |
| Limit of Quantitation (LOQ) | 0.15 ppb (v/v) | Typically 10x the standard deviation of the blank. |
| Precision (RSD%) | < 15% | Relative Standard Deviation for replicate measurements of a mid-range standard. |
| Accuracy (Recovery %) | 80 - 120% | Determined from the analysis of a certified reference material or spiked sample. |
| Correlation Coefficient (r²) | > 0.995 | For the linear regression of the calibration curve. |
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: My HCFC-123a peak is tailing. What could be the cause?
-
Answer:
-
Active Sites in the Inlet or Column: Halogenated compounds can interact with active sites. Consider using a deactivated inlet liner and a high-quality, low-bleed GC column.
-
Column Contamination: Bake out the column at the maximum recommended temperature. If the problem persists, trim the first few centimeters from the front of the column.
-
Improper Flow Rate: Optimize the carrier gas flow rate for your column dimensions.
-
Issue: Low Sensitivity/Poor Signal-to-Noise
-
Question: I am not getting a strong signal for my HCFC-123a standards. How can I improve sensitivity?
-
Answer:
-
Check for Leaks: Air leaks in the GC-MS system can significantly reduce sensitivity. Perform a leak check, especially around the injector and column fittings.
-
Clean the MS Ion Source: A dirty ion source is a common cause of low sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
-
Increase Sample Volume: If using a splitless injection, ensure the split valve is closed for an appropriate amount of time (e.g., 0.5-1 min) to transfer more of the sample onto the column.
-
Switch to SIM Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) mode instead of full scan to increase dwell time on the ions of interest, which enhances sensitivity.
-
Issue: Calibration Curve Fails to Meet Linearity Criteria
-
Question: My calibration curve for HCFC-123a is not linear (r² < 0.995). What should I do?
-
Answer:
-
Check Standard Preparation: Ensure that your serial dilutions are accurate and that there are no errors in the calculation of concentrations.
-
Detector Saturation: At high concentrations, the detector may become saturated, leading to a non-linear response. Reduce the concentration of your highest calibration standard or decrease the injection volume.
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Adsorption/Degradation: HCFC-123a may be adsorbing to surfaces in your sample introduction system or standards may be degrading. Ensure sample pathways are inert and that standards are fresh.
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Narrow the Calibration Range: If linearity is poor over a wide range, try calibrating over a narrower range that brackets the expected sample concentrations.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for HCFC-123a analysis.
References
Technical Support Center: Analysis of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the environmental analysis of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's analytical signal by the co-eluting components of the sample matrix. In the analysis of this compound, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1][2] For instance, complex environmental samples such as soil, water, or air can contain various organic and inorganic substances that interfere with the ionization process in mass spectrometry or the response of other detectors.[3][4]
Q2: What are the common signs of matrix effects in my chromatograms when analyzing for this compound?
A2: Common indicators of matrix effects include:
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Poor peak shape: Tailing or fronting of the analyte peak.[5]
-
Inconsistent retention times: Shifting retention times between standards and real samples.
-
Poor reproducibility: High variability in analyte response across replicate injections of the same sample.
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Low recovery: Consistently low recovery of spiked analyte in matrix samples compared to clean solvent.
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Signal suppression or enhancement: A noticeable decrease or increase in the analyte signal in the presence of the sample matrix.[1]
Q3: Which analytical techniques are most susceptible to matrix effects for volatile compounds like this compound?
A3: Techniques that involve an ionization source, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly prone to matrix effects.[1] While GC with detectors like Flame Ionization Detector (FID) can also be affected, the interference is often more pronounced in MS-based methods due to the influence of co-eluting compounds on the ionization efficiency of the target analyte.[1][6]
Q4: Can sample preparation help in mitigating matrix effects?
A4: Yes, appropriate sample preparation is a crucial step in minimizing matrix effects.[7][8] Techniques such as purge-and-trap for water samples, headspace analysis for solids and liquids, and solid-phase microextraction (SPME) can help to isolate this compound from the complex sample matrix before analysis.[9][10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Possible Cause: Active sites in the GC inlet or column, or contamination from the sample matrix.[5]
-
Troubleshooting Steps:
-
Inlet Maintenance: Replace the liner and septum. Use a liner with glass wool if your sample is dirty to trap non-volatile residues.
-
Column Maintenance: Trim the first 15-30 cm of the analytical column to remove accumulated non-volatile matrix components.[5]
-
Optimize Injection Parameters: Ensure the injection temperature is appropriate for the volatilization of this compound without causing degradation of matrix components.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Matrix-induced changes in the chromatographic system or improper sample preparation leading to column overload.
-
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components.[3][11]
-
Improve Sample Cleanup: Implement more rigorous cleanup steps in your sample preparation protocol to remove interfering compounds.[7]
-
Check for Leaks: Ensure there are no leaks in the GC system that could affect pressure and flow stability.
-
Issue 3: Low Analyte Recovery in Spiked Samples
-
Possible Cause: Signal suppression due to co-eluting matrix components.[1]
-
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.[11][12]
-
Use of Internal Standards: Employ a suitable internal standard (a deuterated analog of the analyte is ideal) that is affected by the matrix in a similar way to this compound.[3][11]
-
Modify Chromatographic Conditions: Adjust the GC temperature program to better separate the analyte from interfering matrix components.
-
Experimental Protocols
Protocol 1: Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) for this compound in Water Samples
This method is based on established EPA methodologies for volatile organic compounds in water.[13]
-
Sample Collection: Collect water samples in 40 mL VOA vials with zero headspace.
-
Sample Preparation:
-
Add a surrogate standard to each sample.
-
Place a 5-25 mL aliquot of the sample into the purging vessel.
-
-
Purge and Trap:
-
Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.
-
The volatile compounds are trapped on a sorbent trap (e.g., Tenax/silica gel/charcoal).
-
-
Desorption and Analysis:
-
Heat the trap to desorb the trapped compounds onto the GC column.
-
Analyze using a GC-MS system with a suitable capillary column (e.g., DB-624).
-
-
Quality Control:
-
Analyze a method blank, a laboratory control sample, and a matrix spike/matrix spike duplicate with each batch of samples.
-
Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) for this compound in Soil and Sediment Samples
-
Sample Preparation:
-
Weigh 5-10 g of the soil or sediment sample into a headspace vial.
-
Add a known amount of internal standard and a matrix modifying solution (e.g., sodium sulfate (B86663) solution).
-
Seal the vial immediately.
-
-
Incubation:
-
Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
-
-
Injection and Analysis:
-
A heated gas-tight syringe injects a known volume of the headspace into the GC-MS.
-
Separate the compounds on a suitable capillary column and detect using the mass spectrometer.
-
-
Calibration:
-
Prepare calibration standards in a clean sand or soil matrix and treat them in the same manner as the samples.
-
Data Presentation
Table 1: Common GC-MS Parameters for this compound Analysis
| Parameter | Typical Value |
| GC Column | 60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624) |
| Oven Program | 40°C (hold 5 min), ramp to 200°C at 10°C/min |
| Inlet Temperature | 200°C |
| Carrier Gas | Helium at 1.2 mL/min |
| Injection Mode | Splitless |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 35-300 amu |
| Quantifier Ion | To be determined by standard analysis |
| Qualifier Ions | To be determined by standard analysis |
Note: These are typical starting parameters and may require optimization for specific instruments and matrices.
Visualizations
Caption: Experimental workflow for the analysis of this compound in environmental samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. env.go.jp [env.go.jp]
- 11. anachem-manual.netlify.app [anachem-manual.netlify.app]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Technical Support Center: Optimization of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and scientists in optimizing the synthesis yield of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a).
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for this compound (HCFC-123a)?
A1: The predominant synthesis method is the gas-phase catalytic reaction of tetrachloroethylene (B127269) (C₂Cl₄) with anhydrous hydrofluoric acid (HF).[1] This process is typically continuous, allowing for the recycling of unreacted starting materials and certain by-products, which offers significant economic advantages.[1]
Q2: What type of catalyst is most effective for this synthesis?
A2: A highly effective catalyst consists of a trivalent chromium salt, such as chromium chloride (CrCl₃), supported on aluminium fluoride (B91410) (AlF₃).[1] The physical properties of the AlF₃ support are critical; a specific surface area of at least 25 m²/g is recommended to achieve high yields.[1] The catalyst is typically prepared by impregnating the AlF₃ support with an aqueous solution of the chromium salt, followed by drying and calcination.[1][2]
Q3: What are the key reaction parameters that influence synthesis yield and selectivity?
A3: The primary parameters to control are reaction temperature and the contact time of the reagents in the reactor. The reaction is preferably conducted at a temperature ranging from 220°C to 280°C, with optimal performance often observed between 240°C and 250°C.[1] The ideal contact time for the reagents is between 5 and 30 seconds, with a particular preference for 10 to 20 seconds.[1]
Q4: What are the common by-products, and can they be managed?
A4: Common by-products include isomers of dichlorotrifluoroethane (such as CF₃-CHCl₂, HCFC-123), intermediates like CCl₂=CClF and CClF₂-CHCl₂, and other chlorinated/fluorinated species.[1] A significant advantage of this process is that many of these by-products, along with unreacted tetrachloroethylene, can be recycled back into the reactor to improve overall process efficiency.[1] However, the formation of toxic or difficult-to-separate olefinic impurities can also occur and must be minimized.[3]
Troubleshooting Guide
Problem: Low Conversion of Tetrachloroethylene
Q: My conversion rate of tetrachloroethylene is significantly lower than expected. What are the potential causes and solutions?
A: Low conversion can stem from several factors related to reaction conditions and catalyst health.
-
Sub-optimal Temperature: The reaction is highly temperature-dependent. A temperature below the optimal range (220-280°C) will result in lower reaction rates.
-
Solution: Gradually increase the reactor temperature in increments of 5-10°C, ensuring it does not exceed 280°C to avoid promoting side reactions.[1]
-
-
Improper Contact Time: If the reagents do not spend enough time in contact with the catalyst, the reaction will not proceed to completion.
-
Solution: Verify the flow rates of your tetrachloroethylene and HF feeds. Adjust the flow rates to achieve a contact time within the 10-20 second range.[1]
-
-
Catalyst Deactivation: The catalyst may lose activity over time due to coking or poisoning.
-
Solution: Regenerate the catalyst. A common procedure involves calcining the catalyst at high temperatures (e.g., 400°C) under a nitrogen flow, followed by fluorination with anhydrous HF.[2]
-
Problem: Poor Selectivity Towards this compound (HCFC-123a)
Q: The reaction is producing a high percentage of the CF₃-CHCl₂ isomer (HCFC-123) instead of the desired CF₂Cl-CHFCl (HCFC-123a). How can I improve selectivity?
A: Shifting selectivity towards the desired HCFC-123a isomer is a common challenge. The catalyst structure and reaction conditions are the primary levers for control.
-
Catalyst Properties: The specific formulation and surface characteristics of the chromium-on-aluminium-fluoride catalyst play a crucial role in determining the isomeric ratio.
-
Solution: Ensure the AlF₃ support has the recommended specific surface area (at least 25 m²/g).[1] Prepare the catalyst exactly as specified in the protocol, as variations in chromium loading or calcination conditions can affect performance.
-
-
Reaction Conditions: While temperature and contact time primarily affect conversion, they can also influence selectivity.
-
Solution: Experiment with conditions at the lower end of the recommended temperature range (220-250°C).[1] Sometimes, lower temperatures can favor one isomer over another. Analyze the product mixture at various temperatures to identify the optimal point for HCFC-123a formation.
-
Problem: Formation of Olefinic and Other Impurities
Q: My final product is contaminated with unsaturated compounds (olefins) and other unexpected halogenated ethanes. How can this be prevented?
A: The formation of these impurities is typically due to side reactions like dehydrohalogenation or thermal decomposition, which can be exacerbated by overly harsh conditions.[4]
-
Excessive Temperature: High temperatures can cause the desired product or intermediates to decompose or eliminate HCl/HF, forming olefins.[4]
-
Solution: Operate within the recommended temperature range and avoid hotspots in the reactor. Ensure uniform heating of the catalyst bed.
-
-
Extended Contact Time: A longer-than-necessary residence time in the reactor can increase the likelihood of side reactions.
-
Solution: Optimize the reagent flow rates to keep the contact time within the 5-30 second window, minimizing the opportunity for by-product formation.[1]
-
-
Post-Reaction Workup: Improper neutralization and washing can leave acidic residues that may catalyze degradation.
-
Solution: Ensure the product stream is thoroughly washed with water and neutralized with a base solution (e.g., aqueous NaOH) to remove all traces of HCl and unreacted HF.[1]
-
Data Presentation
Table 1: Influence of Reaction Conditions on Product Composition
This table summarizes experimental data from the gas-phase reaction of tetrachloroethylene (C₂Cl₄) and hydrofluoric acid (HF).
| Parameter | Example 1 | Example 2 |
| Temperature | 260°C | Not Specified |
| Contact Time | 19.9 seconds | Not Specified |
| Molar Feed (moles/hr) | C₂Cl₄: 0.87, HF: 4.29 | Not Specified |
| C₂Cl₄ Conversion | 22.2% | 50.5% |
| Product Composition (Molar % of recovered product) | ||
| CF₂Cl-CHFCl (HCFC-123a) | 1.3% | 1.0% |
| CF₃-CHCl₂ (HCFC-123) | 7.7% | 23.6% |
| Unreacted C₂Cl₄ | 77.8% | 49.5% |
| Other Products* | 13.2% | 25.9% |
| Selectivity for HCFC-123a (% of total C₂HCl₂F₃ formed) | 14.5% | 4.1% |
Note: "Other Products" mainly consist of intermediates such as CCl₂=CClF and CClF₂-CHCl₂. Data compiled from a patented process.[1]
Experimental Protocols
Protocol 1: Catalyst Preparation
This protocol is based on the method described for preparing a trivalent chromium on aluminium fluoride catalyst.[1][2]
-
Support Preparation: Use AlF₃, predominantly in the gamma-form, with a specific surface area of at least 25 m²/g.
-
Impregnation: Prepare a concentrated aqueous solution of CrCl₃·6H₂O. For every 1 kg of AlF₃, dissolve approximately 492 g of CrCl₃·6H₂O in a minimal volume of deionized water.
-
Application: Add the chromium solution to the AlF₃ support in several small portions.
-
Drying: After each addition, dry the catalyst for 4 hours at 120°C under atmospheric pressure.
-
Final Preparation: After the final impregnation and drying step, sieve the catalyst to ensure a uniform particle size suitable for the reactor.
-
Activation: Before use, place the catalyst in the reactor and fluidize with a nitrogen stream (approx. 100 L/h). Heat to 400°C for 10 hours to calcine the catalyst.[1]
Protocol 2: Gas-Phase Synthesis of HCFC-123a
This protocol outlines the general procedure for the synthesis reaction in a fluidized bed reactor.[1]
-
Catalyst Loading: Load the prepared and activated catalyst into the reactor.
-
System Purge: Purge the system thoroughly with an inert gas like nitrogen.
-
Heating: Bring the reactor to the desired operating temperature (e.g., 260°C).
-
Reagent Feed: Introduce gaseous anhydrous HF and vaporized tetrachloroethylene into the reactor at molar flow rates designed to achieve the target contact time (e.g., 19.9 seconds). Maintain a pressure slightly above atmospheric.
-
Product Collection: Pass the gases exiting the reactor through a cooling trap.
-
Workup: Bubble the collected product stream through water to absorb and remove HCl and unreacted HF. Follow this with a wash using a dilute aqueous solution of NaOH to neutralize any remaining acid.
-
Analysis: Analyze the final organic product using gas chromatography (GC) or GC-MS to determine the composition and calculate conversion and yield.
Visualizations
Caption: Troubleshooting workflow for low yield in HCFC-123a synthesis.
Caption: General workflow for the synthesis and purification of HCFC-123a.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for HCFC Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of Hydrochlorofluorocarbon (HCFC) isomers, with a focus on HCFC-225ca and HCFC-225cb.
Hydrochlorofluorocarbons (HCFCs), while serving as transitional replacements for chlorofluorocarbons (CFCs), are still subject to stringent monitoring and control due to their ozone-depleting potential and greenhouse effects. The accurate identification and quantification of specific HCFC isomers are crucial for regulatory compliance, quality control of refrigerant mixtures, and environmental monitoring. This guide provides a comparative overview of validated analytical methods for the separation and quantification of HCFC isomers, focusing on Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
Method Comparison: GC vs. HPLC for HCFC Isomer Analysis
The choice of analytical technique for HCFC isomer analysis depends on several factors, including the specific isomers of interest, the sample matrix, and the desired level of sensitivity and selectivity. Both GC and HPLC offer robust and reliable methods for this purpose, each with its own set of advantages and limitations.
Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds, making it well-suited for the analysis of HCFCs. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for carbon-containing compounds. For enhanced specificity and structural elucidation, a Mass Spectrometer (MS) is the detector of choice, allowing for the definitive identification of isomers based on their mass spectra.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their polarity. While HCFCs are generally volatile, HPLC can be a viable alternative, particularly for less volatile isomers or when GC is not available. The use of a UV detector is possible for HCFCs that possess a chromophore, such as those containing double bonds or aromatic rings, or through derivatization. The isomers 3,3-dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb) have UV absorption cross-sections, making HPLC-UV a feasible analytical method.
Data Presentation: Performance of a Validated Headspace GC-MS Method
The following data is derived from a validation study for the analysis of various chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), including HCFC-22 and HCFC-141b, in a polyether polyol matrix using a headspace gas chromatography-mass spectrometry (HS-GC-MS) method.
| Analyte | Linearity (R²) | Precision (%RSD) |
| HCFC-22 | > 0.997 | 2.9 - 3.5 |
| HCFC-141b | > 0.997 | 2.9 - 3.5 |
| CFC-11 | > 0.997 | 2.9 - 3.5 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. Below are representative protocols for the analysis of HCFCs using GC-MS.
Experimental Protocol for Headspace GC-MS Analysis of HCFCs
This protocol is based on a validated method for the determination of CFCs and HCFCs in polyether polyols.
Instrumentation:
-
Gas Chromatograph: PerkinElmer Clarus® GC
-
Mass Spectrometer: PerkinElmer Clarus® MS
-
Headspace Sampler: PerkinElmer TurboMatrix™ HS-40
-
Column: GS-GASPRO, 60 m x 0.32 mm
Instrumental Conditions:
| Parameter | Setting |
| GC Oven Program | |
| Initial Temperature | 50 °C |
| Hold Time | 2 min |
| Ramp 1 | 10 °C/min to 150 °C |
| Hold Time | 1 min |
| Ramp 2 | 20 °C/min to 250 °C |
| Hold Time | 5 min |
| Injector | |
| Type | Split |
| Temperature | 200 °C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | 40-300 m/z |
| Headspace Sampler | |
| Vial Equilibration Time | 30 min |
| Vial Temperature | 120 °C |
| Transfer Line Temperature | 150 °C |
| Injection Volume | 1 mL |
Sample Preparation:
-
Prepare a stock solution of the HCFC standards in methanol (B129727).
-
Prepare a series of calibration standards by spiking known amounts of the stock solution into headspace vials.
-
For sample analysis, dissolve a known amount of the sample matrix (e.g., polyether polyol) in methanol and transfer to a headspace vial.
-
Add an internal standard to all calibration and sample vials.
-
Seal the vials and place them in the headspace autosampler.
Method Validation Workflow
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a chromatographic method for HCFC isomer analysis.
Caption: A general workflow for the validation of an analytical method, from development to implementation.
Signaling Pathways and Logical Relationships
For the separation of chiral HCFC isomers, specialized chiral stationary phases are required in gas chromatography. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.
Caption: The mechanism of chiral separation of HCFC enantiomers on a chiral stationary phase in GC.
A Comparative Analysis of HCFC-123 and its Isomer, HCFC-123a
A deep dive into the physicochemical properties, environmental impact, and metabolic pathways of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) and its isomer, 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a), providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
HCFC-123 has been widely utilized as a transitional replacement for chlorofluorocarbons (CFCs), particularly CFC-11, in applications such as large centrifugal chiller systems and fire extinguishing agents.[1][2] Its isomer, HCFC-123a, is often found as an impurity in commercially produced HCFC-123.[3] This guide provides a detailed comparison of these two hydrochlorofluorocarbons, summarizing their key properties, environmental footprint, and metabolic processing, supported by available data.
Physicochemical and Environmental Properties: A Tabulated Comparison
The following tables summarize the key physicochemical and environmental properties of HCFC-123 and HCFC-123a based on available data.
| Property | HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) | HCFC-123a (this compound) |
| CAS Number | 306-83-2 | 354-23-4 |
| Molecular Formula | C₂HCl₂F₃ | C₂HCl₂F₃ |
| Molecular Weight | 152.93 g/mol [2] | 152.93 g/mol |
| Boiling Point | 27.6 °C[4] | Not specified in search results |
| Vapor Pressure | 89.3 kPa at 25 °C[4] | Not specified in search results |
| Solubility in Water | 2.1 g/L at 25 °C[4] | Not specified in search results |
| Log Octanol/Water Partition Coefficient (log Kow) | 2.3–2.9[4] | Not specified in search results |
Table 1: Physicochemical Properties of HCFC-123 and HCFC-123a
| Environmental Impact | HCFC-123 | HCFC-123a |
| Ozone Depletion Potential (ODP) | 0.02 (relative to CFC-11)[1] | Not specified in search results |
| Global Warming Potential (GWP, 100-year) | 76 (relative to CO₂)[1] | Not specified in search results |
| Atmospheric Lifetime | Approximately 1.4 years | Not specified in search results |
Table 2: Environmental Impact of HCFC-123 and HCFC-123a
Experimental Protocols
Determination of Coefficient of Performance (COP) of a Refrigeration System
Objective: To experimentally determine and compare the COP of a vapor compression refrigeration system using HCFC-123 and HCFC-123a as refrigerants under controlled conditions.
Apparatus:
-
Vapor compression refrigeration test rig equipped with:
-
Compressor
-
Condenser
-
Expansion valve
-
Evaporator
-
-
Calorimeter to measure refrigerating effect
-
Power meter to measure compressor work input
-
Pressure gauges and temperature sensors (thermocouples) at various points in the refrigeration cycle
-
Flow meter to measure refrigerant mass flow rate
Procedure:
-
System Preparation: Evacuate the refrigeration system to remove any air and moisture. Charge the system with the first refrigerant (e.g., HCFC-123) to the manufacturer's specified amount.
-
Steady-State Operation: Start the compressor and allow the system to reach a steady state, characterized by stable temperatures and pressures throughout the cycle.
-
Data Acquisition: Once at a steady state, record the following parameters:
-
Pressure and temperature of the refrigerant at the inlet and outlet of the compressor, condenser, and evaporator.
-
Power consumption of the compressor (W_comp).
-
Mass flow rate of the refrigerant (ṁ).
-
-
Refrigerating Effect Calculation: The refrigerating effect (Q_evap) is the rate of heat absorbed by the refrigerant in the evaporator. It can be determined using the following equation:
-
Q_evap = ṁ * (h_out_evap - h_in_evap)
-
where h is the specific enthalpy of the refrigerant, determined from its pressure and temperature using refrigerant property tables or software.[5]
-
-
COP Calculation: The coefficient of performance is calculated as the ratio of the refrigerating effect to the work input to the compressor:
-
COP = Q_evap / W_comp[6]
-
-
Comparative Analysis: After completing the test with the first refrigerant, evacuate the system and recharge it with the second refrigerant (HCFC-123a). Repeat steps 2-5 under the same operating conditions (e.g., evaporator and condenser temperatures) to obtain a direct comparison of their performance.
Metabolic Pathways and Synthesis
Metabolic Fate of HCFC-123
The metabolism of HCFC-123 has been studied in rats and involves oxidation by cytochrome P450 enzymes. The primary metabolite is trifluoroacetic acid.[7][8]
Caption: Metabolic pathway of HCFC-123.
Synthesis of HCFC-123
HCFC-123 can be synthesized through various methods, including the fluorination of perchloroethylene or the dismutation of HCFC-124. The purification of HCFC-123 to remove isomers like HCFC-123a is a critical step in its production.[3][9][10]
References
- 1. ecetoc.org [ecetoc.org]
- 2. freon.cn [freon.cn]
- 3. EP0881201B1 - Process for preparing HCFC-123 - Google Patents [patents.google.com]
- 4. DSpace [iris.who.int]
- 5. meiersupply.com [meiersupply.com]
- 6. scribd.com [scribd.com]
- 7. Metabolism of 1,1-dichloro-2,2,2-trifluoroethane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas-uptake pharmacokinetics of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0881201A1 - Process for preparing HCFC-123 - Google Patents [patents.google.com]
- 10. CN110536879B - Process for the manufacture of HCFC-123 and/or HCFC-122 - Google Patents [patents.google.com]
A Comparative Performance Analysis of Refrigerants R-123 and R-134a
A comprehensive comparison of the refrigerants R-123 and R-134a reveals distinct performance, thermodynamic, and environmental characteristics that dictate their suitability for different applications. This guide provides an objective analysis of their properties, supported by available data, to inform researchers, scientists, and drug development professionals in their selection of cooling technologies. While both are established refrigerants, their operational efficiencies and environmental impacts diverge significantly.
Environmental Properties: A Trade-off Between Ozone Depletion and Global Warming
The primary environmental distinction between R-123 and R-134a lies in their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). R-123, a hydrochlorofluorocarbon (HCFC), has a low ODP, contributing to a lesser extent to the depletion of the ozone layer. In contrast, R-134a, a hydrofluorocarbon (HFC), has an ODP of zero.[1] However, R-134a possesses a significantly higher GWP, indicating a greater contribution to global warming compared to R-123.[2][3]
| Property | R-123 | R-134a |
| ASHRAE Safety Group | B1 | A1 |
| Ozone Depletion Potential (ODP) | 0.02 | 0 |
| Global Warming Potential (GWP, 100-yr) | 77 | 1430 |
Thermodynamic and Physical Properties
The thermodynamic and physical properties of a refrigerant are critical determinants of its performance in a refrigeration cycle. R-134a exhibits a considerably higher vapor density and a slightly greater latent heat of vaporization than R-123. Conversely, R-123 has a higher surface tension. These properties influence heat transfer characteristics and system design.[4]
| Property | R-123 | R-134a |
| Chemical Formula | CHCl2CF3 | CH2FCF3 |
| Molecular Weight ( g/mol ) | 152.93 | 102.03 |
| Boiling Point (°C) | 27.8 | -26.1 |
| Critical Temperature (°C) | 183.7 | 101.1 |
| Critical Pressure (kPa) | 3668 | 4059 |
| Liquid Density @ 25°C ( kg/m ³) | 1456 | 1206 |
| Vapor Density @ Boiling Point ( kg/m ³) | 6.24 | 5.25 |
| Latent Heat of Vaporization @ Boiling Point (kJ/kg) | 170.6 | 217.2 |
Performance Comparison
Direct experimental comparisons under identical conditions are limited in publicly available literature. However, analysis of their thermodynamic properties and data from various studies indicate that R-123 generally offers superior energy efficiency in centrifugal chiller applications, for which it is primarily used.[5]
Studies suggest that R-123 has a 3-5% thermodynamic advantage over other refrigerants, including R-134a, in practical chiller systems.[5] This translates to lower energy consumption for the same cooling load. R-134a, while having a lower theoretical efficiency in some contexts, is versatile and widely used in a broader range of applications, including automotive air conditioning and medium-temperature refrigeration.[1] The higher heat transfer coefficient of R-134a can be advantageous in certain heat exchanger designs.
| Performance Metric | R-123 | R-134a |
| Coefficient of Performance (COP) | Generally Higher in Centrifugal Chillers | Moderate to High |
| Refrigerating Effect (kJ/kg) | Lower | Higher |
| Compressor Power Consumption | Generally Lower for same cooling capacity | Generally Higher for same cooling capacity |
| Operating Pressure | Low | Medium to High |
| Primary Application | Centrifugal Chillers | Automotive AC, Domestic & Commercial Refrigeration |
Experimental Protocols
A generalized experimental protocol for comparing the performance of refrigerants in a vapor-compression refrigeration system, such as a chiller, involves the following key steps:
-
Test Apparatus : A fully instrumented vapor-compression chiller test rig is utilized. The setup includes a compressor, a condenser, an expansion valve, and an evaporator. Key instrumentation includes:
-
Thermocouples and pressure transducers at the inlet and outlet of each major component.
-
A flow meter to measure the refrigerant mass flow rate.
-
Wattmeters to measure the power consumption of the compressor and any auxiliary components.
-
Flow meters and temperature sensors for the chilled water and condenser water loops.
-
-
Procedure :
-
The system is first evacuated to remove any non-condensable gases and then charged with the refrigerant under investigation (either R-123 or R-134a).
-
The operating conditions are set to standardized values. For chillers, these are typically based on ARI (Air-Conditioning, Refrigeration, and Technology Institute) standard conditions, which specify chilled water inlet/outlet temperatures and condenser water inlet/outlet temperatures.
-
The system is allowed to reach a steady state, which is confirmed by stable temperature, pressure, and flow rate readings over a specified period.
-
Once at steady state, data from all instruments are recorded simultaneously.
-
-
Data Analysis :
-
The refrigerating capacity is calculated from the mass flow rate and the temperature difference of the chilled water.
-
The compressor power input is measured directly.
-
The Coefficient of Performance (COP) is calculated as the ratio of the refrigerating capacity to the compressor power input.
-
The thermodynamic state points of the refrigerant are determined from the measured temperatures and pressures, allowing for the calculation of enthalpy and entropy at each point in the cycle. This enables a detailed analysis of the performance of individual components.
-
-
Comparison : The procedure is repeated for the other refrigerant under the exact same set of operating conditions to ensure a fair and accurate comparison of their performance metrics.
Visualizations
Caption: Experimental workflow for comparing R-123 and R-134a performance.
Caption: Logical relationship of key properties for R-123 and R-134a.
References
A Comparative Analysis of the Environmental Impact of HCFC-123a and Other Hydrochlorofluorocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental impact of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a) against other commonly used hydrochlorofluorocarbons (HCFCs), including HCFC-22, HCFC-141b, and HCFC-142b. The assessment is based on key environmental metrics, namely Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), supported by an overview of the experimental protocols used to determine these values.
Quantitative Environmental Impact Assessment
The environmental impact of HCFCs is primarily evaluated through their ODP and GWP. The ODP is a relative measure of a substance's ability to deplete the stratospheric ozone layer compared to trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.0.[1] The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO2), which has a GWP of 1.[2]
It is important to note that while HCFC-123a is a distinct isomer, specific ODP and GWP values for it are not as commonly reported as for the more prevalent isomer, HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane). HCFC-123a is often found as an impurity in commercial HCFC-123.[3] For the purpose of this guide, the environmental impact data for HCFC-123 is used as a close proxy for HCFC-123a, an assumption based on their structural similarity.
| Compound | Chemical Formula | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |
| HCFC-123a (proxy HCFC-123) | C2HCl2F3 | 1.4 | 0.012 - 0.02 | 76 - 77 |
| HCFC-22 | CHClF2 | 11.8 | 0.055 | 1700 |
| HCFC-141b | C2H3Cl2F | 9.2 | 0.11 | 700 |
| HCFC-142b | C2H3ClF2 | 18.5 | 0.065 | 2400 |
Data sourced from multiple references.[4][5][6]
As the table indicates, HCFC-123 (and by extension, HCFC-123a) exhibits a significantly lower ODP and GWP compared to other widely used HCFCs like HCFC-22, HCFC-141b, and HCFC-142b. This is primarily due to its shorter atmospheric lifetime.
Experimental Protocols for Determining Environmental Impact
The ODP and GWP of HCFCs are not directly measured but are calculated using complex atmospheric models. These models rely on experimentally determined kinetic data, primarily the rate of reaction of the HCFC with hydroxyl (OH) radicals in the troposphere, which is the dominant removal mechanism and thus dictates their atmospheric lifetime. Two common laboratory techniques for measuring these reaction rates are Flash Photolysis-Resonance Fluorescence (FP-RF) and the Discharge-Flow technique.
Flash Photolysis-Resonance Fluorescence (FP-RF)
Principle: This technique is used to measure the rate of elementary gas-phase reactions. A pulse of ultraviolet (UV) light from a flash lamp or laser is used to photolytically generate a known concentration of a reactive species, typically OH radicals. The subsequent decay of this species in the presence of an excess of the HCFC is monitored over time using resonance fluorescence.
Methodology:
-
Radical Generation: A precursor gas (e.g., H2O or HNO3) is photolyzed by a UV flash to produce OH radicals in a temperature-controlled reaction cell.
-
Reaction: The newly formed OH radicals react with the HCFC molecule being studied, which is present in a known, much higher concentration.
-
Detection: A resonance lamp emits light at a wavelength specifically absorbed by the OH radical. The fluorescence emitted by the excited OH radicals is detected by a photomultiplier tube.
-
Kinetic Measurement: The fluorescence signal is proportional to the OH radical concentration. By measuring the decay of the fluorescence signal over time, the pseudo-first-order rate constant for the reaction of OH with the HCFC can be determined.
-
Data Analysis: The bimolecular rate constant is then calculated from the pseudo-first-order rate constant and the known concentration of the HCFC.
Discharge-Flow Technique
Principle: This method involves studying reactions in a continuously flowing gas stream at low pressure. Reactants are introduced into a flow tube at different points, and the concentrations of reactants and products are measured at a fixed observation point as a function of the distance between the reactant inlets, which corresponds to reaction time.
Methodology:
-
Radical Generation: OH radicals are typically produced in a side arm of the main flow tube by passing a gas mixture (e.g., H2 in Helium) through a microwave discharge.
-
Mixing and Reaction: The radicals are then introduced into the main flow tube where they mix and react with the HCFC, which is added through a movable injector.
-
Detection: The concentration of the OH radicals is monitored at a fixed point downstream using detection methods such as resonance fluorescence or mass spectrometry.
-
Kinetic Measurement: By varying the position of the movable injector, the reaction time is changed. The decay of the OH radical concentration as a function of injector position provides the rate constant for the reaction.
Logical Framework for Environmental Impact Assessment
The following diagram illustrates the logical workflow for assessing and comparing the environmental impact of different HCFCs.
Caption: Workflow for assessing the environmental impact of HCFCs.
References
- 1. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 2,2-Dichloro-1,1,1-trifluoroethane - Wikipedia [en.wikipedia.org]
- 5. Ozone depletion: substances - Canada.ca [canada.ca]
- 6. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dichlorotrifluoroethane Isomers
For researchers and professionals in drug development and atmospheric science, understanding the chemical reactivity and environmental fate of halogenated compounds is crucial. Dichlorotrifluoroethane (C₂HCl₂F₃), a hydrochlorofluorocarbon (HCFC), exists as three distinct structural isomers: HCFC-123, HCFC-123a, and HCFC-123b. While sharing the same molecular formula, their structural differences lead to significant variations in reactivity, particularly their rate of degradation in the atmosphere. This guide provides an objective comparison of their atmospheric reactivity, supported by experimental data and detailed protocols.
The primary removal mechanism for these compounds from the troposphere is reaction with the hydroxyl radical (•OH). This reaction initiates their degradation and ultimately determines their atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP).
Comparative Data Summary
The atmospheric lifetimes and key environmental impact metrics for the three dichlorotrifluoroethane isomers are summarized below. The significant disparity in reactivity is primarily dictated by the molecular structure and the position of the hydrogen atom, which is the site of •OH radical attack.
| Parameter | HCFC-123 | HCFC-123a | HCFC-123b |
| IUPAC Name | 2,2-dichloro-1,1,1-trifluoroethane | 1,2-dichloro-1,1,2-trifluoroethane | 1,1-dichloro-1,2,2-trifluoroethane |
| CAS Number | 306-83-2 | 354-23-4 | 812-04-4 |
| Structure | CHCl₂-CF₃ | CHFCl-CClF₂ | CCl₂F-CHF₂ |
| •OH Reaction Rate Constant (kₒₕ at 298 K, cm³ molecule⁻¹ s⁻¹) | ~3.0 x 10⁻¹⁴ (estimated) | 2.1 x 10⁻¹⁵[1] | No experimental data available |
| Atmospheric Lifetime | 1.3 - 1.4 years[2] | ~15.1 years (calculated) | Expected to be the longest |
| Global Warming Potential (GWP, 100-year) | 77[2] | Data not widely reported | Data not widely reported |
| Ozone Depletion Potential (ODP) | 0.0098 - 0.02[2] | ~0.06[1] | Data not widely reported |
Note on HCFC-123a Lifetime Calculation: The atmospheric lifetime (τ) was calculated using the formula τ = 1 / (kₒₕ × [•OH]), with a global average tropospheric •OH concentration of 1.0 × 10⁶ molecules cm⁻³.
Reactivity Analysis and Structure-Activity Relationship
The atmospheric reactivity of HCFCs is almost entirely dependent on the rate of hydrogen atom abstraction by the •OH radical. The strength of the C-H bond is the determining factor; a weaker C-H bond leads to a faster reaction rate and a shorter atmospheric lifetime.
The halogen atoms attached to the carbon bearing the hydrogen atom have a strong influence on the C-H bond dissociation energy. Fluorine atoms, being highly electronegative, strengthen the C-H bond through inductive effects, making it more resistant to abstraction. Chlorine atoms have a less pronounced effect.
-
HCFC-123 (CHCl₂-CF₃): The hydrogen is on a carbon atom bonded to two chlorine atoms. This environment results in the weakest C-H bond among the three isomers, leading to the highest reactivity and shortest atmospheric lifetime.
-
HCFC-123a (CHFCl-CClF₂): The hydrogen is on a carbon bonded to one fluorine and one chlorine atom. The presence of the fluorine atom strengthens the C-H bond compared to HCFC-123, resulting in a significantly slower reaction rate and a much longer atmospheric lifetime.[1]
-
HCFC-123b (CCl₂F-CHF₂): The hydrogen is on a carbon bonded to two fluorine atoms. This configuration results in the strongest C-H bond, making HCFC-123b the least reactive of the three isomers. Consequently, it is expected to have the longest atmospheric lifetime.
This structure-reactivity relationship can be visualized as follows:
Experimental Protocol: Relative Rate Method for •OH Reaction Kinetics
The rate constants for the gas-phase reactions of HCFC isomers with •OH radicals are commonly determined using the relative rate method. This approach measures the decay of the target compound relative to a reference compound with a well-known •OH reaction rate constant.
1. Objective: To determine the bimolecular rate constant (k_test) for the reaction of an HCFC isomer (Test Compound) with •OH radicals at a specific temperature (e.g., 298 K) and pressure (e.g., 1 atm).
2. Principle: The Test Compound and a Reference Compound are exposed to a source of •OH radicals in a reaction chamber. Since both compounds react with the same •OH radical concentration, the ratio of their reaction rates is proportional to their rate constants. The governing equation is:
ln([Test]₀ / [Test]ₜ) = (k_test / k_ref) × ln([Ref]₀ / [Ref]ₜ)
where:
-
[Test]₀ and [Ref]₀ are the initial concentrations.
-
[Test]ₜ and [Ref]ₜ are the concentrations at time t.
-
k_test and k_ref are the rate constants for the test and reference compounds, respectively.
By plotting ln([Test]₀ / [Test]ₜ) against ln([Ref]₀ / [Ref]ₜ), a straight line with a slope of (k_test / k_ref) is obtained. Knowing k_ref allows for the calculation of k_test.
3. Materials and Instrumentation:
-
Reaction Chamber: A collapsible ~100 L bag made of inert FEP Teflon film.
-
Light Source: A bank of UV blacklights (e.g., 254 nm) to initiate photolysis.
-
•OH Radical Source: Methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂) are common precursors, which photolyze to produce •OH radicals.
-
Reference Compound: A compound with a well-characterized rate constant, similar in magnitude to the expected k_test (e.g., propane, cyclohexane).
-
Bath Gas: High-purity synthetic air or N₂.
-
Analytical System: Gas Chromatograph with a Flame Ionization Detector (GC-FID) for monitoring the concentrations of the HCFC isomer and the reference compound.
-
Gas Handling: Mass flow controllers for precise gas metering.
4. Experimental Workflow:
5. Considerations:
-
The concentrations must be low enough to prevent secondary reactions.
-
Potential wall losses of the compounds should be quantified and corrected for if significant.
-
The reference compound must be chosen carefully to ensure its decay rate is measurable and comparable to the test compound.
References
A Comparative Guide to Cross-Validation of HCFC-123a Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical techniques for the detection and quantification of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123a). The cross-validation of these methods is crucial for ensuring data accuracy, reliability, and comparability across different studies and laboratories. This document outlines the experimental protocols and performance characteristics of various detection methods, supported by available data.
Note: HCFC-123a is an isomer of HCFC-123. While the analytical methods are generally applicable to both, the performance data cited in this guide primarily pertains to HCFC-123 as it is more commonly referenced in available literature.
Data Presentation: A Comparative Analysis of Detection Methods
The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and whether real-time monitoring is necessary. The following table summarizes the quantitative performance of common methods for HCFC-123 detection.
| Parameter | Gas Chromatography - Flame Ionization Detector (GC-FID) | Infrared (IR) Spectroscopy | Photoionization Detector (PID) | Metal Oxide Sensor (MOS) |
| Principle | Separation by chromatography, detection by ionization in a flame. | Absorption of infrared radiation at characteristic wavelengths. | Ionization of compounds by UV light and measurement of the resulting current. | Change in electrical resistance of a semiconductor material upon gas adsorption. |
| Limit of Detection (LOD) | 0.23 µ g/sample [1] | 1 - 2 ppm (6.25 - 12.5 mg/m³) | Typically in the low ppm to ppb range for VOCs. | Typically in the ppm range for VOCs.[2][3] |
| Accuracy | 16.6% (overall method accuracy)[1] | Method-dependent, requires calibration with standards. | Dependent on calibration and correction factors for the specific compound. | Generally lower accuracy, suitable for leak detection and screening. |
| Precision (RSD) | 6.0% (total coefficient of variation)[1] | High precision is achievable with stable instruments. | Varies with concentration and environmental conditions. | Lower precision, can be affected by humidity and temperature.[4] |
| Selectivity | High (with appropriate chromatographic separation). | Moderate to high (dependent on spectral resolution and interfering compounds). | Non-selective, responds to all compounds with an ionization potential below the lamp energy. | Low, responds to a broad range of reducing and oxidizing gases. |
| Response Time | Minutes (includes sample preparation and chromatography run time). | Seconds to minutes. | Seconds (real-time monitoring). | Seconds to minutes. |
| Typical Application | Quantitative analysis of air samples in a laboratory setting. | Continuous monitoring in fixed installations, process control. | Portable, real-time field screening and leak detection. | Low-cost leak detection and air quality monitoring. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and cross-validation of results. Below are summaries of experimental protocols for the key detection methods.
Gas Chromatography - Flame Ionization Detection (GC-FID)
This method, based on NIOSH guidelines, is a robust technique for the quantitative analysis of HCFC-123 in workplace air.[1]
a. Sample Collection:
-
Sorbent Tube: A solid sorbent tube containing activated coconut-shell charcoal is used (e.g., two sections with 400 mg in the front and 200 mg in the back).[1]
-
Sampling Rate: Air is drawn through the tube at a calibrated flow rate (e.g., 0.046 L/min).[1]
-
Sample Volume: The total volume of air sampled is recorded. Breakthrough volumes have been determined to be 13.6 L at ~3600 ppm and 17.0 L at ~1840 ppm.[1]
-
Storage: Samples are stable for up to 7 days at room temperature or refrigerated.[1]
b. Sample Preparation:
-
Desorption: The charcoal from each section is transferred to separate vials.
-
Solvent: Dichloromethane is added to each vial to desorb the HCFC-123.[1]
-
Extraction: The vials are agitated to ensure complete extraction. The average desorption efficiency is approximately 99.0%.[1]
c. GC-FID Analysis:
-
Injection: An aliquot of the desorbed sample is injected into the gas chromatograph.
-
Column: A suitable capillary column is used for separation.
-
Temperatures: The injector, oven, and detector temperatures are optimized for the separation of HCFC-123 from other components.
-
Detection: The eluting compounds are detected by a flame ionization detector.
-
Quantification: The concentration of HCFC-123 is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.
Photoionization Detector (PID)
PIDs are portable instruments used for the real-time detection of volatile organic compounds (VOCs), including HCFC-123.
a. Instrument Setup and Calibration:
-
Lamp Energy: A PID with a lamp energy sufficient to ionize HCFC-123 (Ionization Potential: ~11.5 eV) is selected (e.g., 11.7 eV lamp).
-
Zeroing: The instrument is zeroed in a clean air environment.
-
Calibration: The PID is calibrated using a standard gas of a known concentration (e.g., isobutylene). A correction factor specific to HCFC-123 should be applied to the readings for accurate quantification.
b. Measurement:
-
Direct Reading: The PID provides a direct, real-time reading of the total VOC concentration.
-
Data Logging: Many PIDs have data logging capabilities for recording measurements over time.
-
Interferences: It is important to note that PIDs are non-selective and will respond to other VOCs present in the atmosphere.
Infrared (IR) Spectroscopy
IR spectroscopy is used for the continuous monitoring of HCFC-123 in fixed installations.
a. Instrument Setup:
-
Wavelength Selection: The instrument is configured to measure the absorbance at a wavelength specific to HCFC-123 where there is minimal interference from other atmospheric components.
-
Path Length: The optical path length of the gas cell is chosen to achieve the desired sensitivity.
b. Calibration:
-
Zero Gas: A zero gas (e.g., nitrogen or HCFC-123-free air) is used to establish the baseline.
-
Span Gas: A calibration gas with a known concentration of HCFC-123 is used to set the span of the instrument.
-
Linearity Check: A multi-point calibration is performed to ensure the linearity of the instrument's response.
c. Measurement:
-
Continuous Monitoring: The instrument continuously draws an air sample into the gas cell and records the absorbance, which is converted to a concentration reading.
Metal Oxide Sensor (MOS)
MOS sensors are low-cost detectors often used for leak detection and qualitative air quality monitoring.
a. Sensor Operation:
-
Heating Element: The metal oxide sensing material is heated to a specific operating temperature (typically 150-500 °C) to facilitate the sensing reaction.[3]
-
Resistance Measurement: The electrical resistance of the sensor changes in the presence of detectable gases. This change is measured and correlated to a gas concentration.
b. Calibration:
-
Baseline: The sensor's resistance in clean air is established as the baseline.
-
Exposure to Target Gas: The sensor is exposed to a known concentration of HCFC-123 to determine its response characteristics.
c. Measurement:
-
Qualitative to Semi-Quantitative: MOS sensors provide a rapid indication of the presence of detectable gases. While they can be calibrated for a specific gas, their response can be influenced by other compounds, temperature, and humidity, making them less suitable for precise quantitative measurements.[4]
Mandatory Visualization
Experimental Workflow for GC-FID Analysis
Caption: Workflow for HCFC-123a analysis using GC-FID.
Logical Relationship for Cross-Validation of Analytical Methods
Caption: Logical workflow for cross-validating different HCFC-123a detection methods.
References
- 1. Development of a sampling and analytical method for 2,2-dichloro-1,1,1-trifluoroethane in workplace air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal Oxide Nanorods-Based Sensor Array for Selective Detection of Biomarker Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AMT - Characterization of inexpensive metal oxide sensor performance for trace methane detection [amt.copernicus.org]
A Guide to Inter-Laboratory Comparison of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a) Analysis
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance of a widely used method for the analysis of airborne HCFC-123, which can be adapted for 1,2-Dichloro-1,1,2-trifluoroethane. The primary technique involves sample collection on a solid sorbent followed by gas chromatography analysis.
| Analytical Technique | Laboratory/Study | Sample Matrix | Limit of Detection (LOD) | Desorption Efficiency | Overall Precision (CV) | Method Accuracy |
| GC/FID | Lee et al. (2003)[1][2] | Workplace Air | 0.23 µ g/sample [1][2] | 99.0%[1][2] | 0.060[1][2] | 16.6%[1][2] |
Note: Data is for 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) and serves as a reference for the analysis of this compound.
Experimental Protocols
A detailed experimental protocol for the analysis of airborne HCFCs using Gas Chromatography with Flame Ionization Detection (GC/FID) is outlined below. This method is based on established procedures for similar volatile organic compounds.[1][2]
1. Sample Collection:
-
Sampling Media: A solid sorbent tube containing two sections of activated coconut-shell charcoal (400 mg in the front and 200 mg in the back) is utilized for sampling airborne HCFC vapor.[1][2]
-
Procedure: A known volume of air is drawn through the sorbent tube using a calibrated sampling pump.
2. Sample Preparation (Desorption):
-
The front and back sections of the charcoal tube are transferred to separate vials.
-
A known volume of a suitable desorption solvent, such as dichloromethane, is added to each vial.[1][2]
-
The vials are sealed and agitated to ensure complete desorption of the analyte from the charcoal.
3. Instrumental Analysis (GC/FID):
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Injection: A small volume (e.g., 1 µL) of the desorbed sample is injected into the GC.
-
Chromatographic Conditions:
-
Column: A suitable capillary column, such as a DB-WAX (30m x 0.25mm x 0.5µm), is used for separation.[3]
-
Carrier Gas: Helium or nitrogen.
-
Temperature Program: An appropriate oven temperature program is used to achieve separation of the target analyte from other components. An example program could be an initial temperature of 40°C held for a few minutes, followed by a ramp up to a final temperature.[3]
-
Detector Temperature: The FID is maintained at an elevated temperature (e.g., 250-300°C).
-
4. Calibration and Quantification:
-
A series of calibration standards are prepared by spiking known amounts of this compound into the desorption solvent.
-
A calibration curve is generated by plotting the peak area response against the concentration of the standards.
-
The concentration of the analyte in the samples is determined by comparing their peak areas to the calibration curve.
Mandatory Visualization: Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study, also known as a proficiency test or round-robin test.[4]
References
A Comparative Guide to the Purity of Commercial HCFC-123 and its Alternatives
For researchers, scientists, and professionals in drug development, the purity of solvents and reagents is paramount. This guide provides an objective comparison of the purity of the hydrochlorofluorocarbon (HCFC)-123, a refrigerant and cleaning agent, with its more environmentally friendly alternatives, focusing on standards that govern their commercial-grade purity. This comparison is supported by standardized experimental methodologies for purity evaluation.
Introduction
HCFC-123, or 2,2-dichloro-1,1,1-trifluoroethane, has been utilized in various applications, including as a refrigerant in low-pressure centrifugal chillers and as a cleaning solvent. However, due to its ozone-depleting potential, its use is being phased out under the Montreal Protocol.[1] This has led to the development and adoption of alternatives with lower environmental impact, such as hydrofluoroolefins (HFOs) like HFO-1233zd(E) and hydrofluorocarbons (HFCs) like HFC-245fa.[2][3] The performance and safety of these chemicals in any application are directly linked to their purity.
This guide focuses on the purity standards set by the Air-Conditioning, Heating, and Refrigeration Institute (AHRI), specifically the AHRI 700 standard, which is a globally recognized benchmark for refrigerant purity.[4][5]
Data Presentation: Purity Specifications
The purity of commercial refrigerants is primarily defined by the AHRI Standard 700, which specifies the acceptable levels of contaminants for fluorocarbon, hydrocarbon, and carbon dioxide refrigerants.[4][6] The following table summarizes the key purity requirements for HCFC-123 and two of its common alternatives, HFO-1233zd(E) and HFC-245fa, as stipulated by AHRI Standard 700-2017.[6]
Table 1: Comparison of Purity Specifications from AHRI Standard 700
| Parameter | HCFC-123 | HFO-1233zd(E) | HFC-245fa | Test Method |
| Purity (minimum % by weight) | 99.5 | 99.5 | 99.5 | Gas Chromatography |
| Water (maximum ppm by weight) | 20 | 20 | 20 | Karl Fischer Titration |
| Acidity (maximum ppm by weight) | 1.0 | 1.0 | 1.0 | Titration |
| High-Boiling Residue (maximum % by volume) | 0.01 | 0.01 | 0.01 | Evaporation |
| Non-Condensable Gases (maximum % by volume in vapor) | N/A | N/A | 1.5 | Gas Chromatography |
| Other Volatile Impurities (maximum % by weight) | 0.5 | 0.5 | 0.5 | Gas Chromatography |
Note: Non-condensable gas determination is not required for refrigerants with boiling points near or above room temperature, such as HCFC-123 and HFO-1233zd(E).[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the purity specifications table, based on the guidelines provided in the AHRI 700 standard and common analytical practices.
1. Purity and Other Volatile Impurities by Gas Chromatography (GC)
-
Principle: Gas chromatography separates components of a sample mixture based on their different affinities for a stationary phase within a column. A detector then quantifies the amount of each component.
-
Apparatus:
-
Gas chromatograph (GC) with a Thermal Conductivity Detector (TCD) or a Flame Ionization Detector (FID). A TCD is often preferred for its ability to detect a wide range of compounds, including non-condensable gases.[8]
-
GC column suitable for refrigerant analysis, such as a PoraPLOT Q or a similar porous polymer column.
-
Gas-tight syringe or a gas sampling valve for sample introduction.
-
-
Procedure:
-
Sample Preparation: A representative liquid-phase sample of the refrigerant is carefully vaporized into a gas sampling loop or drawn into a gas-tight syringe.
-
Injection: A fixed volume of the vaporized sample is injected into the GC.
-
Separation: The sample is carried through the GC column by an inert carrier gas (e.g., helium or nitrogen). The oven temperature is programmed to ensure optimal separation of the main component from any impurities.
-
Detection: The TCD or FID detects the components as they elute from the column, generating a chromatogram.
-
Quantification: The area of each peak in the chromatogram is proportional to the concentration of the corresponding component. The purity is calculated by dividing the peak area of the main component by the total area of all peaks. The percentage of other volatile impurities is determined similarly.
-
-
Reference: AHRI Standard 700, Appendix C.[7]
2. Water Content by Karl Fischer Titration
-
Principle: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol (Karl Fischer reagent). The endpoint is detected electrochemically.
-
Apparatus:
-
Karl Fischer titrator (coulometric or volumetric). The coulometric method is generally preferred for the low moisture levels found in refrigerants.
-
-
Procedure:
-
Titrator Preparation: The titration cell is filled with the Karl Fischer reagent and pre-titrated to a dry endpoint to eliminate any residual moisture.
-
Sample Introduction: A known weight of the liquid refrigerant sample is injected into the titration cell.
-
Titration: The Karl Fischer reagent is added (in the volumetric method) or generated (in the coulometric method) until all the water in the sample has reacted.
-
Endpoint Detection: The instrument automatically detects the endpoint of the titration.
-
Calculation: The water content is calculated based on the amount of reagent consumed and is typically expressed in parts per million (ppm) by weight.
-
-
Reference: AHRI Standard 700, Appendix C.[7]
3. Acidity by Titration
-
Principle: This test determines the total acidity of the refrigerant by titrating the sample with a standardized alkaline solution to a colorimetric or potentiometric endpoint.
-
Apparatus:
-
Burette
-
Titration flask
-
pH meter or color indicator
-
-
Procedure:
-
A known weight of the refrigerant is evaporated in a solution that will absorb any acidic components.
-
This solution is then titrated with a standard solution of sodium hydroxide (B78521) or potassium hydroxide.
-
The volume of titrant required to reach the endpoint is used to calculate the acidity, typically expressed as ppm by weight of HCl.
-
-
Reference: AHRI Standard 700, Appendix C.[7]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for evaluating the purity of a commercial refrigerant according to industry standards.
References
- 1. open.alberta.ca [open.alberta.ca]
- 2. epa.gov [epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. AHRI 700 Standards | IndoRef Industries Pvt. Ltd. [indoref.in]
- 5. agilent.com [agilent.com]
- 6. refindustry.com [refindustry.com]
- 7. mybacharach.com [mybacharach.com]
- 8. gassite.com [gassite.com]
A Comparative Guide to HCFC-123a and Other Fluorocarbons for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123a) against other common fluorocarbons utilized in laboratory settings. The selection of an appropriate fluorocarbon is critical for the success of various experimental procedures, including chemical synthesis, biocatalysis, and protein crystallization. This document aims to assist researchers in making informed decisions by presenting available physicochemical data, outlining general experimental protocols, and visualizing relevant workflows.
While direct head-to-head benchmark studies of HCFC-123a against a broad range of other fluorocarbons in specific laboratory applications are not extensively available in the public domain, this guide consolidates the existing data on its properties and contextualizes its potential applications within common research workflows.
Data Presentation: Physicochemical Properties
The following tables summarize key physicochemical properties of HCFC-123a and a selection of other fluorocarbons. These properties are crucial in determining a solvent's suitability for specific experimental conditions.
Table 1: General and Physical Properties of Selected Fluorocarbons
| Property | HCFC-123a (2,2-dichloro-1,1,1-trifluoroethane) | HFC-134a (1,1,1,2-tetrafluoroethane) | Perfluorooctane (C8F18) | Perfluorohexane (C6F14) |
| CAS Number | 306-83-2[1][2] | 811-97-2 | 307-34-6 | 355-42-0 |
| Molecular Formula | C2HCl2F3[1][2] | C2H2F4 | C8F18 | C6F14 |
| Molecular Weight ( g/mol ) | 152.93[1][2][3] | 102.03 | 438.06 | 338.04 |
| Boiling Point (°C) | 27.6[1][2][3] | -26.3 | 103 | 56 |
| Melting Point (°C) | -107[2] | -103.3 | -25 | -90 |
| Density (g/cm³) | 1.46 @ 25°C[1][2] | 1.207 @ 25°C | 1.787 | 1.684 |
| Vapor Pressure (kPa @ 25°C) | 89.3[1] | 666.1 | 4.7 | 29.7 |
| Solubility in Water | 2.1 g/L @ 25°C[1] | 0.15 g/100 mL | Very low (order of 10 ppm)[4] | Very low |
Table 2: Environmental and Safety Data of Selected Fluorocarbons
| Property | HCFC-123a | HFC-134a | Perfluorooctane | Perfluorohexane |
| Ozone Depletion Potential (ODP) | 0.012[2] | 0 | 0 | 0 |
| Global Warming Potential (GWP, 100-yr) | 76[2] | 1430 | ~10,300 | ~9,300 |
| Flammability | Non-flammable[5] | Non-flammable | Non-flammable | Non-flammable |
| Primary Hazard | Potential for liver toxicity upon repeated exposure[1][5] | Low toxicity | Low toxicity, bioaccumulative | Low toxicity |
Experimental Protocols
Detailed experimental protocols for direct comparison of HCFC-123a with other fluorocarbons in specific laboratory applications are scarce. However, this section outlines general methodologies for key experimental areas where these compounds may be utilized.
Protocol 1: General Procedure for Evaluating Solvent Performance in an Enzymatic Reaction
This protocol provides a framework for screening and comparing the performance of different fluorocarbon solvents as co-solvents or as the non-aqueous phase in a biphasic system for an enzymatic reaction.
1. Enzyme and Substrate Preparation:
- Prepare a stock solution of the purified enzyme in a suitable aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
- Prepare a stock solution of the substrate in a minimal amount of a water-miscible organic solvent to ensure solubility before adding it to the reaction mixture.
2. Reaction Setup:
- In separate reaction vessels (e.g., glass vials), add the aqueous buffer containing the enzyme.
- To each vessel, add the fluorocarbon to be tested to the desired final concentration (for co-solvent systems) or as a distinct second phase (for biphasic systems).
- Initiate the reaction by adding the substrate stock solution. Include a control reaction without any fluorocarbon.
- Incubate the reactions at a constant temperature with appropriate agitation.
3. Monitoring the Reaction:
- At predetermined time intervals, withdraw aliquots from the aqueous phase (or the entire reaction mixture if homogeneous).
- Quench the reaction by adding a suitable agent (e.g., acid, base, or a specific inhibitor).
- Analyze the concentration of the product and/or the remaining substrate using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
4. Data Analysis:
- Calculate the initial reaction rate and the final product yield for each fluorocarbon tested.
- Compare the performance of each fluorocarbon relative to the control and to each other. Key metrics include enzyme activity, stability over time, and in the case of chiral molecules, enantioselectivity.
Protocol 2: General Procedure for Protein Crystallization using the Vapor Diffusion Method
This protocol describes a common method for protein crystallization where fluorocarbons could potentially be used as additives or as part of the crystallization screen to influence crystal growth.
1. Sample Preparation:
- Purify the protein to a high degree of homogeneity.
- Concentrate the protein to a suitable concentration (typically 5-20 mg/mL) in a low ionic strength buffer.
2. Crystallization Setup (Sitting Drop Vapor Diffusion):
- Pipette a small volume (e.g., 1 µL) of the concentrated protein solution onto the sitting drop post of a crystallization plate well.
- Add an equal volume of the crystallization screen solution (which may contain the fluorocarbon to be tested as an additive) to the protein drop and mix gently.
- Add a larger volume (e.g., 500 µL) of the crystallization screen solution to the reservoir of the well.
- Seal the well to allow vapor diffusion to occur, which slowly increases the concentration of the protein and precipitant in the drop.
3. Incubation and Observation:
- Incubate the crystallization plates at a constant temperature.
- Periodically observe the drops under a microscope for the formation of crystals over several days to weeks.
4. Analysis of Results:
- Document the conditions (including the specific fluorocarbon and its concentration) that lead to crystal formation.
- Evaluate the quality of the crystals based on their size, morphology, and diffraction properties when exposed to X-rays.
Mandatory Visualization
The following diagrams illustrate generalized workflows relevant to the research and drug development audience. Due to the lack of specific experimental data involving HCFC-123a in these workflows, the diagrams represent general processes rather than a specific application of this particular fluorocarbon.
Caption: A generalized workflow for solvent selection in pharmaceutical process development.
Caption: A typical experimental workflow for protein crystallization.
References
A Comparative Risk Assessment of 1,2-Dichloro-1,1,2-trifluoroethane and Its Alternatives for Researchers and Drug Development Professionals
An in-depth guide to the toxicological profiles of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a) and its related compounds, providing essential data for informed risk evaluation in research and development settings.
This guide offers a comparative analysis of the risk assessment for this compound, with a primary focus on its more commercially prevalent isomer, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). It also draws comparisons with the compound it was designed to replace, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), and other hydrochlorofluorocarbon (HCFC) alternatives. The information is tailored for researchers, scientists, and drug development professionals who may encounter these substances in various laboratory and industrial applications.
Executive Summary
This compound and its isomers are part of the hydrochlorofluorocarbon (HCFC) family, developed as transitional replacements for ozone-depleting chlorofluorocarbons (CFCs). While offering a lower ozone depletion potential, concerns remain regarding their own health and environmental impacts. This guide synthesizes key toxicological data to facilitate a comprehensive understanding of the risks associated with exposure to these compounds. The primary focus of available toxicological data is on HCFC-123, which serves as a representative for this class of chemicals.
Comparative Toxicological Data
The following tables summarize key quantitative data from toxicological studies on HCFC-123 and its predecessor, CFC-113. This allows for a direct comparison of their acute and chronic toxicity profiles.
Table 1: Acute and Subchronic Inhalation Toxicity Data
| Chemical | Test Species | Exposure Duration | LC50 / EC50 | NOAEL | LOAEL | Target Organs | Citation |
| HCFC-123 | Rat | 4 hours | 32,000 ppm | - | - | Central Nervous System (CNS) | [1] |
| Rat | 2 to 39 weeks | - | 100 ppm (endocrine effects), 300 ppm (CNS effects) | 30 ppm (liver effects) | Liver, Endocrine System, CNS | [1] | |
| Dog | 5 minutes | 19,500 ppm (cardiac sensitization) | - | - | Heart | [1] | |
| CFC-113 | Rat | 6 hours | - | - | 2,000 ppm (liver weight increase) | Liver | [2] |
| Dog | 5 minutes | - | - | 1,200 ppm (cardiac sensitization) | Heart | [2] |
Table 2: Carcinogenicity and Genotoxicity Data
| Chemical | Test Species | Study Type | Findings | Genotoxicity Profile | Citation |
| HCFC-123 | Rat | 2-year inhalation | Increased benign tumors in liver (females) and pancreas (males). Equivocal increase in benign testicular tumors (males). | Negative in bacterial reverse mutation and in vivo genetic toxicity tests. Clastogenic at cytotoxic doses in in vitro chromosome aberration tests with human lymphocytes. | [1] |
| CFC-113 | Rat | Chronic inhalation | No clear carcinogenic effect up to 20,000 ppm. | Negative in Ames Salmonella test and dominant lethal assay in mice. | [2] |
Experimental Protocols
Understanding the methodologies behind the toxicological data is crucial for its interpretation. Below are detailed protocols for key experiments cited in this guide.
Two-Year Inhalation Bioassay for Carcinogenicity
This study evaluates the chronic toxicity and carcinogenic potential of a substance following prolonged inhalation exposure.
-
Test Species: Typically, Sprague-Dawley rats (male and female).
-
Exposure Regimen: Animals are exposed to various concentrations of the test substance (e.g., 0, 300, 1000, or 5000 ppm for HCFC-123) for 6 hours per day, 5 days a week, for a duration of 2 years.[2]
-
Observations:
-
Clinical Signs: Monitored daily for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
-
Clinical Pathology: Blood and urine samples are collected at 6, 12, 18, and 24 months for hematology, clinical chemistry, and urinalysis.
-
Interim Sacrifice: A subset of animals may be sacrificed at 12 months for interim pathological evaluation.
-
-
Terminal Procedures: At 24 months, all surviving animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined macroscopically. Organs are weighed, and tissues are preserved for histopathological examination.
-
Data Analysis: Tumor incidence and other pathological findings are statistically analyzed to determine any dose-related effects of the test substance.
Cardiac Sensitization Study
This study assesses the potential of a substance to induce cardiac arrhythmias in the presence of epinephrine (B1671497).
-
Test Species: Beagle dogs are commonly used due to their well-characterized cardiovascular response.
-
Procedure:
-
A conscious dog is fitted with a face mask for inhalation of the test substance.
-
A pre-exposure intravenous injection of epinephrine is administered to establish a baseline cardiac response, which is monitored via electrocardiogram (ECG).
-
The dog is then exposed to a specific concentration of the test chemical for a set period (e.g., 5-10 minutes).
-
During the exposure, a second "challenge" injection of epinephrine is administered.
-
The ECG is continuously monitored for the occurrence of cardiac arrhythmias, such as premature ventricular contractions or ventricular fibrillation.
-
-
Endpoint: The primary endpoint is the occurrence of a defined cardiac arrhythmia in response to the epinephrine challenge during exposure to the test substance. The concentration at which this occurs is a key measure of the substance's cardiac sensitization potential.
In Vitro Chromosome Aberration Test
This assay is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Cell System: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are used.
-
Procedure:
-
Cells are cultured and then exposed to at least three concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
A positive and a negative (solvent) control are run concurrently.
-
After a defined exposure period, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.
-
The cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
The slides are stained, and the chromosomes of at least 100 well-spread metaphases per concentration are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
-
Endpoint: A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations compared to the negative control indicates a positive result.
Discussion of Alternatives
Several alternatives to this compound and other HCFCs are being investigated and used. These include hydrofluorocarbons (HFCs), which do not contain chlorine and thus have no ozone depletion potential, and hydrofluoroolefins (HFOs), which have very low global warming potentials. However, the toxicological profiles of these newer alternatives also require careful evaluation. For instance, some HFCs have raised concerns due to their high global warming potential, and the long-term health effects of HFOs are still under extensive study. Researchers and drug development professionals should consult the latest safety data sheets and toxicological literature when considering any of these alternatives in their work. Other alternatives that have been considered include 1,1-dichloro-l-fluoroethane (HCFC-141b) and dichloropentafluoropropane (HCFC-225).[3] However, HCFC-141b has its use restricted, and HCFC-225 presents toxicity hazards.[3]
Conclusion
The risk assessment of this compound, primarily through data on its isomer HCFC-123, indicates a profile of low acute toxicity but with notable target organ effects on the liver, central nervous system, and endocrine system with repeated exposure.[1] It has also been shown to induce benign tumors in rats at high concentrations.[1] In comparison, its predecessor, CFC-113, appears to have a lower potential for chronic toxicity and carcinogenicity but a higher cardiac sensitization potential at lower concentrations.[2]
For researchers and professionals in drug development, a thorough understanding of these toxicological profiles is paramount for ensuring workplace safety and for making informed decisions on chemical selection. The data and protocols presented in this guide are intended to serve as a foundational resource for these critical evaluations. It is always recommended to consult up-to-date safety data sheets and regulatory guidelines when handling these and other chemical substances.
References
- 1. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Two-year inhalation toxicity study in rats with hydrochlorofluorocarbon 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac sensitization: methodology and interpretation in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,2-Dichloro-1,1,2-trifluoroethane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a), a chlorofluoroalkane, tailored for researchers, scientists, and drug development professionals.
This compound is a volatile, colorless liquid that requires careful handling due to its chemical properties and potential environmental impact. Adherence to established protocols is crucial for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1]
In the event of a spill, isolate the area to prevent further contamination. Small spills can be absorbed using an inert material, such as vermiculite (B1170534) or sand. The contaminated absorbent material must then be collected in a sealed, properly labeled container for disposal as hazardous waste.
Quantitative Data for Disposal Considerations
The following table summarizes key data for this compound relevant to its safe disposal. This information is critical for waste characterization and ensuring the selection of appropriate disposal pathways.
| Property | Value | Implications for Disposal |
| Molecular Formula | C₂HCl₂F₃ | Halogenated hydrocarbon, subject to specific hazardous waste regulations. |
| Boiling Point | 29.5 °C | High volatility necessitates storage in tightly sealed containers to prevent evaporation into the atmosphere.[2] |
| Flash Point | No data available | As a precaution, treat as flammable and keep away from ignition sources.[1] |
| Biodegradability | Not readily biodegradable | Cannot be disposed of via standard wastewater systems; requires chemical or thermal destruction.[1] |
| Bioaccumulation Potential | Low (Estimated BCF of 13) | While low, improper disposal can still lead to environmental persistence.[1] |
| Hazardous Decomposition | Emits toxic fumes of hydrogen chloride and hydrogen fluoride (B91410) when heated to decomposition. | Avoid incineration unless conducted in a specialized facility with flue gas scrubbing capabilities.[1] |
Step-by-Step Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The process begins with the initial handling of the waste and culminates in its transfer to a licensed disposal facility.
Figure 1. Logical workflow for the disposal of this compound.
Experimental Protocols for Disposal
Direct chemical treatment or neutralization of this compound at the laboratory scale is not a standard or recommended practice. The most appropriate and compliant method of disposal is through a licensed hazardous waste management company. These facilities are equipped with specialized technologies, such as high-temperature incineration with flue gas scrubbing, to safely and effectively destroy halogenated compounds.[1]
Regulatory Context
In the United States, the disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated solvent, it may be classified as a "listed" hazardous waste, specifically under the F-list (F001 or F002) if it has been used as a solvent. It is the responsibility of the waste generator to make an accurate hazardous waste determination.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 1,2-Dichloro-1,1,2-trifluoroethane
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a). The following procedures and data are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Selection of appropriate PPE is critical to minimize exposure risks. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles and a face shield. Select in accordance with OSHA 29 CFR 1910.133.[1][2] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Recommended glove materials include PE/EVAL/PE, Teflon, and PVA.[3] |
| Respiratory Protection | In case of inadequate ventilation, wear a self-contained breathing apparatus (SCBA) or a positive pressure airline with a mask.[1][4] A Type AX filter of sufficient capacity is also recommended.[3] |
Handling and Storage Procedures
Safe handling and storage are paramount to preventing accidents and exposure. Always handle this compound in a well-ventilated area.[3][5]
Operational Plan for Handling:
-
Preparation:
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and finely powdered metals.[2]
-
Store in original, clearly labeled containers.[3] Polyethylene or polypropylene (B1209903) containers are suggested.[3] Avoid aluminum or galvanized containers.[3]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with inert absorbent material such as sand, earth, or vermiculite.[3]
-
Collect the absorbed material into a suitable, labeled container for disposal.[2][3]
-
Clean the spill area with a suitable solvent, followed by soap and water.[6]
-
-
Major Spills:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, regional, and national regulations.[9] Do not dispose of residual quantities; return the container to the supplier if possible.[1]
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
-
Storage of Waste:
-
Store the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's environmental health and safety department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Visual Guides
The following diagrams illustrate the key safety workflows for handling this compound.
References
- 1. amp.generalair.com [amp.generalair.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Respiratory protection equipments C2HCl2F3 (1,2-dichloro-1,2,2-trifluoroethane), CAS number 354-23-4 [en.gazfinder.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 1,1-Dichloro-1,2,2-trifluoroethane | C2HCl2F3 | CID 13132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. airgas.com [airgas.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
